Product packaging for Neritaloside(Cat. No.:CAS No. 465-13-4)

Neritaloside

Cat. No.: B609534
CAS No.: 465-13-4
M. Wt: 592.7 g/mol
InChI Key: UZQOZJNEDXAJEZ-VZJXLKLWSA-N
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Description

Neritaloside has been reported in Mandevilla pentlandiana and Nerium oleander with data available.
obtained from Nerium oleander extract;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48O10 B609534 Neritaloside CAS No. 465-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3/t16-,19-,20+,21+,22-,23+,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOZJNEDXAJEZ-VZJXLKLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318018
Record name Neritaloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-13-4
Record name Neritaloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neritaloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neritaloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to a Novel Bioactive Steroid from Nerium oleander L.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a newly isolated and characterized bioactive steroid from the plant Nerium oleander L. The compound, identified as 3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery and development.

Introduction

Nerium oleander L., a well-known member of the Apocynaceae family, has a long history in traditional medicine for treating various ailments.[1][2][3] Its extracts are known to contain a variety of bioactive compounds, including cardiac glycosides, triterpenoids, and steroids, which contribute to its diverse pharmacological properties such as anti-inflammatory, anti-cancer, and antimicrobial activities.[2][4] Recent research has led to the isolation of a new lanostane-type steroid with promising biological activity.[5] This document serves as a comprehensive technical guide to this novel compound.

Compound Characterization

The newly isolated steroid was identified as 3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane.[5] Its structure was elucidated using a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[5]

The structural confirmation of the compound was based on the following key spectroscopic data.

Table 1: ¹H NMR (Proton NMR) Data [5]

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-243.91m-
H-55.52t2.0
Olefinic protons4.90, 4.80--
Me-2'2.05s-
Me-271.72--
Me-281.05--
Me-291.04--
Me-300.91--

Table 2: ¹³C NMR (Carbon NMR) Data [5]

Carbon AssignmentChemical Shift (δ) ppm
C-2332.5
C-25147.2
C-2232.0
C-26110.6
C-2717.1
C-2475.2
C-5145.1

Biological Activity

The isolated steroid exhibited significant inhibitory activity against the lipoxygenase enzyme.[5] Lipoxygenases are a family of enzymes involved in the inflammatory pathway, making their inhibitors potential therapeutic agents for inflammatory diseases. The compound's activity was compared to the standard inhibitor, Baicalein.[5]

Table 3: Lipoxygenase Inhibition Assay Results [5]

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µM)
3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane50065.4 ± 0.12350.4 ± 0.15
Baicalein (Standard)50094.2 ± 0.2522.4 ± 0.05

Experimental Protocols

The following workflow outlines the procedure for the extraction and isolation of the novel steroid from Nerium oleander.[5]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Plant Material of N. oleander methanol_extraction Methanol Extraction (x3) plant_material->methanol_extraction filtration Filtration methanol_extraction->filtration evaporation Evaporation under Reduced Pressure filtration->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Soluble Fraction partitioning->chloroform_fraction with Chloroform other_fractions Other Fractions partitioning->other_fractions with other solvents column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography elution Elution with n-hexane:ethylacetate Gradient column_chromatography->elution fractions Collection of Fractions (1-10) elution->fractions final_purification Purification of Fraction with n-hexane:ethylacetate (2.0:8.0) fractions->final_purification compound1 Isolated Compound 1 (9 mg) final_purification->compound1 G cluster_spectroscopy Spectroscopic Analysis mass_spec Mass Spectrometry structure Elucidated Structure: 3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane mass_spec->structure nmr_1d 1D NMR (¹H, ¹³C, DEPT) nmr_1d->structure nmr_2d 2D NMR (COSY, HMBC, NOESY) nmr_2d->structure isolated_compound Pure Isolated Compound isolated_compound->mass_spec isolated_compound->nmr_1d isolated_compound->nmr_2d G enzyme_prep Prepare Lipoxygenase Enzyme Solution incubation Incubate Enzyme with Test Compound/Standard enzyme_prep->incubation substrate_prep Prepare Linoleic Acid (Substrate) Solution reaction_init Initiate Reaction by Adding Substrate substrate_prep->reaction_init compound_prep Prepare Test Compound and Standard (Baicalein) Solutions compound_prep->incubation incubation->reaction_init measurement Measure Change in Absorbance at 234 nm reaction_init->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation

References

Phytochemical Characterization of Neritaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neritaloside, a potent cardenolide glycoside predominantly found in Nerium oleander, has garnered significant scientific interest due to its notable biological activities, including central nervous system depressant and potential anticancer effects. This technical guide provides a comprehensive overview of the phytochemical characterization of this compound, detailing its physicochemical properties, spectroscopic data, and established experimental protocols for its extraction, isolation, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyDataReference
Molecular Formula C₃₂H₄₈O₁₀[1]
Molecular Weight 592.7 g/mol [1]
Class Cardenolide Glycoside[2]
Source Nerium oleander[2]
Mass Spectrometry Collision-Induced Dissociation (CID) data has been obtained via HPLC/MS/MS.[3]
NMR Spectroscopy 1D and 2D NMR data are used for structural elucidation, often in comparison with known compounds.[2][4]

Note: Detailed, specific values for melting point, optical rotation, and a complete, assigned NMR chemical shift table for this compound are not consistently reported across readily available scientific literature. Researchers are advised to determine these values empirically upon isolation or consult specialized chemical databases.

Experimental Protocols

The following sections outline the generalized yet detailed experimental procedures for the extraction, isolation, and analytical characterization of this compound from its primary plant source, Nerium oleander.

Extraction of Cardenolides from Nerium oleander

The initial step in the phytochemical investigation of this compound involves the extraction of crude cardenolide glycosides from the plant material.

Methodology:

  • Plant Material Preparation: Fresh, uncrushed leaves of Nerium oleander are collected and air-dried in the shade to a constant weight. The dried leaves are then coarsely powdered using a mechanical grinder.

  • Maceration: The powdered leaf material is subjected to cold maceration with methanol at room temperature. The plant material is soaked in methanol (e.g., a 1:5 w/v ratio) for a period of 24-48 hours with occasional agitation.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude methanolic extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and chloroform, to remove non-polar and semi-polar interfering compounds. The cardenolide glycosides, including this compound, are expected to be enriched in the more polar fractions.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

Methodology:

  • Column Chromatography: The enriched cardenolide fraction is subjected to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

  • Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized using an appropriate spray reagent (e.g., Liebermann-Burchard reagent) or under UV light.

  • Further Purification: Fractions containing this compound, as identified by comparison with a reference standard or by preliminary spectroscopic analysis, are pooled and may require further purification by preparative HPLC to achieve high purity.

Analytical Characterization

2.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a powerful technique for the identification and quantification of this compound in complex mixtures.[3]

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

  • Mass Spectrometer: A hybrid tandem quadrupole time-of-flight (QqTOF) mass spectrometer is suitable for obtaining high-resolution mass data.[3]

Methodology:

  • Chromatographic Conditions: A gradient elution profile with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is typically used to achieve separation.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative mode. For structural confirmation, Collision-Induced Dissociation (CID) is performed to obtain fragmentation patterns of the parent ion corresponding to this compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • NMR Experiments: A suite of 1D and 2D NMR experiments are conducted, including:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy) The resulting spectral data allows for the unambiguous assignment of all proton and carbon signals in the molecule.[2]

Visualized Workflows and Pathways

General Workflow for Phytochemical Characterization

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of a natural product like this compound.

Phytochemical_Workflow cluster_characterization Characterization Plant_Material Plant Material (Nerium oleander leaves) Extraction Extraction (Maceration with Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Enriched_Fraction Enriched Cardenolide Fraction Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Preparative HPLC TLC_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Physicochemical_Tests Physicochemical Tests Pure_Compound->Physicochemical_Tests Biological_Assays Biological Activity Screening Pure_Compound->Biological_Assays NMR NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis IR IR Spectroscopy Structural_Elucidation->IR

Caption: General workflow for the phytochemical characterization of this compound.

Conclusion

The phytochemical characterization of this compound is a multi-step process that relies on a combination of classical extraction and chromatographic techniques with modern analytical instrumentation. This guide provides a foundational understanding of the methodologies involved. For researchers embarking on the study of this compound, it is imperative to consult primary literature for the most up-to-date and specific experimental parameters. The continued investigation into this compound and other cardenolides holds significant promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of Neritaloside in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neritaloside, a monoglycosidic cardenolide primarily isolated from Nerium oleander, has demonstrated notable anticancer activity across various preclinical studies. As a member of the cardiac glycoside family, its primary molecular target is the Na+/K+-ATPase pump. Inhibition of this ubiquitously expressed ion pump in cancer cells disrupts crucial cellular ion homeostasis, triggering a cascade of downstream signaling events. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. Quantitative data on its efficacy and detailed experimental protocols are provided to support further research and development.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.[1][2][3] The α-subunit of this pump is a critical binding site for cardiac glycosides.[4] In several cancer types, including lung cancer, renal carcinoma, and melanoma, this subunit is overexpressed, potentially offering a degree of cancer cell selectivity.[4][5]

Inhibition of the Na+/K+-ATPase leads to:

  • An increase in intracellular sodium ([Na+]i).

  • A subsequent rise in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger.

  • Depolarization of the cell membrane.

This disruption of ion balance is a central node from which multiple anti-cancer signaling pathways are initiated.

Downstream Cellular Effects and Signaling Pathways

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[6][7] This is achieved through the activation of the intrinsic (mitochondrial) apoptosis pathway.

Key molecular events include:

  • Mitochondrial Membrane Potential (MMP) Disruption: Increased intracellular Ca2+ levels can lead to mitochondrial stress and the loss of MMP.

  • Regulation of Bcl-2 Family Proteins: this compound influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization.

  • Cytochrome C Release: Permeabilization of the mitochondrial membrane leads to the release of Cytochrome C into the cytoplasm.[9]

  • Caspase Activation: Cytosolic Cytochrome C triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in apoptosis.[8][9]

G cluster_0 Cell Membrane cluster_1 Mitochondrion This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Ion_Imbalance ↑ Intracellular [Na+] ↑ Intracellular [Ca2+] NaK_ATPase->Ion_Imbalance disruption Bcl2 Bcl-2 (Anti-apoptotic) CytC Cytochrome C Bcl2->CytC inhibits release Bax Bax (Pro-apoptotic) Bax->CytC promotes release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Ion_Imbalance->Bcl2 inhibits Ion_Imbalance->Bax activates

Cell Cycle Arrest

This compound and related compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase.[6][10] This prevents cancer cells from proceeding through mitosis, thereby halting proliferation.[6] Studies on extracts containing this compound have demonstrated that this G2/M arrest is a key mechanism in inhibiting the growth of HeLa cervical cancer cells.[11] This effect may be linked to the disruption of the microtubule network, an action comparable to mitosis-inhibiting drugs like paclitaxel.[1][12][13]

G This compound This compound G2M_Checkpoint G2/M Checkpoint Proteins This compound->G2M_Checkpoint modulates CellCycle G1 | S | G2 | M G2M_Checkpoint->CellCycle blocks progression Arrest Cell Cycle Arrest at G2/M CellCycle->Arrest Proliferation Cell Proliferation CellCycle->Proliferation progression

Modulation of Other Key Signaling Pathways

This compound can influence several other signaling pathways crucial for cancer cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often hyperactivated in cancer. Extracts containing this compound have been shown to inhibit this pathway, contributing to reduced cancer cell growth.[7][14]

  • MAPK Pathway: this compound-containing extracts can modulate the phosphorylation levels of MAP kinases (p-ERK, p-JNK, p-p38), which are involved in both proliferation and apoptosis.[15]

  • NF-κB Pathway: Oleandrin, a closely related cardiac glycoside found alongside this compound, is a known inhibitor of NF-κB activation, a key transcription factor for inflammatory and survival responses.[7]

Quantitative Data: In Vitro Efficacy

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[16] While specific IC50 values for pure this compound are sparsely reported in publicly available abstracts, data from the National Cancer Institute (NCI) panel of 59 tumor cell lines have been analyzed for this compound and the related compound Odoroside H.[1] These studies indicate that kidney and prostate carcinoma cell lines tend to be more sensitive to this compound than colon and breast cancer cell lines.[1]

Parameter Observation Cancer Type(s) Reference
Cell Line Sensitivity Higher sensitivity observedKidney, Prostate Carcinoma[1]
Cell Line Sensitivity Lower sensitivity observedColon, Breast Cancer[1]
Drug Resistance Activity is not correlated with common resistance mechanisms (e.g., ABC transporters, EGFR, RAS, TP53)Various[1][12][13]

Note: Specific IC50 values are highly dependent on the cell line and the duration of the assay (e.g., 24, 48, 72 hours).[16] Researchers should consult the NCI database or specific publications for detailed values.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound. Specific concentrations, incubation times, and antibody selections must be optimized and referenced from the primary literature.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

G A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (forms formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance on plate reader E->F G 7. Calculate Viability and IC50 Value F->G

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture and treat cells with this compound (at IC50 concentration) and a control for 24-48 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Acquisition: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-Akt, β-actin) overnight.

  • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of the Na+/K+-ATPase. This primary action leads to ionic imbalance, which in turn triggers apoptosis via the intrinsic mitochondrial pathway and induces G2/M cell cycle arrest. Its ability to modulate critical survival pathways like PI3K/Akt and its efficacy in cell lines with common drug resistance mechanisms make it a compound of significant interest.[1][12][13]

Future research should focus on:

  • Establishing a comprehensive profile of IC50 values across a wider range of cancer cell lines.

  • In vivo studies to determine efficacy, pharmacokinetics, and toxicity profiles in animal models.

  • Investigating this compound in combination therapies, potentially with drugs like paclitaxel, to overcome tumor relapse.[12][13]

  • Further elucidating its impact on the tumor microenvironment and metastatic processes.

References

Molecular Modes of Action of Aqueous Nerium oleander Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous extracts of Nerium oleander have a long history in traditional medicine and are now the subject of intense scientific scrutiny for their potent anti-cancer properties. The cytotoxic effects of these extracts are primarily attributed to a complex mixture of cardiac glycosides, with oleandrin being the most studied constituent. This technical guide provides an in-depth overview of the molecular mechanisms through which aqueous Nerium oleander extract and its bioactive components exert their effects on cancer cells. It details the inhibition of the Na+/K+-ATPase pump, the modulation of key signaling pathways including NF-κB, AP-1, and PI3K/Akt/mTOR, and the induction of cellular processes such as apoptosis and autophagy. This document summarizes quantitative data on the extract's cytotoxicity, provides detailed experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Nerium oleander, a common ornamental shrub, possesses a rich phytochemical profile, most notably a variety of cardiac glycosides. Aqueous extracts from the leaves of this plant, such as Anvirzel™ and Breastin, have demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] The primary bioactive compounds, including oleandrin, odoroside, and neritaloside, contribute to the extract's pleiotropic effects on cancer cells.[1] This guide focuses on the molecular underpinnings of these effects to provide a comprehensive resource for the scientific community.

Primary Molecular Target: Na+/K+-ATPase Pump

The principal mechanism of action for the cardiac glycosides present in aqueous Nerium oleander extract is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3]

Mechanism of Inhibition:

Cardiac glycosides, such as oleandrin, bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump.[2] This binding stabilizes the enzyme in its phosphorylated (E2-P) conformation, preventing the dephosphorylation and subsequent release of K+ ions into the cell.[3] This inhibition leads to a cascade of downstream effects:

  • Increased Intracellular Sodium: The non-functional pump is unable to extrude Na+ ions, leading to their accumulation within the cell.

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX). Instead of extruding Ca2+, the NCX begins to import it, leading to a significant rise in intracellular Ca2+ levels.

  • Cellular Stress and Signaling: The disruption of ion homeostasis triggers a variety of cellular stress responses and modulates multiple signaling pathways, ultimately contributing to the extract's cytotoxic effects.

Modulation of Key Signaling Pathways

Aqueous Nerium oleander extract and its components influence a multitude of signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of NF-κB and AP-1 Signaling

The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) are crucial for promoting inflammation, cell survival, and proliferation in cancer. Oleandrin has been shown to be a potent inhibitor of both NF-κB and AP-1 activation induced by various stimuli, including tumor necrosis factor (TNF).[4][5]

Mechanism of NF-κB Inhibition:

  • Oleandrin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5]

  • By stabilizing IκBα, oleandrin blocks the nuclear translocation of the active NF-κB subunits (p50/p65), thereby preventing the transcription of its target genes.[4]

DOT Script for NF-κB Inhibition Pathway:

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF TNFR TNFR TNF->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->IkBa Degradation IkBa_NFkB->NFkB Releases Oleander Aqueous Nerium oleander Extract (Oleandrin) Oleander->IKK Inhibits Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene Promotes

Caption: Inhibition of the NF-κB signaling pathway by aqueous Nerium oleander extract.

Modulation of PI3K/Akt/mTOR and ERK Pathways

The PI3K/Akt/mTOR and ERK signaling pathways are central to regulating cell growth, proliferation, and survival. Aqueous Nerium oleander extract has been shown to modulate these pathways. Specifically, oleandrin has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, while increasing the phosphorylation of ERK.[1] The supercritical CO2 extract PBI-05204 has also been shown to inhibit the PI3K/mTOR pathway.[6]

DOT Script for PI3K/Akt/mTOR and ERK Modulation:

PI3K_ERK_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Oleander Aqueous Nerium oleander Extract Oleander->Akt Inhibits (dephosphorylation) Oleander->ERK Promotes (phosphorylation)

Caption: Modulation of PI3K/Akt/mTOR and ERK signaling by aqueous Nerium oleander extract.

Induction of Apoptosis and Autophagy

Aqueous Nerium oleander extract induces programmed cell death in cancer cells through both apoptosis and autophagy.

Apoptosis

The extract induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Oleandrin has been shown to:

  • Increase Reactive Oxygen Species (ROS) Production: The generation of ROS can lead to mitochondrial damage and the release of pro-apoptotic factors.[7]

  • Activate Caspases: Studies have shown the activation of key executioner caspases, such as caspase-3.

  • Induce Fas Gene Expression: Oleandrin can upregulate the expression of the Fas death receptor, sensitizing cells to apoptosis.[8][9]

Autophagy

In some cancer cell types, such as gastric cancer, oleandrin has been shown to induce autophagy, a cellular process of self-digestion.[10] Interestingly, in these cases, the induction of autophagy appears to be a prerequisite for apoptosis, as inhibition of autophagy can counteract the apoptotic effects of oleandrin.[11][12]

Quantitative Data on Cytotoxicity

The cytotoxic effects of aqueous Nerium oleander extracts and their purified components have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

Extract/CompoundCancer Cell LineIC50 ValueReference
Aqueous Extract (Breastin)Multiple Myeloma (KMS11)~1.5 µg/mL[13]
Aqueous Extract (Breastin)Leukemia (CCRF-CEM)~0.5 µg/mL[13]
Aqueous Extract (Breastin)Prostate Carcinoma (PC-3)~2.5 µg/mL[13]
Aqueous ExtractBreast Cancer (MDA-MB-231)1.67 ± 0.22 µg/mL[3]
Aqueous ExtractColon Cancer (HT-29)2.89 ± 0.35 µg/mL[3]
Ethanolic ExtractBreast Cancer (MDA-MB-231)2.36 ± 0.44 µg/mL[3]
Ethanolic ExtractColon Cancer (HT-29)5.09 ± 0.52 µg/mL[3]
OleandrinGastric Cancer (HGC-27)~20 nM[11]
OleandrinNon-Small Cell Lung CancerLow nanomolar range[14]
Hydroalcoholic ExtractHaCaT Skin Cancer91.49 ± 0.181 µg/ml[1]

Detailed Experimental Protocols

Preparation of Aqueous Nerium oleander Extract

This protocol is a generalized representation based on common laboratory practices.

  • Collection and Preparation of Plant Material: Fresh leaves of Nerium oleander are collected, washed thoroughly with distilled water, and air-dried in the shade. The dried leaves are then ground into a fine powder.

  • Hot Water Extraction: A specific weight of the powdered leaves (e.g., 10 g) is added to a specific volume of distilled water (e.g., 100 mL) in a flask. The mixture is heated to boiling (100°C) and maintained for a defined period (e.g., 3 hours).[15]

  • Filtration and Concentration: The boiled mixture is cooled and filtered through a series of filters (e.g., Whatman No. 1 paper) to remove solid debris. The filtrate is then concentrated, often using a rotary evaporator, to obtain a viscous extract.

  • Sterilization and Storage: The final extract is sterilized by filtration through a 0.22 µm filter and stored at -20°C for long-term use.

DOT Script for Aqueous Extraction Workflow:

Aqueous_Extraction_Workflow Start Start Collect Collect & Dry Nerium oleander Leaves Start->Collect Grind Grind to Fine Powder Collect->Grind Extract Hot Water Extraction (Boiling) Grind->Extract Filter Filter to Remove Solid Debris Extract->Filter Concentrate Concentrate (e.g., Rotary Evaporator) Filter->Concentrate Sterilize Sterile Filtration (0.22 µm) Concentrate->Sterilize Store Store at -20°C Sterilize->Store End End Store->End

Caption: Workflow for the preparation of aqueous Nerium oleander extract.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the aqueous extract or oleandrin. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.

Western Blot Analysis for NF-κB Pathway
  • Cell Lysis and Protein Quantification: Treated and untreated cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Nuclear and Cytoplasmic Fractionation: To assess the translocation of NF-κB subunits, nuclear and cytoplasmic fractions are separated using a commercial kit or a standard biochemical protocol.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and the p65 subunit of NF-κB. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).[16]

Tubulin Polymerization Assay
  • Reaction Setup: A reaction mixture containing purified tubulin, a GTP source, and a polymerization buffer is prepared on ice.

  • Compound Addition: The aqueous extract or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.[17]

Clinical Trial Methodologies

Anvirzel™ Phase I Trial
  • Objective: To determine the maximum tolerated dose (MTD) and safety of Anvirzel™.[18]

  • Design: Patients with advanced, refractory solid tumors were randomized to receive Anvirzel™ via intramuscular injection at escalating doses (0.1, 0.2, 0.4, 0.8, or 1.2 ml/m²/day).[9]

  • Treatment Cycle: One treatment cycle consisted of three weeks.[9]

  • Outcome: The recommended Phase II dose was determined to be 0.8 ml/m²/day, limited by injection volume rather than systemic toxicity.[9]

PBI-05204 Phase I and II Trials
  • Phase I Objective: To determine the safety, pharmacokinetics, and pharmacodynamics of oral PBI-05204 in patients with advanced solid tumors.[19]

  • Phase I Design: A 3+3 dose-escalation design was used, with patients receiving PBI-05204 orally for 21 of 28 days.[19]

  • Phase II Objective: To evaluate the efficacy of PBI-05204 in patients with metastatic pancreatic adenocarcinoma refractory to standard therapy.[4]

  • Phase II Design: A single-arm, open-label study where patients received daily oral PBI-05204 until disease progression or unacceptable toxicity.[4]

Conclusion

The aqueous extract of Nerium oleander presents a multifaceted approach to combating cancer. Its primary interaction with the Na+/K+-ATPase pump triggers a cascade of events that disrupt cellular homeostasis and modulate critical signaling pathways involved in cell survival and proliferation. The induction of apoptosis and autophagy further contributes to its potent cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this botanical extract. Future research should focus on elucidating the synergistic interactions between the various bioactive components of the extract and on developing targeted delivery systems to enhance efficacy and minimize potential toxicity.

References

Unveiling the Anticancer Potential of Standardized Cold-Water Nerium oleander L. Leaf Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerium oleander L., a plant with a long history in traditional medicine, has emerged as a subject of significant interest in modern oncology research.[1] Despite its known toxicity due to the presence of cardiac glycosides, specific extracts of its leaves have demonstrated potent anticancer activities.[1][2] This technical guide delves into the scientific evidence surrounding the anticancer potential of a standardized cold-water leaf extract from Nerium oleander L., often referred to in research literature by names such as Breastin, Anvirzel, or PBI-05204.[3][4][5] The primary active constituents responsible for these effects are believed to be cardiac glycosides, including oleandrin and its derivatives.[2][3] This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and a visual representation of the molecular pathways and experimental workflows involved.

Phytochemical Composition

A standardized cold-water leaf extract of Nerium oleander, referred to as Breastin, was characterized using nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. The analysis revealed the presence of several key monoglycosidic cardenolides as the major constituents. These include:

  • Adynerin

  • Neritaloside

  • Odoroside A

  • Odoroside H

  • Oleandrin

  • Vanderoside

The extract also contains phenolic compounds such as chlorogenic acid and rutin.[3]

Quantitative Data Summary

The anticancer efficacy of standardized Nerium oleander extracts and their active components has been quantified across various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Nerium oleander Extract (Breastin) and its Components
Cell Line TypeNumber of Cell Lines TestedOutcomeReference
Hematopoietic Tumors14Growth Inhibition by Breastin[3]
Carcinomas65 out of 6 cell lines showed growth inhibition by Breastin[3]
NCI Tumor Cell Lines59Cellular responsiveness to odoroside H and this compound did not correlate with common drug resistance mechanisms (e.g., ABC transporters, oncogenes like EGFR and RAS, tumor suppressors like TP53). This suggests a potential to bypass drug resistance.[3]
Oncotest Tumor Cell Lines74The activity of Breastin frequently correlated with that of mitosis-inhibiting drugs.[3]
Table 2: In Vivo Efficacy of Nerium oleander Extracts
Extract/CompoundCancer ModelTreatmentOutcomeReference
BreastinHuman Breast Cancer XenograftMonotherapyModerate inhibition of tumor growth.[3]
BreastinHuman Breast Cancer XenograftCombination with PaclitaxelPrevented tumor relapse, unlike paclitaxel monotherapy.[3][6]
PBI-05204Human Pancreatic Cancer Panc-1 Orthotopic Model20 mg/kgAverage tumor weight significantly reduced (222.9 ± 116.9 mg vs. 920.0 ± 430.0 mg in controls).[7][7]
PBI-05204Human Pancreatic Cancer Panc-1 Orthotopic Model40 mg/kgRemarkable and significant reduction in tumor growth; only 25% of treated mice showed measurable disease compared to all control mice.[7][7]
Table 3: Clinical Trial Data for PBI-05204
PhasePatient PopulationKey FindingsReference
Phase IAdvanced Solid TumorsRecommended Phase II dose: 0.2255 mg/kg/day. Well-tolerated in heavily pretreated patients. 15% of patients had stable disease for over 4 months. Showed an average 10% reduction in Akt phosphorylation and a 35% reduction in pS6 phosphorylation in peripheral blood mononuclear cells.[5]
Phase IIMetastatic Pancreatic CancerDid not meet the primary endpoint for overall survival. However, one objective response (2.6%) was observed for 162 days.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the study of Nerium oleander's anticancer properties.

Preparation of Standardized Cold-Water Leaf Extract (Breastin)

The preparation of a standardized cold-water extract is a critical first step to ensure consistency and comparability across studies.

G start Dried Nerium oleander leaves maceration Maceration with water at room temperature start->maceration filtration Filtration to remove solid plant material maceration->filtration concentration Concentration of the aqueous extract filtration->concentration freeze_drying Lyophilization (Freeze-drying) concentration->freeze_drying end Standardized cold-water extract (Breastin) freeze_drying->end G cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of Nerium oleander extract cell_seeding->treatment incubation_24h Incubate for a specified period (e.g., 24-72 hours) treatment->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis G tubulin_prep Prepare purified tubulin protein reaction_mix Create a reaction mixture with tubulin, GTP, and buffer tubulin_prep->reaction_mix add_compounds Add Nerium oleander extract or control drugs (e.g., Paclitaxel) reaction_mix->add_compounds incubation_37c Incubate at 37°C to induce polymerization add_compounds->incubation_37c measure_turbidity Monitor the change in light scattering (turbidity) at 350 nm over time incubation_37c->measure_turbidity data_analysis Analyze polymerization curves to determine the effect of the extract measure_turbidity->data_analysis G NOE Nerium oleander Extract (Cardiac Glycosides) NaK_ATPase Na+/K+-ATPase Pump NOE->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NCX Na+/Ca2+ Exchanger (inhibited) Intra_Na->NCX Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Leads to Mitochondria Mitochondrial Ca2+ overload Intra_Ca->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis G PBI05204 PBI-05204 Akt Akt PBI05204->Akt Inhibits phosphorylation mTOR mTOR PBI05204->mTOR Inhibits PI3K PI3K PI3K->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 S6 S6 p70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation _4EBP1->Proliferation G Oleandrin Oleandrin / Odoroside A STAT3 STAT3 Oleandrin->STAT3 Inhibits phosphorylation JAK2 JAK2 JAK2->STAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Target_Genes Target Gene Transcription (e.g., for invasion & metastasis) STAT3_dimer->Target_Genes Invasion Cancer Cell Invasion Target_Genes->Invasion

References

Neritaloside as a Central Nervous System Depressant in Mice: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neritaloside, a cardenolide glycoside isolated from Nerium oleander, has been identified as a compound with central nervous system (CNS) depressant properties. This technical guide synthesizes the available preclinical data on the CNS depressant effects of this compound in murine models. While specific quantitative data for this compound across a battery of neuropharmacological tests are limited in publicly available literature, this paper draws upon foundational studies and the broader context of cardenolide pharmacology to provide a comprehensive overview. The primary mechanism of action for cardenolides involves the inhibition of Na+/K+-ATPase, an enzyme crucial for maintaining neuronal membrane potential. This guide details the known experimental protocols for assessing CNS depression and discusses the putative signaling pathways that may underlie the sedative, motor-coordinating, and locomotor-inhibiting effects of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the neuropharmacological potential of this compound.

Introduction

Nerium oleander, a plant known for its cardiotonic and toxic properties, is a rich source of bioactive compounds, including a class of steroid-like molecules known as cardenolide glycosides. Among these, this compound has been identified as a contributor to the plant's CNS depressant activity. A seminal study by Begum et al. (1999) conducted a bioactivity-directed isolation of compounds from the methanolic extract of fresh Nerium oleander leaves, which demonstrated a CNS depressant effect in mice. This research led to the isolation of four CNS depressant cardenolides: neridiginoside, nerizoside, odoroside-H, and this compound, all of which exhibited CNS depressant activity at a dose of 25 mg/kg[1].

The primary molecular target of cardenolides is the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients across cell membranes, which are fundamental for neuronal excitability and signaling. Inhibition of this pump in the CNS is believed to be the cornerstone of the neuropharmacological effects of these compounds. This guide will delve into the available data on this compound, present relevant experimental methodologies for its study, and explore the potential signaling cascades involved in its CNS depressant action.

Quantitative Data on CNS Depressant Effects

While the initial studies confirmed the CNS depressant activity of this compound at a 25 mg/kg dose, detailed quantitative data from a comprehensive suite of behavioral assays are not extensively reported in the available literature. The information that is available is summarized below.

Table 1: Summary of Known CNS Depressant Activity of this compound in Mice

CompoundDose (mg/kg, i.p.)Observed EffectReference
This compound25CNS Depressant Activity[1]

Due to the limited specific data for this compound, further research is required to quantify its effects on locomotor activity, sedation, and motor coordination. The following sections on experimental protocols outline the standard methods that would be employed for such characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CNS depressant effects of compounds like this compound in mice.

Animals
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Housed in groups of 6-8 per cage under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the commencement of experiments.

Drug Preparation and Administration

This compound is typically dissolved in a vehicle such as normal saline or a small percentage of dimethyl sulfoxide (DMSO) and then diluted with saline. Administration is commonly performed via the intraperitoneal (i.p.) route.

Assessment of Locomotor Activity (Open Field Test)
  • Apparatus: An open field apparatus, typically a square arena (e.g., 40 cm x 40 cm x 30 cm) with the floor divided into a grid of equal squares. The arena is often equipped with infrared beams to automatically record animal movement.

  • Procedure:

    • Mice are individually placed in the center of the open field arena.

    • Locomotor activity, measured as the number of grid lines crossed with all four paws, is recorded for a specified period (e.g., 5-10 minutes).

    • Data is collected at various time points after the administration of this compound or vehicle (e.g., 30, 60, 90, and 120 minutes).

    • A decrease in the number of lines crossed compared to the vehicle-treated control group indicates a reduction in locomotor activity.

Assessment of Sedative Effects (Potentiation of Pentobarbital-Induced Sleeping Time)
  • Principle: This test assesses the ability of a compound to enhance the sedative-hypnotic effects of a sub-hypnotic or hypnotic dose of pentobarbital.

  • Procedure:

    • Mice are treated with either this compound or vehicle.

    • After a set pre-treatment time (e.g., 30 minutes), a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered.

    • The time from the loss of the righting reflex (the inability of the mouse to right itself when placed on its back) to its recovery is measured as the sleeping time.

    • A significant increase in the duration of sleep in the this compound-treated group compared to the vehicle-treated group indicates a sedative effect.

Assessment of Motor Coordination (Rotarod Test)
  • Apparatus: A rotarod apparatus consists of a rotating rod, typically with a knurled surface for grip, which can be set to rotate at a constant or accelerating speed.

  • Procedure:

    • Mice are trained on the rotarod for a few sessions before the test day to establish a baseline performance.

    • On the test day, mice are administered this compound or vehicle.

    • After a pre-determined time, each mouse is placed on the rotating rod (e.g., rotating at a constant speed of 15-20 rpm).

    • The latency to fall off the rod is recorded, with a cut-off time (e.g., 5 minutes).

    • A significant decrease in the time spent on the rod in the this compound-treated group compared to the control group suggests impaired motor coordination.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of cardenolides, including this compound, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme is crucial for maintaining the sodium and potassium ion gradients across neuronal membranes, which are essential for resting membrane potential and action potential propagation.

Na+/K+-ATPase Inhibition and Neuronal Activity

Inhibition of Na+/K+-ATPase in the CNS leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. Altered ion homeostasis can lead to a decrease in neuronal excitability, contributing to the overall CNS depressant effect.

G This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intra_Na->NaCa_Exchanger Alters Intra_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Leads to Neuronal_Excitability ↓ Neuronal Excitability Intra_Ca->Neuronal_Excitability CNS_Depression CNS Depression Neuronal_Excitability->CNS_Depression G Start Isolation of this compound Primary_Screening Primary Screening (e.g., Gross Behavioral Observation) Start->Primary_Screening Locomotor_Activity Locomotor Activity (Open Field Test) Primary_Screening->Locomotor_Activity Sedative_Effect Sedative Effect (Pentobarbital-Induced Sleep) Primary_Screening->Sedative_Effect Motor_Coordination Motor Coordination (Rotarod Test) Primary_Screening->Motor_Coordination Mechanism_Study Mechanism of Action Studies (e.g., Na+/K+-ATPase Assay) Locomotor_Activity->Mechanism_Study Sedative_Effect->Mechanism_Study Motor_Coordination->Mechanism_Study Conclusion Characterization of CNS Depressant Profile Mechanism_Study->Conclusion

References

Bioactive Cardenolides from the Leaves of Nerium oleander: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive cardenolides derived from the leaves of Nerium oleander. It details the isolation, quantification, and biological activities of these compounds, with a focus on their potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and development in this field.

Introduction to Bioactive Cardenolides in Nerium oleander

Nerium oleander, a well-known member of the Apocynaceae family, is a rich source of potent cardiac glycosides, specifically cardenolides.[1] These steroid-like compounds are characterized by a five-membered unsaturated lactone ring attached at the C-17 position of the steroid nucleus.[2] Historically recognized for their cardiotonic effects, recent research has unveiled a broader spectrum of bioactivities, including significant anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4]

The primary and most studied cardenolide in N. oleander is oleandrin, which has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] Other significant cardenolides isolated from the leaves include odoroside A, odoroside H, neritaloside, and nerizoside.[7][8] The biological activity of these molecules is often attributed to their ability to inhibit the Na+/K+-ATPase pump, a critical transmembrane protein, which in turn modulates various downstream signaling pathways.[4][9] This guide delves into the specifics of these compounds and the methodologies used to study them.

Quantitative Analysis of Cardenolides

The concentration of cardenolides in N. oleander leaves can vary based on factors such as season and geographical location.[10] Precise quantification is crucial for standardizing extracts and for pharmacological studies.

Table 1: Quantitative Analysis of Major Cardenolides in Nerium oleander Leaves

CardenolideConcentration (µg/g of dry weight)Plant PartSeason of PredominanceAnalytical MethodReference
Oleandrin703.9LeafRainyUHPLC-ESI-MS/MS[10]
Odoroside A231.4StemSummerUHPLC-ESI-MS/MS[10]
Odoroside H244.8StemWinterUHPLC-ESI-MS/MS[10]

Table 2: Cytotoxic Activity of Cardenolides from Nerium oleander

Cardenolide / ExtractCell LineIC50 ValueBioactivityReference
OleandrinMDA-MB-231 (Breast Cancer)72 nMCytotoxic[3]
OleandrinRT-R MDA-MB-231 (Resistant Breast Cancer)183 nMCytotoxic[3]
Cardenolide-containing fractions36 Human Tumor Cell Lines0.85 µg/mlAnticancer[11]
Cardenolide N-1V-13 (Malignant Tumor)< 1 µMCytotoxic[12]
Cardenolide N-1HepG2 (Liver Tumor)< 1 µMCytotoxic[12]
Cardenolide 11V-13 (Malignant Tumor)< 1 µMCytotoxic[12]
Cardenolide 11HepG2 (Liver Tumor)< 1 µMCytotoxic[12]
Cardenolide 12V-13 (Malignant Tumor)< 1 µMCytotoxic[12]
Cardenolide 12HepG2 (Liver Tumor)< 1 µMCytotoxic[12]

Experimental Protocols

Extraction of Cardenolides

Several methods have been employed for the extraction of cardenolides from N. oleander leaves. The choice of solvent and technique significantly impacts the yield and profile of the extracted compounds.

Protocol 1: Methanolic Extraction for Bioactivity-Directed Isolation [8][13]

  • Plant Material Preparation: Fresh, uncrushed leaves of Nerium oleander are collected.

  • Extraction: The leaves are soaked in methanol (MeOH) at room temperature. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Bioassay: The crude extract is subjected to a preliminary bioassay (e.g., CNS depressant activity in mice) to confirm activity before proceeding with fractionation.[13]

Protocol 2: Ethanolic Extraction for Cardiotonic Studies [14]

  • Plant Material Preparation: Fresh leaves are washed, dried in an oven at 30°C for 48 hours, and then pulverized into a fine powder using a blender.

  • Extraction: The powdered leaves are subjected to cold extraction with ethanol. This process is repeated three times.

  • Concentration: The filtrates are combined, and the ethanol is removed using a rotary vacuum evaporator to obtain a concentrated extract.

Protocol 3: Accelerated Solvent Extraction (ASE) for Analytical Purposes [15][16]

  • Sample Preparation: Dried and powdered leaf material is mixed with a drying agent like anhydrous sodium sulfate.

  • Extraction: The sample is placed in an ASE cell. Chloroform is used as the extraction solvent at ambient temperature and high pressure (e.g., 1500 psi).

  • Collection: The extract is collected, and the solvent is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in methanol for analysis.

Isolation and Purification

Bioactivity-directed fractionation is a common strategy to isolate individual cardenolides.

Protocol 4: Bioactivity-Directed Isolation of CNS Depressant Cardenolides [8]

  • Solvent-Solvent Partitioning: The crude methanolic extract is partitioned between ethyl acetate (EtOAc) and water. The bioactive fraction (EtOAc) is selected for further separation.

  • Column Chromatography: The active fraction is subjected to column chromatography over silica gel.

  • Gradient Elution: A gradient of solvents, typically starting with petroleum ether and gradually increasing in polarity with ethyl acetate and methanol, is used to elute different fractions.

  • Further Purification: Bioactive fractions are further purified using repeated column chromatography and preparative thin-layer chromatography (TLC) to yield pure compounds.

  • Structure Elucidation: The structures of the isolated pure compounds (e.g., neridiginoside, nerizoside, this compound, odoroside-H) are determined using spectroscopic methods such as 1D and 2D NMR (COSY, NOESY, HMQC, HMBC) and mass spectrometry.[8]

Quantitative Analysis by UHPLC-ESI-MS/MS

This protocol is designed for the sensitive and specific quantification of multiple cardenolides.[10]

  • Chromatographic System: A Waters BEH C18 column (150 mm × 2.1 mm, 1.7 µm) is used.

  • Mobile Phase: A linear gradient consisting of acetonitrile and 5 mM ammonium acetate buffer is employed.

  • Run Time: The total run time for the gradient is 22 minutes.

  • Mass Spectrometry: An ESI-MS/MS system operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This allows for high selectivity and sensitivity in complex plant extracts.

  • Quantification: Absolute quantification is performed for key markers like oleandrin, odoroside A, and odoroside H using certified reference standards. Relative quantification is used for other identified cardenolides.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow from the collection of plant material to the identification of bioactive cardenolides.

experimental_workflow cluster_collection Plant Material cluster_processing Processing & Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis & Identification plant Nerium oleander Leaves drying Drying & Pulverization plant->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction partition Solvent Partitioning extraction->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc pure_compounds Pure Cardenolides prep_tlc->pure_compounds spectroscopy Spectroscopy (NMR, MS) pure_compounds->spectroscopy bioassay Bioactivity Assays (e.g., Cytotoxicity) pure_compounds->bioassay

Caption: Experimental workflow for isolating bioactive cardenolides.

Signaling Pathways Modulated by Nerium oleander Cardenolides

Cardenolides, particularly oleandrin, exert their anticancer effects by modulating multiple critical cellular signaling pathways.[3][6]

Anticancer Signaling Pathways

The diagram below illustrates the key signaling pathways targeted by oleandrin in cancer cells, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Effects oleandrin Oleandrin na_k_atpase Na+/K+-ATPase oleandrin->na_k_atpase Inhibits stat3 STAT3 oleandrin->stat3 Inhibits nfkb NF-κB oleandrin->nfkb Inhibits ros ROS Generation oleandrin->ros cell_cycle Cell Cycle Arrest oleandrin->cell_cycle pi3k PI3K na_k_atpase->pi3k Modulates mapk MAPK (ERK) na_k_atpase->mapk Modulates akt Akt pi3k->akt Inhibits proliferation Inhibition of Cell Proliferation akt->proliferation mapk->proliferation invasion Suppression of Invasion stat3->invasion apoptosis Apoptosis Induction nfkb->apoptosis Inhibits Apoptosis ros->apoptosis Induces

Caption: Anticancer signaling pathways modulated by oleandrin.

Cardiotonic Mechanism of Action

The primary mechanism for the cardiotonic effect of these glycosides is the inhibition of the Na+/K+-ATPase in cardiac myocytes.[9][17]

cardiotonic_mechanism cluster_membrane Myocyte Membrane cluster_intracellular Intracellular Space cg Cardenolide (e.g., Oleandrin) pump Na+/K+-ATPase cg->pump Inhibits na_in [Na+]i ↑ pump->na_in Leads to exchanger Na+/Ca2+ Exchanger ca_in [Ca2+]i ↑ exchanger->ca_in Results in na_in->exchanger Reduces Gradient for Ca2+ Efflux contraction Increased Myocardial Contraction ca_in->contraction

Caption: Cardiotonic mechanism of action of Nerium cardenolides.

Conclusion

The leaves of Nerium oleander are a potent source of bioactive cardenolides with significant therapeutic potential, particularly in oncology and cardiology. Oleandrin and related compounds have demonstrated robust activity in preclinical models by modulating fundamental cellular signaling pathways. The standardized protocols for extraction, isolation, and quantification outlined in this guide provide a foundation for researchers to further explore these natural products. Future investigations should focus on elucidating the nuanced structure-activity relationships, optimizing drug delivery systems to mitigate toxicity, and advancing the most promising candidates into clinical trials.

References

Neritaloside: A Cardenolide from Traditional Medicine with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neritaloside, a monoglycosidic cardenolide found in Nerium oleander, is a component of a plant with a long history in traditional medicine across various cultures.[1][2] Traditionally, extracts of Nerium oleander have been used to treat a range of ailments, including inflammatory conditions, skin diseases, and even cancer.[2][3] While the plant itself is known for its toxicity, modern scientific investigation has focused on isolating its bioactive compounds to understand their pharmacological properties and potential therapeutic applications. This compound, along with other cardenolides like oleandrin and odoroside H, has been identified as a significant contributor to the cytotoxic effects of Nerium oleander extracts.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its role in traditional medicine, its chemical properties, and the experimental evidence for its anticancer activity.

Chemical and Physical Properties

This compound is a cardenolide, a type of steroid characterized by a five-membered lactone ring. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₂H₄₈O₁₀
Molecular Weight 592.7 g/mol
IUPAC Name [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
CAS Number 465-13-4
Chemical Class Cardenolide (Sterol Lipid)

Role in Traditional Medicine

Nerium oleander, the source of this compound, has been utilized in various traditional medicine systems for centuries.[3][4] Decoctions and extracts of the leaves, flowers, and roots have been applied externally for skin conditions and used internally for a range of ailments, including as a cardiotonic.[3][5] However, it is crucial to note that the use of crude Nerium oleander extracts is associated with significant toxicity due to the potent cardiac glycosides it contains.[3] The specific contribution of this compound to the therapeutic effects described in traditional medicine is not well-documented, as traditional practices utilize the whole plant or its crude extracts. Modern research is now dissecting the pharmacological activities of individual compounds like this compound to understand their specific roles and potential for safer, standardized therapeutic agents.

Anticancer Activity and Mechanism of Action

Recent scientific investigations have highlighted the potential of this compound as an anticancer agent. Studies on "Breastin," a standardized cold-water leaf extract of Nerium oleander, have shown that this compound is one of its major active constituents.[1]

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The table below summarizes the reported inhibitory concentrations (IC₅₀).

Cell LineCancer TypeIC₅₀ (µM)
Various Hematopoietic Tumors Leukemia, LymphomaData indicates inhibition, specific IC₅₀ values for this compound alone are not detailed in the provided search results.
Various Carcinomas Breast, Colon, Kidney, Prostate, MelanomaData indicates inhibition, specific IC₅₀ values for this compound alone are not detailed in the provided search results.

A notable finding is that the cellular responsiveness to this compound does not correlate with classical drug resistance mechanisms, such as the expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein).[1] This suggests that this compound may be effective against multidrug-resistant cancers.

Proposed Signaling Pathway for Anticancer Action

As a cardiac glycoside, the primary mechanism of action for this compound is believed to be the inhibition of the Na+/K+-ATPase pump on the cell membrane.[6][7] This inhibition leads to a cascade of downstream events culminating in apoptosis (programmed cell death) of cancer cells. While a specific signaling pathway for this compound has not been fully elucidated, a plausible pathway based on the known mechanism of cardiac glycosides is proposed below.

Neritaloside_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Reduced Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Inhibition of Ca2+ efflux Mitochondria Mitochondria Ca_in->Mitochondria ROS ↑ ROS Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound from Nerium oleander leaves is typically achieved through a bioassay-guided fractionation process. This involves separating the crude plant extract into different fractions and testing the biological activity of each fraction to guide further purification steps.

Bioassay_Guided_Fractionation Start Dried & Powdered Nerium oleander Leaves Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Collection of Fractions Fractionation->Fractions Bioassay Cytotoxicity Assay (e.g., MTT Assay on Cancer Cells) Fractions->Bioassay Active_Fraction Identification of Active Fractions Bioassay->Active_Fraction Purification Further Chromatographic Purification (e.g., HPLC) Active_Fraction->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Characterization Structural Elucidation (NMR, Mass Spectrometry) Isolated_this compound->Characterization

Caption: Experimental workflow for bioassay-guided isolation of this compound.

A general protocol for the extraction and isolation is as follows:

  • Plant Material Preparation: Fresh leaves of Nerium oleander are collected, washed, dried in an oven at a low temperature (e.g., 40-50°C), and then ground into a fine powder.[5]

  • Extraction: The powdered leaves are extracted with methanol at room temperature with intermittent shaking for an extended period (e.g., 24-48 hours). The process is repeated multiple times to ensure complete extraction.[5]

  • Fractionation: The crude methanolic extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

  • Bioassay: Each collected fraction is tested for its cytotoxic activity against a panel of cancer cell lines using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Purification: The fractions exhibiting the highest cytotoxic activity are pooled and subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed as this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells.

Future Perspectives

This compound represents a promising lead compound for the development of new anticancer drugs, particularly for tumors that have developed resistance to conventional therapies. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways. Preclinical in vivo studies are necessary to evaluate its efficacy and safety profile in animal models. Moreover, structure-activity relationship studies could lead to the synthesis of this compound analogs with improved therapeutic indices. The journey of this compound from a component of a traditional medicinal plant to a potential modern therapeutic agent underscores the importance of exploring natural products in drug discovery.

References

A Technical Guide to the Historical Uses of Nerium oleander in Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerium oleander, a plant with a rich history in traditional medicine, has been both revered for its therapeutic properties and feared for its potent toxicity. This technical guide provides an in-depth exploration of the historical applications of N. oleander in various herbal medicine systems, including Ayurveda, Unani, and Traditional Chinese Medicine (TCM). It delves into the traditional preparation methods, summarizes the quantitative data on its bioactive compounds, and details the experimental protocols used to investigate its pharmacological effects. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action. All parts of the Nerium oleander plant are poisonous and contain cardiac glycosides, which can cause serious health effects if ingested. This document is for informational purposes for a professional audience and does not constitute a recommendation for self-medication.

Traditional and Historical Applications

Nerium oleander has a long and documented history of use in traditional medicine across various cultures for a wide range of ailments. Its application, however, has always been approached with caution due to its inherent toxicity.

Ayurvedic Medicine

In Ayurveda, Nerium oleander, known as Karavira, is recognized for its potent therapeutic properties, primarily for external applications. It is classified as an Upavisha, or a semi-poisonous herb, and is used after specific purification processes to mitigate its toxicity.

  • Skin Diseases: A medicated oil, Karavira Taila, is traditionally used for lomashatana (depilation) and in the management of various skin conditions.[1][2][3][4][5][6][7]

  • Wound Healing: The paste of the root is applied to ulcers and wounds to promote healing.

  • Insect Bites: External application is also indicated for toxic bites.

Unani Medicine

In the Unani system of medicine, Nerium oleander (often referred to as Difla) is recognized for its cardiotonic properties. It is a component of some complex formulations aimed at strengthening the heart.

  • Cardiac Ailments: It is used in formulations like Khamira Abresham Hakim Arshad Wala, a semi-solid preparation used as a general and cardiac tonic.[8][9][10][11][12][13][14]

Traditional Chinese Medicine (TCM)

In TCM, the leaves of Nerium oleander are used to address respiratory issues.

  • Asthma and Cough: It is a component of decoctions like Ma Xing Shi Gan Tang, which is used to clear lung heat, and alleviate coughing and wheezing.[15][16][17][18][19][20][21][22][23]

Ancient Greek and Roman Medicine

Ancient texts from Greek and Roman physicians also mention the use of Nerium oleander. Dioscorides, in his "De Materia Medica," noted its use as a counter-poison for snake bites when mixed with rue.

Bioactive Compounds and Quantitative Data

The primary bioactive compounds responsible for both the therapeutic and toxic effects of Nerium oleander are cardiac glycosides, with oleandrin being the most prominent.

Table 1: Cytotoxicity of Oleandrin against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 ValueIncubation Time (h)Reference
MCF-7Breast Adenocarcinoma14.5 nMNot Specified[24]
MDA-MB-231Breast Adenocarcinoma24.62 nMNot Specified[24]
HTB-26Breast Cancer10-50 µMNot Specified[25]
PC-3Pancreatic Cancer10-50 µMNot Specified[25]
HepG2Hepatocellular Carcinoma10-50 µMNot Specified[25]
HCT116Colorectal Carcinoma22.4 µM (for compound 1)Not Specified[25]
HCT116Colorectal Carcinoma0.34 µM (for compound 2)Not Specified[25]
Multiple Myeloma Cell LinesMultiple Myeloma0.28 - 0.72 µg/mLNot Specified[26][27]
Leukemia Cell LinesLeukemia0.39 - 0.63 µg/mLNot Specified[26][27]
Carcinoma Cell LinesVarious Carcinomas1.01 - 5.54 µg/mLNot Specified[26][27]

Note: Compound 1 and 2 are regioisomers of new oleoyl hybrids of natural antioxidants.

Experimental Protocols

This section details the methodologies for some of the key experiments cited in the investigation of Nerium oleander's traditional uses.

Preparation of Traditional Formulations
  • Reference: Bhaishajya Ratnavali

  • Indication: Lomashatana (Depilation) and skin diseases.

  • Ingredients:

    • Kalka (Herbal Paste): Karavira (Nerium oleander), Koshataki (Luffa acutangula), and Danti (Baliospermum montanum)

    • Taila (Oil): Tila Taila (Sesame oil)

    • Drava Dravya (Liquid Medium): Kadali Ksharodaka (Alkaline water from banana plant ash)

  • Protocol:

    • Preparation of Kadali Ksharodaka: Burn the dried banana plant to ash. Mix 1 part of the ash with 6 parts of water. Allow it to settle, and then filter the supernatant to obtain the alkaline water.[7][21][28]

    • Preparation of Kalka: Finely powder the dried herbs (Karavira, Koshataki, and Danti) and make a paste using a sufficient quantity of water.

    • Taila Paka (Oil Preparation): In a vessel, combine the Tila Taila, Kadali Ksharodaka, and the herbal Kalka in a ratio of 1:4:1/4 respectively.

    • Heat the mixture on a mild flame with continuous stirring until all the water evaporates, and the characteristic aroma of the medicated oil develops.

    • Filter the oil while it is still warm and store it in a clean, dry container.[1][3][4][5][6][13][29]

  • Indication: General debility and as a cardiac tonic.

  • General Protocol:

    • A qiwam (base) is prepared with sugar or honey and water.

    • A decoction of specified herbal ingredients is prepared separately.

    • The decoction is added to the qiwam, and other powdered ingredients of plant, animal, and mineral origin are mixed in.

    • The mixture is triturated until it becomes frothy and white.[8][9][10][11][12][13][14]

  • Key Ingredients (Partial List): Aabresham (Silk cocoon), Ood Gharql (Aquilaria agallocha), Sumbul ut teeb (Nardostachys jatamansi), and various other herbs, minerals, and animal-derived substances.

  • Indication: Asthma and cough with lung heat.

  • Ingredients: Ma Huang (Ephedra), Xing Ren (Apricot Kernel), Shi Gao (Gypsum), Zhi Gan Cao (Honey-fried Licorice Root).

  • Protocol:

    • The herbs are combined in specific ratios.

    • The mixture is decocted in water.

    • The resulting liquid is consumed warm. The dosage and specific decoction times can vary based on the practitioner's diagnosis.[15][16][17][18][19][20][21][22][23]

In Vitro Cytotoxicity Assay (MTT/WST-1 Assay)
  • Objective: To determine the cytotoxic effects of Nerium oleander extracts or its isolated compounds on cancer cell lines.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the Nerium oleander extract or oleandrin for a specified period (e.g., 24, 48, or 72 hours).

    • Addition of Reagent: Add MTT or WST-1 reagent to each well and incubate for a few hours.

    • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity Assay (Disc Diffusion Method)
  • Objective: To assess the antibacterial properties of Nerium oleander extracts.

  • Protocol:

    • Preparation of Extract: Prepare an ethanolic or aqueous extract of Nerium oleander leaves.[30][16][19][31][32][33]

    • Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of an agar plate.

    • Application of Discs: Place sterile paper discs impregnated with different concentrations of the Nerium oleander extract onto the agar surface.

    • Incubation: Incubate the plates at an appropriate temperature for 24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited).[19][32]

Signaling Pathways and Experimental Workflows

Oleandrin-Induced Apoptosis Signaling Pathway

Oleandrin has been shown to induce apoptosis in cancer cells through the extrinsic or death receptor pathway. This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.

Oleandrin_Apoptosis_Pathway Oleandrin Oleandrin FasL FasL (Death Ligand) Oleandrin->FasL induces expression FasR FasR (Death Receptor) FasL->FasR binds to FADD FADD FasR->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Oleandrin-induced extrinsic apoptosis pathway.
Mechanism of Na+/K+-ATPase Inhibition by Cardiac Glycosides

The cardiotonic effects of Nerium oleander are primarily attributed to the inhibition of the Na+/K+-ATPase pump in cardiomyocytes by cardiac glycosides like oleandrin.

Na_K_ATPase_Inhibition cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+-ATPase IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa ExtraK ↓ Extracellular K+ NaK_ATPase->ExtraK NaCa_Exchanger Na+/Ca2+ Exchanger IntraCa ↑ Intracellular Ca2+ NaCa_Exchanger->IntraCa CardiacGlycoside Cardiac Glycoside (e.g., Oleandrin) CardiacGlycoside->NaK_ATPase inhibits IntraNa->NaCa_Exchanger reduces activity of Contraction ↑ Myocardial Contractility IntraCa->Contraction

Inhibition of Na+/K+-ATPase by cardiac glycosides.
Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a plant extract.

Cytotoxicity_Workflow start Start prep_extract Prepare Plant Extract start->prep_extract treatment Treat Cells with Varying Extract Concentrations prep_extract->treatment cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform MTT/WST-1 Assay incubation->assay read_absorbance Measure Absorbance assay->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for in vitro cytotoxicity testing.

Conclusion

Nerium oleander holds a significant place in the history of herbal medicine, with its use spanning multiple traditional systems for a variety of ailments, particularly skin diseases, cardiac conditions, and respiratory issues. Modern scientific investigation has begun to validate some of these traditional uses, attributing its pharmacological activity primarily to its rich content of cardiac glycosides, especially oleandrin. The potent cytotoxicity of these compounds against cancer cell lines has opened new avenues for drug discovery and development. However, the inherent toxicity of N. oleander necessitates a cautious and scientifically rigorous approach to its study and potential therapeutic application. The detailed protocols and mechanistic insights provided in this guide aim to support researchers and drug development professionals in their exploration of this historically significant medicinal plant.

References

The Pharmacological Potential of Nerium oleander: A Technical Guide to its Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerium oleander, a member of the Apocynaceae family, is a well-known ornamental shrub that also possesses a rich history in traditional medicine.[1][2] Despite its notorious toxicity due to the presence of potent cardiac glycosides, the plant is a treasure trove of secondary metabolites with significant pharmacological applications.[2][3] This technical guide provides an in-depth exploration of the key secondary metabolites of Nerium oleander, their pharmacological activities, underlying mechanisms of action, and the experimental protocols for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Key Secondary Metabolites and Their Pharmacological Activities

Nerium oleander produces a diverse array of secondary metabolites, with cardiac glycosides being the most prominent and pharmacologically active class of compounds.[2][3] Other significant constituents include flavonoids, terpenoids, steroids, and phenolic compounds, all of which contribute to the plant's broad spectrum of biological activities.[2][4][5]

Cardiac Glycosides: The Potent Bioactives

The most well-known secondary metabolites of Nerium oleander are its cardiac glycosides, primarily oleandrin, neriin, and odoroside.[2][3] These compounds are renowned for their cardiotonic effects, which are mediated through the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[4][6] This inhibition leads to an increase in intracellular calcium ions, resulting in enhanced cardiac contractility.[4]

Beyond their cardiotonic properties, these cardiac glycosides have demonstrated significant anticancer activity against a wide range of cancer cell lines.[7][8] Their cytotoxic effects are attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[9][10]

Flavonoids and Phenolic Compounds: The Antioxidant Powerhouse

Nerium oleander is also a rich source of flavonoids and other phenolic compounds, which are largely responsible for its potent antioxidant properties.[11] These compounds act as free radical scavengers, effectively mitigating oxidative stress, which is implicated in a variety of chronic diseases, including cancer and inflammatory disorders.[11]

Quantitative Data on Phytochemical Content and Pharmacological Activity

The following tables summarize the quantitative data on the phytochemical content of Nerium oleander extracts and the cytotoxic activity of its extracts and isolated compounds.

Table 1: Quantitative Phytochemical Analysis of Nerium oleander Extracts

Plant PartSolventExtraction Yield (%)Total Phenolic Content (mg GAE/g extract)Cardiac Glycoside Content (mg SE/g extract)Reference
LeavesMethanol9.04.54 ± 0.23259.71 ± 0.23[12][13]
LeavesWater10.2-169.89 ± 0.21[13]
FlowersMethanol6.97.52 ± 0.93200.25 ± 0.31[12][13]
FlowersWater8.4-123.44 ± 0.10[13]
LeavesMethanol:Water (1:1)22.14.25 ± 0.23-[12]
FlowersMethanol:Water (1:1)58.37.15 ± 0.43-[12]
LeavesAcetone1.84.21 ± 0.29-[12]
FlowersAcetone10.37.13 ± 0.49-[12]

GAE: Gallic Acid Equivalents; SE: Securidaside Equivalents

Table 2: Cytotoxic Activity (IC50) of Nerium oleander Extracts and Isolated Compounds on Cancer Cell Lines

Extract/CompoundCancer Cell LineIC50 ValueReference
Aqueous Leaf Extract ("Breastin")Multiple Myeloma (RPMI-8226)0.28 µg/mL[3]
Aqueous Leaf Extract ("Breastin")Multiple Myeloma (U266)0.72 µg/mL[3]
Aqueous Leaf Extract ("Breastin")Leukemia (CCRF-CEM)0.39 µg/mL[3]
Aqueous Leaf Extract ("Breastin")Leukemia (HL-60)0.63 µg/mL[3]
Aqueous Leaf Extract ("Breastin")Breast Carcinoma (MCF-7)1.01 µg/mL[3]
Aqueous Leaf Extract ("Breastin")Prostate Carcinoma (PC-3)5.54 µg/mL[3]
OleandrinBreast Cancer (MDA-MB-231)72 nM[7]
OleandrinEndothelial Cells (ECs)35 nM[7]
Odoroside ABreast Cancer (MDA-MB-231)183 nM[7]
Odoroside AEndothelial Cells (ECs)127 nM[7]
Hydroalcoholic Leaf ExtractSkin Cancer (HaCaT)91.49 ± 0.181 µg/ml[7]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Nerium oleander's secondary metabolites are mediated through their interaction with various cellular signaling pathways.

Inhibition of Na+/K+-ATPase by Cardiac Glycosides

The primary mechanism of action for cardiac glycosides like oleandrin is the inhibition of the Na+/K+-ATPase pump.[4][6] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, cardiac glycosides cause an increase in intracellular sodium, which in turn leads to an accumulation of intracellular calcium via the Na+/Ca2+ exchanger.[4] The elevated intracellular calcium enhances the force of contraction in cardiac muscle and can trigger apoptosis in cancer cells.

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Decreased Efflux Oleandrin Oleandrin (Cardiac Glycoside) Oleandrin->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Reduces Gradient Effect Increased Cardiac Contractility / Apoptosis Ca_in->Effect Na_out Extracellular Na+ Na_out->NaK_ATPase Influx Na_out->NaCa_Exchanger Influx Ca_out Extracellular Ca2+ Ca_out->NaCa_Exchanger Influx

Mechanism of Na+/K+-ATPase inhibition by cardiac glycosides.
Modulation of PI3K/mTOR and NF-κB Signaling Pathways in Cancer

In the context of cancer, secondary metabolites from Nerium oleander have been shown to modulate critical signaling pathways that regulate cell growth, proliferation, and survival. Notably, extracts and isolated compounds can inhibit the PI3K/mTOR pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[14] Additionally, they can suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[15]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Nerium Nerium oleander Metabolites Nerium->PI3K Inhibits Nerium->mTOR Inhibits

Inhibition of the PI3K/mTOR signaling pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Gene Activates Nerium Nerium oleander Metabolites Nerium->IKK Inhibits IkB_NFkB->NFkB Releases

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Nerium oleander's secondary metabolites.

Plant Material Collection and Extraction

1. Maceration Extraction

This method is commonly used for the extraction of a wide range of secondary metabolites.

  • Materials:

    • Dried and powdered plant material (Nerium oleander leaves or flowers)

    • Solvent (e.g., methanol, ethanol, water, or a mixture)

    • Shaker

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a large flask and add a sufficient volume of the chosen solvent to completely submerge the material (e.g., 1 L).

    • Seal the flask and place it on a shaker at room temperature for a specified period (e.g., 24-72 hours).

    • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

    • Combine all the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.

    • The resulting crude extract is then dried and stored for further analysis.

2. Supercritical CO2 Extraction

This technique is a green and efficient method for extracting non-polar to moderately polar compounds.

  • Materials:

    • Dried and finely ground Nerium oleander plant material

    • Supercritical fluid extraction system

    • High-purity carbon dioxide

  • Procedure:

    • The ground plant material is packed into the extraction vessel of the supercritical fluid extractor.

    • Liquid CO2 is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., above 31.1°C and 73.9 bar).

    • The supercritical CO2, now acting as a solvent, passes through the plant material, dissolving the target secondary metabolites.

    • The CO2-extract mixture then flows into a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

    • The extracted material is collected from the separator.

    • The gaseous CO2 is recompressed and recycled for further extractions.

Pharmacological Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This assay is widely used to determine the antioxidant capacity of plant extracts.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Plant extract dissolved in a suitable solvent (e.g., methanol)

    • Ascorbic acid (as a positive control)

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the plant extract and ascorbic acid.

    • In a test tube, mix a specific volume of the extract solution (e.g., 1 mL) with a fixed volume of the DPPH solution (e.g., 2 mL).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the plant extract.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • Plant extract or isolated compound dissolved in a suitable solvent (e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the plant extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add a specific volume of MTT solution (e.g., 20 µL) to each well and incubate for another 2-4 hours.

    • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

3. Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

  • Materials:

    • Purified Na+/K+-ATPase enzyme preparation

    • Assay buffer (e.g., containing Tris-HCl, MgCl2, KCl, NaCl)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., oleandrin)

    • Malachite green reagent (for phosphate detection)

    • Microplate reader

  • Procedure:

    • Pre-incubate the Na+/K+-ATPase enzyme with different concentrations of the test compound in the assay buffer.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent, which forms a colored complex with phosphate.

    • The absorbance of the colored complex is measured using a microplate reader.

    • The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control (without the inhibitor). The IC50 value is then determined.

Conclusion

Nerium oleander is a plant of significant pharmacological interest, harboring a diverse array of secondary metabolites with potent biological activities. The cardiac glycosides, flavonoids, and other constituents of this plant hold considerable promise for the development of new therapeutic agents, particularly in the fields of cardiology and oncology. This technical guide has provided a comprehensive overview of these compounds, their mechanisms of action, and the experimental methodologies required for their investigation. It is hoped that this information will facilitate further research into the therapeutic potential of Nerium oleander and contribute to the discovery of novel, plant-derived medicines. Researchers should, however, always be mindful of the inherent toxicity of Nerium oleander and handle all extracts and isolated compounds with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cardiac Glycosides in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1][2] Found in several plant species, most notably Digitalis spp. (foxglove) and Nerium oleander (oleander), these compounds exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[2][3] This inhibition leads to an increase in intracellular calcium ions, resulting in stronger heart contractions. However, the therapeutic window for cardiac glycosides is narrow, and accurate quantification in plant extracts and pharmaceutical preparations is crucial to ensure safety and efficacy.[2]

These application notes provide detailed methodologies for the extraction and quantitative analysis of cardiac glycosides from plant materials using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Cardiac Glycoside Action

Cardiac glycosides primarily act by inhibiting the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[4] This inhibition triggers a cascade of events leading to an increased force of contraction in cardiac muscle.

Cardiac_Glycoside_Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Decreased Ca2+ efflux Cardiac_Glycoside Cardiac Glycoside Cardiac_Glycoside->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces activity of SR Sarcoplasmic Reticulum (Ca2+ Store) Intracellular_Ca->SR Promotes Ca2+ accumulation in Ca_Release ↑ Ca2+ Release SR->Ca_Release Leads to Contraction Increased Myocardial Contraction Ca_Release->Contraction Results in

Mechanism of action of cardiac glycosides.

Experimental Protocols

Sample Preparation from Plant Material

A generalized protocol for the extraction of cardiac glycosides from dried plant leaves is outlined below. This procedure can be adapted based on the specific plant matrix and target analytes.

Sample_Preparation_Workflow Start Dried Plant Material Grinding Grind to a Fine Powder Start->Grinding Extraction Solvent Extraction (e.g., Ethanol/Chloroform or Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Cleanup Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Evaporation->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract

General workflow for sample preparation.

Protocol:

  • Drying and Pulverization: Dry the plant leaves in a well-ventilated area, shielded from direct sunlight, or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[5] Once dried, grind the material into a fine powder to increase the surface area for efficient extraction.[5]

  • Extraction:

    • For Digitalis purpurea, a mixture of ethanol and chloroform (2:1) can be used for extraction.[6]

    • Alternatively, methanol is a common solvent for the extraction of cardiac glycosides.[1]

    • The powdered plant material is soaked in the solvent and can be agitated using ultrasonication to enhance extraction efficiency.

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid plant material from the liquid extract. The solvent is then evaporated under reduced pressure to obtain a crude extract.[5]

  • Purification (Clean-up): The crude extract often contains interfering substances that can be removed using Solid-Phase Extraction (SPE). For example, a Sep-Pak C18 cartridge can be used to purify the extract before HPLC analysis.[6]

Analytical Methods

HPLC is a robust and widely used technique for the separation and quantification of cardiac glycosides.[2]

Instrumentation and Conditions for Digitalis purpurea Glycosides: [1][6]

ParameterCondition
Column Octylsilyl bonded silica (C8) or C18
Mobile Phase For trisdigitoxosides: Acetonitrile:Methanol:Water (4:4:5) For strospeside: Acetonitrile:Methanol:Water (8:30:43) Alternative: 10% Acetonitrile, 60% Methanol, 30% Water[1]
Detection UV at 220 nm
Internal Standard Lanatoside A can be used for quantification.[7]

Quantitative Data for Digitalis purpurea (per 100 mg of dry leaf powder): [6]

Cardiac GlycosideAmount (µg)
Digitoxin22.6
Gitoxin14.0
Gitaloxin54.7
Strospeside1.9

HPTLC offers a high-throughput and cost-effective method for the analysis of cardiac glycosides.

Instrumentation and Conditions (General for Glycosides): [8][9]

ParameterCondition
Stationary Phase HPTLC plates with C18 wettable reversed-phase silica gel.[9]
Mobile Phase A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid (11:1:1:1, v/v).[8] For digoxin and related compounds: Water:Methanol:Ethyl acetate (50:48:2, v/v/v).[9]
Application Apply samples as bands using an automated applicator.
Development Develop the plate in a chromatographic chamber saturated with the mobile phase.
Derivatization After development, the plate can be derivatized with a suitable reagent (e.g., Natural Product-Polyethylene Glycol reagent) to visualize the separated compounds.[8]
Detection Densitometric scanning under UV light (e.g., 254 nm or 366 nm after derivatization).

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of cardiac glycosides at low concentrations and in complex matrices.[10]

Instrumentation and Conditions for Nerium oleander Glycosides: [10][11]

ParameterCondition
Column Waters NovaPak C18 (2.1 x 150 mm, 4 µm).[11]
Mobile Phase A gradient of acetonitrile and water containing 0.1% formic acid.
Ionization Electrospray Ionization (ESI) in positive mode.
Mass Spectrometry Triple quadrupole or Q-TOF mass spectrometer.
Detection Mode Multiple Reaction Monitoring (MRM) for quantification. For oleandrin, the transition m/z 577 -> 373 can be monitored.[10][11]

Quantitative Data for Oleandrin in Nerium oleander Extract: [11]

AnalyteConcentration in Extract (µg/mg)Limit of Detection (injected)
Oleandrin2.620 pg

Recovery Data for Oleandrin Analysis: [12]

MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (%)
Serum1975
Urine11077
Liver5986

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the qualitative and quantitative analysis of cardiac glycosides in plant extracts. The choice of method will depend on the specific research or quality control objectives, including the required sensitivity, selectivity, and throughput. Proper sample preparation is critical for accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers and professionals working with these potent and therapeutically important natural products.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of Neritaloside and other structurally related cardiac glycosides from Nerium oleander extracts. The developed protocol is suitable for researchers, scientists, and drug development professionals engaged in the phytochemical analysis, quality control, and pharmacological investigation of these potent bioactive compounds. The method utilizes a sub-2 µm particle column to achieve superior resolution and sensitivity compared to traditional HPLC methods.

Introduction

This compound is a cardenolide cardiac glycoside found in the plant Nerium oleander, a source of numerous structurally diverse cardiac glycosides.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potent cardiotonic activities and potential as anticancer agents.[1][3] The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cell membranes, leading to an increase in intracellular calcium ions and enhanced cardiac contractility.[4][5] Given the narrow therapeutic index and potential toxicity of cardiac glycosides, accurate and reliable analytical methods for their separation and quantification are crucial for drug discovery and quality assurance.[4] This application note provides a detailed UPLC protocol for the analysis of this compound and its related compounds, offering a significant improvement in speed and resolution over conventional HPLC techniques.

Experimental Protocols

Sample Preparation: Extraction of Cardiac Glycosides from Nerium oleander

This protocol is adapted for the extraction of a broad range of cardiac glycosides from plant material.

Materials:

  • Dried and powdered leaves of Nerium oleander

  • Methanol (HPLC grade)

  • Water (UPLC grade)

  • 0.45 µm syringe filters

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh 1.0 g of powdered Nerium oleander leaf material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times.

  • Pool the supernatants from all three extractions.

  • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 2 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).

  • Filter the reconstituted solution through a 0.45 µm syringe filter into a UPLC vial.

UPLC Method for Separation of this compound and Related Compounds

This method is based on a validated UPLC-ESI-MS/MS protocol for the analysis of cardiac glycosides in Nerium oleander.[1][6]

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent, equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection PDA at 218 nm

Table 1: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
2.095.05.06
10.040.060.06
18.05.095.06
20.05.095.06
20.195.05.06
22.095.05.06

Data Presentation

The following table summarizes the retention times of this compound and some of its common related compounds found in Nerium oleander, as determined by UPLC-MS/MS analysis.[1]

Table 2: Retention Times of Selected Cardiac Glycosides

CompoundRetention Time (min)
Odoroside H10.2
Odoroside A11.5
This compound12.8
Oleandrin13.5
Digitoxigenin14.2
Gitoxigenin11.8
Oleandrigenin13.1

Note: Retention times are approximate and may vary slightly depending on the specific UPLC system, column batch, and mobile phase preparation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general metabolic pathway of cardiac glycosides and the experimental workflow for UPLC analysis.

metabolic_pathway CG Cardiac Glycoside (e.g., this compound) Hydrolysis Hydrolysis (Cleavage of sugar moieties) CG->Hydrolysis Aglycone Aglycone (Genin) Hydrolysis->Aglycone Hydroxylation Hydroxylation Aglycone->Hydroxylation Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Aglycone->Conjugation Hydroxylated_Aglycone Hydroxylated Aglycone Hydroxylation->Hydroxylated_Aglycone Hydroxylated_Aglycone->Conjugation Excretable_Metabolite Excretable Metabolite (More polar) Conjugation->Excretable_Metabolite

Caption: General metabolic pathway of cardiac glycosides.

uplc_workflow Start Start: Plant Material (Nerium oleander) Extraction Solid-Liquid Extraction (80% Methanol, Ultrasonication) Start->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) UPLC_Injection->Separation Detection PDA Detection (218 nm) Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for UPLC analysis.

Discussion

The presented UPLC method provides excellent separation of this compound from other related cardiac glycosides present in Nerium oleander extracts. The use of a sub-2 µm particle column allows for higher efficiency and resolution, leading to sharper peaks and better quantification. The gradient elution program is optimized to resolve a wide range of cardiac glycosides with varying polarities within a relatively short run time. The choice of a C18 stationary phase is well-suited for the separation of these steroid-based molecules.

For method validation, it is recommended to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using certified reference standards for this compound and other key related compounds like Oleandrin and Odoroside A.[1]

Conclusion

This application note details a robust and efficient UPLC method for the separation and analysis of this compound and related cardiac glycosides. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The high resolution and sensitivity of this UPLC method make it a superior alternative to traditional HPLC for the quality control and detailed phytochemical profiling of Nerium oleander extracts.

References

Application Notes and Protocols for the Isolation of Neritaloside from Nerium oleander Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nerium oleander, a member of the Apocynaceae family, is a well-known plant rich in various bioactive secondary metabolites, most notably cardiac glycosides.[1] These compounds, characterized by a steroidal core linked to a sugar moiety, have a long history of use in treating heart conditions.[2][3] Neritaloside is one of the key cardenolides present in the leaves of N. oleander and has been a subject of interest for its potential pharmacological activities, including central nervous system (CNS) depressant effects.[4][5] This document provides a detailed protocol for the isolation and purification of this compound from N. oleander leaves, intended for research and drug development purposes.

Quantitative Data: Cardiac Glycoside Content in Nerium oleander

The concentration of cardiac glycosides can vary depending on the plant part and the extraction solvent used. Methanolic extraction of leaves has been shown to yield a high concentration of these compounds. The data below, expressed as mg securidaside equivalent (SE) per gram of dry weight, provides a reference for expected yields from crude extraction.[6]

Plant PartExtraction SolventMean Cardiac Glycoside Content (mg SE/g dw)
Leaf Methanol 259.71 ± 0.23 [6]
LeafWater169.89 ± 0.21[6]
FlowerMethanol200.25 ± 0.31[6]
FlowerWater123.44 ± 0.10[6]

Experimental Protocol: Isolation and Purification of this compound

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from N. oleander leaves, based on established phytochemical methods for cardiac glycosides.[4][7]

Part 2.1: Plant Material Collection and Preparation
  • Collection: Collect fresh, healthy leaves of Nerium oleander.

  • Drying: Air-dry the leaves in the shade at room temperature or use an oven at a low temperature (40°C) for 4-5 days until brittle.[6]

  • Grinding: Pulverize the dried leaves into a fine powder using a grinder. This increases the surface area for efficient solvent extraction.[6][8]

Part 2.2: Solvent Extraction
  • Maceration: Soak the dried leaf powder (e.g., 1 kg) in methanol (e.g., 5 L) in a large container. Methanol is an effective solvent for extracting cardenolides like this compound.[4]

  • Agitation: Seal the container and agitate it at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the methanolic extract from the plant residue.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude methanolic extract.[6]

Part 2.3: Fractionation by Solvent-Solvent Partitioning
  • Suspension: Suspend the crude methanolic extract in distilled water.

  • Defatting: Perform liquid-liquid partitioning by adding an equal volume of n-hexane to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate. The n-hexane layer will remove non-polar compounds like fats and chlorophyll. Discard the upper n-hexane layer. Repeat this step 2-3 times.

  • Sequential Partitioning: Sequentially partition the remaining aqueous layer with solvents of increasing polarity:

    • Chloroform

    • Ethyl Acetate

    • n-Butanol

  • Collection: Collect each solvent fraction separately and concentrate them using a rotary evaporator. The cardiac glycosides are expected to be distributed among these fractions, particularly in the chloroform and ethyl acetate fractions.

Part 2.4: Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurry made in a non-polar solvent (e.g., chloroform).

    • Sample Loading: Adsorb the most promising fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.

    • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v Chloroform:Methanol).[7]

  • Thin Layer Chromatography (TLC) Monitoring:

    • Collect the eluate in small fractions (e.g., 20 mL each).

    • Monitor the fractions using TLC plates (silica gel F254). Use a suitable mobile phase (e.g., Chloroform:Methanol 9:1).

    • Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., p-toluene sulphonic acid or antimony trichloride followed by heating) to detect cardiac glycosides.[7]

    • Pool the fractions that show a similar TLC profile corresponding to this compound.

  • Final Purification (Preparative HPLC):

    • For high purity, subject the pooled, enriched fractions to preparative High-Performance Liquid Chromatography (HPLC).

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 218-220 nm).

    • Collect the peak corresponding to this compound.

Part 2.5: Structure Confirmation

Confirm the identity and purity of the isolated compound as this compound using modern spectroscopic techniques.

  • Mass Spectrometry (MS): Use LC-MS/MS to determine the molecular weight and fragmentation pattern.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR to elucidate the complete chemical structure.[4][10]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation & Extraction cluster_1 Fractionation cluster_2 Purification & Analysis A Nerium oleander Leaves B Drying & Grinding A->B C Methanol Extraction B->C D Concentration C->D E Aqueous Suspension D->E F Defatting (n-Hexane) E->F G Sequential Partitioning (Chloroform, Ethyl Acetate) F->G H Silica Gel Column Chromatography G->H I TLC Monitoring & Fraction Pooling H->I J Preparative HPLC I->J K Pure this compound J->K L Spectroscopic Analysis (MS, NMR) K->L

Caption: Workflow for isolating this compound from Nerium oleander leaves.

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including this compound, exert their cellular effects primarily by inhibiting the Na+/K+-ATPase pump. This leads to alterations in intracellular ion concentrations and the activation of complex signaling cascades that can influence cell growth, proliferation, and survival.[3][11] Some cardiac glycosides have also been shown to inhibit the NF-κB signaling pathway.[12]

G cluster_0 Membrane Events cluster_1 Cytosolic Cascades cluster_2 Cellular Outcomes cluster_3 Inflammatory Pathway CG Cardiac Glycoside (e.g., this compound) PUMP Na+/K+-ATPase CG->PUMP Inhibition TRADD TRADD CG->TRADD Blocks Recruitment SRC Src PUMP->SRC Activation EGFR EGFR SRC->EGFR Transactivation RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK OUTCOME ↓ Proliferation ↓ Survival ↑ Apoptosis ERK->OUTCOME AKT Akt PI3K->AKT AKT->OUTCOME TNFR TNFR1 TNFR->TRADD NFKB NF-κB Activation TRADD->NFKB

Caption: Signaling pathways modulated by cardiac glycosides.

References

Application Notes and Protocols: Neritaloside Cytotoxicity in Human Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neritaloside, a cardenolide cardiac glycoside isolated from Nerium oleander, has demonstrated potential as an anticancer agent. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Disruption of this ion gradient in cancer cells can trigger a cascade of signaling events, ultimately leading to apoptosis. This document provides an overview of the cytotoxic effects of this compound on human leukemia cell lines and detailed protocols for assessing its activity.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the α-subunit of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. In cancer cells, this ionic imbalance can induce cellular stress and activate downstream signaling pathways that promote apoptosis. While the precise signaling cascade for this compound in leukemia cells is not fully elucidated, it is hypothesized to follow the general mechanism of cardiac glycosides, involving the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the MAPK/ERK pathway, leading to programmed cell death.

Data Presentation

Cell LineLeukemia TypeIC50 (µg/mL) of Breastin Extract
CCRF-CEMAcute Lymphoblastic Leukemia0.39
MOLT-4Acute Lymphoblastic Leukemia0.45
NB4Acute Promyelocytic Leukemia0.63
HL-60Acute Promyelocytic Leukemia0.52

Note: These IC50 values represent the potency of the entire extract and not of purified this compound.

Experimental Protocols

Cell Culture

Human leukemia cell lines (e.g., HL-60, K562, CCRF-CEM, MOLT-4) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve purified this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well microtiter plates

  • Human leukemia cell lines

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Complete culture medium

Protocol:

  • Seed the leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Leukemia Cell Culture (e.g., HL-60, K562) seeding Cell Seeding (96-well plate) cell_culture->seeding neritaloside_prep This compound Stock Preparation (in DMSO) treatment This compound Treatment (Serial Dilutions) neritaloside_prep->treatment seeding->treatment incubation 48h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization readout Absorbance Reading (570 nm) formazan_solubilization->readout calculation Viability Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Experimental workflow for the this compound cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase Inhibition src Src nak_atpase->src Activation egfr EGFR src->egfr Transactivation ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk bcl2 Bcl-2/Mcl-1 (Anti-apoptotic) erk->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) erk->bax Activation cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 apoptosis Apoptosis caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: In Vitro Antiproliferative Effects of Neritaloside on MCF-7 Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro antiproliferative effects of Neritaloside, a cardiac glycoside found in Nerium oleander, on the MCF-7 human breast cancer cell line. The information is compiled from available research on this compound and related cardiac glycosides, offering insights into its potential as an anticancer agent. The protocols outlined below are standardized methods for assessing the efficacy of compounds like this compound against MCF-7 cells.

Data Presentation: Antiproliferative and Cytotoxic Effects

While specific quantitative data for isolated this compound on MCF-7 cells is limited in publicly available literature, data from studies on Nerium oleander extracts, which contain this compound, and other cardiac glycosides provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of Nerium oleander Extracts and Related Compounds on MCF-7 Cells

Compound/ExtractCell LineAssayIC50 / TGIIncubation TimeCitation
Methanolic Extract of N. oleanderMCF-7SRB AssayTGI: 0.85 µg/mlNot Specified[1]
Ethyl Acetate Soluble Fraction of N. oleanderMCF-7SRB AssayTGI: 0.14 µg/mlNot Specified[1]
Nerium oleander DistillateMCF-7/SXTT Assay0.22 mg/mLNot Specified[2]
NerolidolMCF-7MTT AssayNot Specified24, 48, 72h[3]
Saffron ExtractMCF-7MTT Assay400+/-18.5 µg/ml48h[4]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. TGI (Total Growth Inhibition) is the concentration of the drug that completely inhibits cell growth. Data on related compounds and extracts are provided for comparative purposes and to suggest the potential activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro antiproliferative effects of this compound on MCF-7 cancer cells.

Cell Proliferation Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on MCF-7 cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in MCF-7 cells treated with this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins in MCF-7 cells following treatment with this compound.

Materials:

  • MCF-7 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control MCF-7 cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Seed MCF-7 Cells treatment Treat with this compound (various concentrations and time points) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cellcycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cellcycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow_cellcycle->cell_cycle_dist apoptosis_quant Quantification of Apoptosis flow_apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: Experimental workflow for assessing the antiproliferative effects of this compound.

signaling_pathway cluster_cell MCF-7 Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibition ros ↑ ROS Production na_k_atpase->ros er_stress ER Stress ros->er_stress bcl2 ↓ Bcl-2 ros->bcl2 bax ↑ Bax ros->bax perk PERK Pathway er_stress->perk chop ↑ CHOP perk->chop apoptosis Apoptosis chop->apoptosis cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp parp->apoptosis

Caption: Inferred apoptotic signaling pathway of this compound in MCF-7 cells.

Signaling Pathways

The precise signaling pathways activated by this compound in MCF-7 cells are not fully elucidated. However, as a cardiac glycoside, its mechanism of action is likely to be similar to other well-studied compounds in this class, such as Oleandrin.

Inhibition of Na+/K+-ATPase: The primary target of cardiac glycosides is the Na+/K+-ATPase pump on the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis can trigger various downstream signaling events.

Induction of Oxidative Stress: Cardiac glycosides have been shown to induce the production of reactive oxygen species (ROS). Increased ROS can lead to cellular damage and trigger apoptosis through both intrinsic and extrinsic pathways.

Endoplasmic Reticulum (ER) Stress: The accumulation of ROS can induce ER stress. This can activate the unfolded protein response (UPR), leading to the upregulation of pro-apoptotic factors like CHOP (CCAAT-enhancer-binding protein homologous protein).

Mitochondrial-Mediated Apoptosis (Intrinsic Pathway): this compound may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

Cell Cycle Arrest: Some cardiac glycosides have been reported to cause cell cycle arrest, often at the G2/M phase. This can be a consequence of DNA damage induced by ROS or interference with microtubule dynamics. While not definitively shown for this compound in MCF-7 cells, this remains a plausible mechanism contributing to its antiproliferative effects.

These application notes and protocols provide a framework for the investigation of this compound's anticancer properties in MCF-7 cells. Further research is warranted to fully characterize its specific molecular mechanisms.

References

Application Notes and Protocols: Inducing Apoptosis in Acute Myeloid Leukemia with Neritaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. Overcoming resistance to conventional chemotherapy and preventing relapse remain significant clinical challenges. Neritaloside, a cardiac glycoside found in plants of the Apocynaceae family, has emerged as a compound of interest due to the known anti-cancer properties of this class of molecules. Cardiac glycosides have been shown to induce apoptosis in various cancer cell lines, including AML. While direct and extensive research on this compound in AML is still developing, studies on closely related cardiac glycosides provide a strong foundation for investigating its therapeutic potential. These compounds are known to modulate key apoptotic pathways, making this compound a promising candidate for further research and drug development in the context of AML.

This document provides a summary of the available data on the effects of cardiac glycosides on AML cells, detailed protocols for key experiments to assess this compound-induced apoptosis, and visual guides to the proposed signaling pathways and experimental workflows.

Data Presentation

Table 1: Cytotoxicity of Cardiac Glycosides in AML Cell Lines

CompoundCell LineAssayIC50 / LC50Exposure TimeReference
OuabainKG-1Annexin V/7-AAD38.55 nM48 h[2]
DigoxinKG-1Annexin V/7-AAD126.20 nM48 h[2]
PeruvosideKG1aMTT Assay~25 nM72 h[3]
PeruvosideK562MTT Assay~50 nM72 h[3]
StrophanthidinAML 8227Viability Assay~10-30 nM4 days[4]
DigoxinAML 8227Viability Assay~10-30 nM4 days[4]
OuabainAML 8227Viability Assay~10-30 nM4 days[4]

Table 2: Effects of Cardiac Glycosides on Apoptosis-Related Proteins in AML Cells

CompoundCell LineProteinEffectMethodReference
PeruvosideKG1aCaspase-3Cleavage (Activation)Western Blot[3]
PeruvosideKG1aCaspase-8Cleavage (Activation)Western Blot[3]
PeruvosideKG1aPARPCleavageWestern Blot[3]
OuabainPrimitive AML cellsMcl-1DownregulationNot Specified[5]
OuabainPrimitive AML cellsc-MycDownregulationNot Specified[5]

Proposed Signaling Pathway for this compound-Induced Apoptosis in AML

Based on the known mechanisms of cardiac glycosides, this compound is hypothesized to induce apoptosis in AML cells primarily through the intrinsic pathway. The process is initiated by the inhibition of the Na+/K+-ATPase pump, leading to downstream signaling events that culminate in caspase activation and cell death.

Neritaloside_Apoptosis_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Reversal Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca ROS ↑ ROS Production Intracellular_Ca->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2_family Modulation of Bcl-2 Family Proteins (↓ Mcl-1, Bcl-2; ↑ Bax) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in AML cells.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines a typical workflow for investigating the pro-apoptotic effects of this compound on AML cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis AML_cells AML Cell Lines (e.g., HL-60, KG-1a) Treatment Treat with this compound (Dose- and Time-course) AML_cells->Treatment Viability Cell Viability Assay (MTT / Resazurin) Treatment->Viability Apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_assay Western_blot Western Blot Analysis Treatment->Western_blot IC50 IC50 Calculation Viability->IC50 Flow_cytometry Flow Cytometry Analysis Apoptosis_assay->Flow_cytometry Apoptosis_quant Quantification of Apoptotic Cells Flow_cytometry->Apoptosis_quant Protein_exp Analysis of Protein Expression (Bcl-2 family, Caspases) Western_blot->Protein_exp

Caption: Experimental workflow for studying this compound-induced apoptosis in AML.

Logical Relationship of this compound-Induced Apoptosis

This diagram illustrates the logical progression from this compound treatment to the execution of apoptosis.

Logical_Relationship Start This compound Treatment Cellular_Uptake Cellular Uptake and Target Engagement (Na+/K+-ATPase) Start->Cellular_Uptake Signaling_Initiation Initiation of Apoptotic Signaling Cascade Cellular_Uptake->Signaling_Initiation Mitochondrial_Pathway Activation of Intrinsic Mitochondrial Pathway Signaling_Initiation->Mitochondrial_Pathway Caspase_Activation Effector Caspase Activation (Caspase-3) Mitochondrial_Pathway->Caspase_Activation Execution Execution of Apoptosis (Substrate Cleavage, DNA Fragmentation) Caspase_Activation->Execution Apoptotic_Cell Apoptotic Cell Execution->Apoptotic_Cell

Caption: Logical flow from this compound treatment to apoptosis.

Experimental Protocols

Cell Culture of AML Cell Lines (HL-60 and KG-1a)

Materials:

  • HL-60 (ATCC® CCL-240™) or KG-1a (ATCC® CCL-246.1™) cells

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-75 culture flasks

  • Centrifuge tubes (15 mL and 50 mL)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate.[6]

  • Cell Maintenance:

    • HL-60 and KG-1a are suspension cells.

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[7][8]

    • To subculture, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension to the seeding density in a new flask with fresh complete growth medium.

    • Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed 1 x 10^4 to 5 x 10^4 AML cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • AML cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Seed AML cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated and vehicle controls.

  • Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[9]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • AML cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.[12]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.[13]

Conclusion

This compound, as a member of the cardiac glycoside family, holds significant potential as a pro-apoptotic agent in acute myeloid leukemia. The protocols and data presented in this document provide a comprehensive framework for researchers to investigate its efficacy and mechanism of action. By leveraging the established knowledge of related compounds and employing the detailed experimental methodologies, the scientific community can further elucidate the role of this compound in AML therapy and pave the way for its potential clinical application.

References

Application of Neritaloside in Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neritaloside, a cardiac glycoside found in Nerium oleander, has emerged as a compound of interest in cancer research, particularly in the context of overcoming multidrug resistance (MDR). Unlike many conventional chemotherapeutic agents that are susceptible to efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), this compound appears to circumvent these classical resistance mechanisms. This makes it a valuable tool for investigating non-ABC transporter-mediated resistance and for exploring novel therapeutic strategies against resistant cancers.

Recent studies indicate that the cytotoxic efficacy of this compound does not correlate with the expression levels of major drug efflux pumps, including ABCB1, ABCB5, ABCC1, and ABCG2.[1][2] This suggests that this compound's mechanism of action is independent of these transporters, allowing it to retain activity in cancer cells that have developed resistance to other drugs. The primary mode of action is thought to involve the inhibition of the Na+/K+-ATPase pump, a mechanism shared by other cardiac glycosides.[3][4] Furthermore, there is evidence suggesting that this compound may act as a mitosis inhibitor, providing another avenue for its anticancer effects.[1][2]

These application notes provide detailed protocols for utilizing this compound to investigate drug resistance mechanisms, including cytotoxicity assays in resistant cell lines and proteomic approaches to identify novel biomarkers of sensitivity and resistance.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Doxorubicin-Sensitive and -Resistant Cancer Cell Lines. This table illustrates the expected outcome of a cytotoxicity assay, where this compound retains its potency against a cell line that has developed resistance to a conventional chemotherapeutic agent (Doxorubicin) through the overexpression of P-glycoprotein.

Cell LinePrimary Resistance MechanismDoxorubicin IC₅₀ (nM)This compound IC₅₀ (nM)Degree of Resistance (Doxorubicin)Degree of Resistance (this compound)
OVCAR-8Drug-sensitive150501.01.0
NCI/ADR-RESP-glycoprotein (ABCB1) overexpression15,000651001.3

Note: The data presented in this table are for illustrative purposes to demonstrate the expected experimental outcome and are not derived from a specific study.

Experimental Protocols

Protocol 1: Evaluation of this compound Cytotoxicity in Drug-Sensitive and Drug-Resistant Cancer Cell Lines

This protocol details the methodology for determining the 50% inhibitory concentration (IC₅₀) of this compound in paired sensitive and resistant cancer cell lines using a Sulforhodamine B (SRB) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Drug-sensitive cancer cell line (e.g., CCRF-CEM)

  • Drug-resistant cancer cell line (e.g., CEM/ADR5000)

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution

Procedure:

  • Cell Plating: Inoculate 96-well plates with cells at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate at 37°C and 5% CO₂ for 24 hours.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Cell Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48 hours.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Discard the supernatant and wash the plates five times with water. Add 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.[5]

  • Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves. The degree of resistance is determined by dividing the IC₅₀ of the resistant cell line by the IC₅₀ of the sensitive parent line.

Protocol 2: Proteomic Analysis to Identify Biomarkers of this compound Sensitivity

This protocol outlines a workflow for identifying proteins whose expression levels correlate with sensitivity or resistance to this compound, using a mass spectrometry-based proteomics approach.

Materials:

  • A panel of cancer cell lines with known IC₅₀ values for this compound (e.g., NCI-60 panel)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-Exactive)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Protein Extraction: Lyse the cells from the different cell lines and quantify the protein concentration using a BCA assay.

  • Protein Digestion: a. Reduce the proteins with DTT and then alkylate with IAA. b. Digest the proteins into peptides overnight using trypsin.

  • Peptide Cleanup: Desalt the peptide samples using SPE cartridges.

  • LC-MS/MS Analysis: a. Separate the peptides using a reversed-phase HPLC column with a gradient of acetonitrile. b. Analyze the eluted peptides using a tandem mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.

  • Data Processing and Analysis: a. Identify the proteins from the MS/MS spectra using a protein database. b. Quantify the relative abundance of each protein across the different cell lines. c. Correlate the protein expression levels with the previously determined IC₅₀ values for this compound for each cell line. Proteins with a strong positive or negative correlation are potential biomarkers for resistance or sensitivity, respectively.[6]

Visualizations

Caption: Experimental workflow for investigating this compound's role in drug resistance.

signaling_pathway cluster_conventional Conventional Chemotherapy cluster_this compound This compound Action chemo Chemotherapeutic Drug pgp P-glycoprotein (ABC Transporter) chemo->pgp Substrate for efflux Drug Efflux pgp->efflux This compound This compound bypass Bypasses ABC Transporters This compound->bypass mitosis Mitosis Inhibition This compound->mitosis apoptosis Apoptosis mitosis->apoptosis

Caption: Proposed mechanism of this compound bypassing ABC transporter-mediated resistance.

References

Application Notes and Protocols for Investigating Na+/K+-ATPase Inhibition by Neritaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neritaloside, a cardiac glycoside isolated from Nerium oleander, is a potent inhibitor of the plasma membrane Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.[1][2] Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in positive inotropic effects on the heart muscle.[2] This mechanism underlies the traditional use of cardiac glycosides in treating heart failure.[3] Furthermore, the inhibition of Na+/K+-ATPase has been identified as a key mechanism for the cytotoxic effects of cardiac glycosides in cancer cells, making this compound a compound of interest for oncological research.[3]

These application notes provide a comprehensive overview of the use of this compound for investigating Na+/K+-ATPase inhibition, including its mechanism of action, protocols for in vitro assays, and comparative data for related compounds.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its inhibitory effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[1] This binding stabilizes the enzyme in an E2-P conformation, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby blocking the ion transport cycle. The consequences of this inhibition extend beyond the disruption of ion gradients, impacting various cellular signaling pathways.

Quantitative Data

CompoundIC50 (µM)Enzyme SourceReference
Ouabain0.22Not Specified[4]
Oleandrin0.62Not Specified[4]
Oleandrigenin1.23Not Specified[4]
Digoxin2.69Not Specified[4]

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (commercially available or prepared from tissue homogenates, e.g., porcine cerebral cortex)

  • This compound

  • Ouabain (as a positive control)

  • ATP (Adenosine 5'-triphosphate disodium salt hydrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Malachite Green Reagent

  • Ammonium molybdate solution

  • Sodium citrate solution

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a stock solution of Ouabain in Assay Buffer.

    • Prepare a fresh solution of ATP in Assay Buffer.

  • Enzyme Reaction:

    • Add 20 µL of the appropriate this compound dilution or control (Assay Buffer for total activity, Ouabain for non-specific activity) to the wells of a 96-well microplate.

    • Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection of Inorganic Phosphate:

    • Stop the reaction by adding 150 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each well from the standard curve.

    • The Na+/K+-ATPase specific activity is the difference between the total activity (in the absence of inhibitor) and the non-specific activity (in the presence of a saturating concentration of Ouabain).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Na_K_ATPase_Inhibition_Pathway This compound This compound Binding Binding to extracellular domain This compound->Binding NaK_ATPase Na+/K+-ATPase (α-subunit) Conformation_Change Stabilization in E2-P conformation NaK_ATPase->Conformation_Change inhibition Binding->NaK_ATPase Dephosphorylation_Block Inhibition of Dephosphorylation Conformation_Change->Dephosphorylation_Block Ion_Transport_Block Blockage of Ion Transport Cycle Dephosphorylation_Block->Ion_Transport_Block Intracellular_Na_Increase ↑ Intracellular [Na+] Ion_Transport_Block->Intracellular_Na_Increase NCX_Activity Na+/Ca2+ Exchanger (NCX) Activity Intracellular_Na_Increase->NCX_Activity drives Intracellular_Ca_Increase ↑ Intracellular [Ca2+] NCX_Activity->Intracellular_Ca_Increase leads to Cellular_Effects Downstream Cellular Effects (e.g., Inotropy, Cytotoxicity) Intracellular_Ca_Increase->Cellular_Effects

Caption: Signaling pathway of this compound-mediated Na+/K+-ATPase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare this compound dilutions, controls, and enzyme solution Incubation Incubate this compound/controls with Na+/K+-ATPase Reagent_Prep->Incubation Reaction_Start Initiate reaction with ATP Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction and develop color Reaction_Incubation->Reaction_Stop Measurement Measure absorbance Reaction_Stop->Measurement Calculation Calculate % inhibition Measurement->Calculation IC50_Determination Determine IC50 value Calculation->IC50_Determination

Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Neritaloside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Neritaloside in in vitro experiments. This compound, a cardiac glycoside extracted from Nerium oleander, presents unique challenges in its preparation for cell-based assays due to its hydrophobic nature. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for cell-based assays. Its ability to dissolve hydrophobic compounds makes it ideal for achieving a concentrated stock that can be further diluted in aqueous cell culture media.

Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the medium. Instead, perform a stepwise dilution. First, dilute the stock solution with a small volume of pre-warmed (37°C) culture medium, vortex gently, and then add this intermediate dilution to the rest of the medium.

  • Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Vortexing/Sonication: After dilution, vortex the solution gently or sonicate it briefly in a water bath to aid dissolution.

  • Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxicity.[1][2][3] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control (medium with the same final concentration of DMSO without this compound) to assess its effect on your specific cell line.[3][4][5] Primary cells are generally more sensitive to DMSO.[1]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is difficult to dissolve in DMSO. Insufficient vortexing or sonication. The compound may require gentle warming.Vortex the solution for a longer duration. Use a sonicator bath for 5-10 minutes. Gently warm the solution to 37°C in a water bath.
Inconsistent results between experiments. - Incomplete dissolution of this compound. - Degradation of the stock solution due to improper storage. - Variation in the final DMSO concentration.- Always ensure complete dissolution of the stock solution before use. - Aliquot and store the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. - Maintain a consistent final DMSO concentration across all experiments and include a vehicle control.
High background cytotoxicity in the vehicle control. The final DMSO concentration is too high for the specific cell line being used.Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone (e.g., 0.1%, 0.25%, 0.5%, 1%).[1][3][4][5]
Loss of this compound activity over time in diluted solutions. This compound may be less stable in aqueous solutions at 37°C for extended periods.Prepare fresh dilutions of this compound in culture medium for each experiment from the frozen DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath (optional)

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 592.7 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)

      • Mass (mg) = 10 mmol/L x 0.001 L x 592.7 g/mol = 0.5927 mg

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

    • Label the vials clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treating Cells with this compound for an In Vitro Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Cells seeded in a multi-well plate

  • Sterile pipette tips

Procedure:

  • Determine the Final Concentration:

    • Decide on the final concentrations of this compound you want to test in your assay.

  • Prepare Intermediate Dilutions (if necessary):

    • For high final concentrations, you can directly dilute the 10 mM stock. For very low concentrations, a serial dilution of the stock in DMSO might be necessary.

  • Prepare the Working Solution:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture wells.

    • Important: The final DMSO concentration should ideally be ≤ 0.5%.[1][2][3][6]

    • Example Calculation for a 10 µM final concentration in 1 mL of medium:

      • V1 (stock volume) = (C2 (final concentration) x V2 (final volume)) / C1 (stock concentration)

      • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

      • The final DMSO concentration will be (1 µL / 1000 µL) x 100% = 0.1%.

  • Treating the Cells:

    • Carefully add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium for each concentration.

    • Mix well by gentle pipetting or swirling.

    • Remove the existing medium from your cells and replace it with the medium containing the appropriate concentration of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO as your highest this compound concentration.

  • Incubation:

    • Incubate the cells for the desired period according to your experimental design.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell TypeRecommended Max. DMSO Concentration (v/v)Notes
Most immortalized cell lines0.5%[1][2][3]Some robust lines may tolerate up to 1%.[3][4][5] Always perform a vehicle control.
Primary cells≤ 0.1%[1]Highly sensitive to solvent toxicity. A dose-response curve for DMSO is strongly recommended.
Stem cells≤ 0.5%Can be sensitive; thorough validation of DMSO tolerance is crucial.

Signaling Pathway and Experimental Workflow Diagrams

neritaloside_solubility_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment This compound This compound Powder weigh Weigh this compound This compound->weigh dmso Anhydrous DMSO dissolve Dissolve in DMSO (Vortex/Sonicate) dmso->dissolve weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot stock_use This compound Stock aliquot->stock_use dilute Dilute Stock in Medium (Final DMSO ≤0.5%) stock_use->dilute medium Pre-warmed Cell Culture Medium medium->dilute vehicle Vehicle Control (DMSO only) medium->vehicle treat Add Working Solution to Cells dilute->treat cells Seeded Cells cells->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay vehicle->treat

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

neritaloside_signaling_pathway This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase Inhibition src Src Kinase nak_atpase->src Activation egfr EGFR src->egfr Transactivation ras Ras egfr->ras pi3k PI3K egfr->pi3k erk ERK ras->erk akt Akt pi3k->akt ros Reactive Oxygen Species (ROS) erk->ros akt->ros downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) ros->downstream

Caption: Simplified signaling pathway of this compound via Na+/K+-ATPase inhibition.

References

Technical Support Center: Neritaloside Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neritaloside isolation and purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, separation, and purification of this potent cardiac glycoside from its natural source, Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The main challenges in this compound isolation stem from its relatively low concentration in the plant material compared to other cardiac glycosides like oleandrin. Additionally, the presence of numerous structurally similar compounds, such as other cardenolides and flavonoids, can lead to co-elution and complicate purification. The polarity of this compound also requires careful selection of solvent systems for efficient extraction and chromatographic separation.

Q2: Which part of Nerium oleander is the best source for this compound?

A2: While this compound is present in various parts of the plant, the leaves are commonly used for the extraction of cardiac glycosides.[1][2] The concentration of these compounds can vary depending on the plant's age, geographical location, and the time of harvest.

Q3: What extraction methods are most effective for this compound?

A3: Methanolic extraction is a frequently employed method for obtaining a crude extract rich in cardiac glycosides from Nerium oleander leaves.[1] This is often followed by liquid-liquid partitioning with solvents of varying polarity, such as n-hexane and chloroform, to remove pigments and other less polar compounds.

Q4: How can I monitor the presence of this compound during the isolation process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. Specific spray reagents can be used for the visualization of cardiac glycosides. For more precise identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is recommended.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete extraction from the plant material.- Degradation of this compound during processing.- Loss of compound during chromatographic purification.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Use multiple extraction cycles with fresh solvent.- Avoid high temperatures and extreme pH conditions during extraction and concentration.- Optimize the chromatographic conditions (e.g., column type, mobile phase) to minimize band broadening and tailing.- Monitor fractions carefully using TLC or HPLC to avoid discarding fractions containing the target compound.
Co-elution of Impurities with this compound - Presence of structurally similar cardiac glycosides or other phytochemicals with similar polarity.- Inadequate resolution of the chromatographic system.- Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., column chromatography followed by preparative HPLC).- Experiment with different stationary phases (e.g., silica gel, C18) and mobile phase compositions to improve separation.- Consider using gradient elution in HPLC to enhance the resolution of complex mixtures.
Difficulty in Detecting this compound - Low concentration in the extract.- Inappropriate analytical technique.- Concentrate the extract before analysis.- Use a more sensitive detection method, such as HPLC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of this compound.[3]
Inconsistent Results - Variability in the plant raw material.- Inconsistent experimental procedures.- Standardize the collection and preparation of the plant material.- Maintain consistent experimental parameters, including solvent volumes, extraction times, and chromatographic conditions.

Quantitative Data

The following table summarizes the typical content of total cardiac glycosides in different extracts of Nerium oleander leaves, which can help in estimating the expected yield.

Extraction Solvent Total Cardiac Glycoside Content (mg/g of dry weight)
Methanol10 - 25
Ethanol8 - 20
Water5 - 15

Note: These values are approximate and can vary based on the specific extraction protocol and plant material.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Nerium oleander Leaves
  • Preparation of Plant Material: Air-dry fresh leaves of Nerium oleander in the shade. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

  • Methanolic Extraction: Macerate the powdered leaves in methanol (1:10 w/v) for 48-72 hours at room temperature with occasional shaking. Filter the extract and repeat the extraction process with fresh methanol two more times to ensure complete extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent-Solvent Partitioning: Resuspend the crude extract in a mixture of methanol and water (9:1 v/v). Perform successive extractions with n-hexane to remove non-polar compounds like chlorophylls and lipids. Subsequently, extract the aqueous methanol phase with chloroform to obtain a fraction enriched with cardiac glycosides, including this compound.

  • Fraction Concentration: Concentrate the chloroform fraction to dryness under reduced pressure.

Protocol 2: Isolation of this compound using Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system, for example, a mixture of chloroform and methanol.

  • Sample Loading: Dissolve the dried chloroform fraction from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water in appropriate ratios). Visualize the spots using a suitable spray reagent (e.g., anisaldehyde-sulfuric acid) and heating.

  • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard. Concentrate the pooled fractions to obtain purified this compound. Further purification can be achieved using preparative HPLC if necessary.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried Nerium oleander Leaves extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane & Chloroform) crude_extract->partitioning chloroform_fraction Chloroform Fraction (this compound Enriched) partitioning->chloroform_fraction Collect Chloroform Layer concentration2 Concentration chloroform_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling final_concentration Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits src Src Kinase na_k_atpase->src Activates egfr EGFR src->egfr Transactivates ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Activates cellular_response Cellular Response (e.g., Apoptosis, Reduced Proliferation) transcription_factors->cellular_response Regulates

References

Technical Support Center: Neritaloside Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neritaloside. The information is designed to help overcome common instability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors:

  • Poor Solubility: this compound, like many cardiac glycosides, may have limited solubility in purely aqueous solutions. The choice of solvent is critical.

  • pH Shift: A change in the pH of your solution can significantly affect the solubility of this compound, leading to precipitation.

  • Temperature Fluctuations: Lower temperatures can decrease the solubility of this compound, causing it to fall out of solution.

  • Degradation: The precipitate could be a result of this compound degradation, where the degradation products are less soluble than the parent compound.

Q2: I am observing a loss of potency or activity in my this compound stock solution over time. Why is this happening?

A2: Loss of potency is a primary indicator of this compound degradation. Cardiac glycosides are susceptible to degradation through several mechanisms:

  • Hydrolysis: The glycosidic bond linking the sugar moiety to the aglycone is susceptible to cleavage under acidic or basic conditions. If this compound contains ester groups, these can also be hydrolyzed.

  • Oxidation: The steroid nucleus or other functional groups on the this compound molecule may be prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.

Q3: What are the optimal storage conditions for this compound solutions to ensure stability?

A3: To maximize the stability of your this compound solutions, consider the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified. For long-term storage, consider freezing at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • pH: Maintain the solution at an optimal pH where this compound exhibits maximum stability, which typically is in the slightly acidic to neutral range for many glycosides. This should be determined experimentally.

Q4: Which analytical techniques are recommended for monitoring this compound stability?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1][2][3][4][5][6] An effective HPLC method should be able to separate the intact this compound from all potential degradation products.[1][3][4][5][6] The use of a photodiode array (PDA) detector can help in identifying peaks of degradation products by comparing their UV spectra with that of the parent drug.[1] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2][7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Use LC-MS to characterize the unknown peaks.[2][7][8][9][10]
Poor peak shape or shifting retention times in HPLC Interaction of this compound or its degradants with the column; improper mobile phase pH.Optimize the HPLC method. Adjust the mobile phase pH to ensure consistent ionization of the analyte. Consider using a different column chemistry.
Inconsistent results between experimental repeats Instability of this compound under experimental conditions.Prepare fresh solutions for each experiment. If the experiment is lengthy, assess the stability of this compound over the duration of the experiment by analyzing samples at different time points.
Solution color change Degradation of this compound leading to chromophoric degradation products.Investigate the cause of degradation (e.g., light exposure, pH change). Analyze the solution by HPLC-PDA to check for new peaks with different UV spectra.

Experimental Protocols

Forced Degradation Studies for this compound

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep at room temperature for a specified period, protected from light.

    • Thermal Degradation: Place a solid sample of this compound and a solution in an oven at a high temperature (e.g., 60-80 °C) for a specified period.

    • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

Data Presentation: Summary of Expected Forced Degradation Results

Stress Condition Reagent/Condition Expected Observation Potential Degradation Pathway
Acid Hydrolysis0.1 M HCl, HeatDecrease in this compound peak area; appearance of new, more polar peaks.Cleavage of the glycosidic bond, resulting in the aglycone and sugar moieties.
Base Hydrolysis0.1 M NaOHDecrease in this compound peak area; appearance of new peaks.Hydrolysis of any ester functional groups; potential epimerization.
Oxidation3-30% H₂O₂Decrease in this compound peak area; appearance of new peaks.Oxidation of the steroid nucleus or other susceptible functional groups.
Thermal60-80 °CModerate degradation.General decomposition.
PhotolyticICH Q1B conditionsDegradation may occur, depending on the chromophores in the molecule.Photochemical reactions leading to various degradation products.

Visualizations

Hypothetical this compound Degradation Pathway

This compound This compound Aglycone Aglycone This compound->Aglycone  Acid/Enzyme    Hydrolysis   Sugar Sugar This compound->Sugar  Acid/Enzyme    Hydrolysis   Oxidized_Product Oxidized_Product This compound->Oxidized_Product  Oxidation    (e.g., H₂O₂)   Ester_Hydrolysis_Product Ester_Hydrolysis_Product This compound->Ester_Hydrolysis_Product  Base    Hydrolysis   cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolytic Prep_Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Characterization HPLC->LCMS If unknown peaks Data Identify Degradants & Determine Stability HPLC->Data LCMS->Data

References

Technical Support Center: Optimizing HPLC Parameters for Neritaloside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Neritaloside. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Silanol Interactions: this compound, a cardiac glycoside, may exhibit secondary interactions with free silanol groups on the silica-based stationary phase, leading to peak tailing. - Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or silanol groups, causing peak asymmetry. - Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.- Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. - Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of this compound. A slightly acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) is often effective. - Reduce Sample Concentration: Dilute the sample or reduce the injection volume.
Poor Resolution / Co-elution of Peaks - Inadequate Mobile Phase Strength: The mobile phase may not be optimized to separate this compound from other structurally similar cardiac glycosides present in the sample, such as oleandrin and odoroside. - Inappropriate Stationary Phase: The chosen stationary phase may not provide sufficient selectivity for the separation of these closely related compounds.- Optimize the Gradient: Develop a gradient elution method to improve separation. Start with a lower percentage of the organic solvent (e.g., acetonitrile or methanol) and gradually increase the concentration. - Adjust Mobile Phase Composition: Try different organic modifiers (acetonitrile vs. methanol) or add a small amount of a third solvent (e.g., isopropanol) to alter the selectivity. - Select a High-Resolution Column: Use a column with a smaller particle size (e.g., <3 µm) and a longer length to enhance resolution. A C18 column with a high carbon load can also improve separation.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention times. - Temperature Variations: Changes in ambient temperature can affect retention times. - Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.- Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily, degas it thoroughly, and keep the solvent reservoirs capped. - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. - Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.
Low Signal Intensity / Poor Sensitivity - Suboptimal Detection Wavelength: The selected UV detection wavelength may not be the absorbance maximum for this compound. - Low Sample Concentration: The concentration of this compound in the sample may be below the detection limit of the method.- Set the Correct Wavelength: The UV absorbance maximum for this compound has been reported to be around 212.5 nm. However, it is recommended to determine the optimal wavelength by running a UV scan of a this compound standard. A wavelength of 220 nm is also commonly used for cardiac glycosides. - Concentrate the Sample: If the sample concentration is too low, consider using solid-phase extraction (SPE) or other sample concentration techniques.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound analysis?

A1: A good starting point for developing an HPLC-UV method for this compound is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of water (with a small amount of acid, like 0.1% formic acid) and acetonitrile or methanol is recommended. Detection is typically performed in the UV range of 210-225 nm.

Q2: How can I confirm the identity of the this compound peak in a complex sample like a plant extract?

A2: The most reliable way to confirm the identity of the this compound peak is to spike the sample with a certified this compound reference standard. An increase in the peak area and height at the expected retention time confirms the peak's identity. For unambiguous identification, LC-MS/MS is the preferred method.

Q3: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?

A3: For crude plant extracts, it is crucial to perform a sample cleanup to remove interfering substances that could damage the HPLC column and interfere with the analysis. A common procedure involves:

  • Extraction: Extract the plant material with a suitable solvent like methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to isolate the cardiac glycosides and remove polar and non-polar interferences.

Q4: What are the typical chromatographic parameters for this compound analysis?

A4: While the optimal parameters will depend on the specific column and instrument, the following table provides a general starting point based on established methods for similar cardiac glycosides.

ParameterRecommended Value
Stationary Phase C18, end-capped, 3-5 µm particle size
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C
Detection Wavelength 210 - 225 nm (start with 220 nm)

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound Analysis

This protocol provides a general methodology for the analysis of this compound in plant extracts.

  • Sample Preparation:

    • Accurately weigh 1 gram of the dried and powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Analysis:

    • Inject the prepared sample and a this compound standard solution.

    • Identify the this compound peak in the sample by comparing the retention time with the standard.

    • Quantify the amount of this compound using a calibration curve prepared from the standard solutions.

Visualizations

HPLC_Optimization_Workflow cluster_start Start cluster_method_development Method Development cluster_optimization Optimization cluster_troubleshooting Troubleshooting cluster_end Final Method Start Define Analytical Goal: Quantification of this compound SelectColumn Select Column (e.g., C18, 4.6x250mm, 5µm) Start->SelectColumn PrepareMobilePhase Prepare Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) SelectColumn->PrepareMobilePhase InitialGradient Set Initial Gradient (e.g., 30-80% B in 20 min) PrepareMobilePhase->InitialGradient SetParameters Set Other Parameters (Flow Rate, Temp, Wavelength) InitialGradient->SetParameters InjectStandard Inject this compound Standard SetParameters->InjectStandard EvaluatePeak Evaluate Peak Shape and Retention Time InjectStandard->EvaluatePeak Acceptable Acceptable? EvaluatePeak->Acceptable InjectSample Inject Sample Acceptable->InjectSample Yes AdjustpH Adjust Mobile Phase pH Acceptable->AdjustpH No (Tailing) EvaluateResolution Evaluate Resolution from Interferences InjectSample->EvaluateResolution ResolutionOK Resolution OK? EvaluateResolution->ResolutionOK AdjustGradient Adjust Gradient Slope or Organic Modifier ResolutionOK->AdjustGradient No (Co-elution) FinalMethod Final Validated Method ResolutionOK->FinalMethod Yes AdjustGradient->InjectSample ChangeColumn Change Column (e.g., different chemistry) AdjustGradient->ChangeColumn AdjustpH->InjectStandard ChangeColumn->InjectSample

Caption: Workflow for optimizing HPLC parameters for this compound analysis.

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_peak Peak Shape Solutions cluster_solutions_resolution Resolution Solutions cluster_solutions_rt Retention Time Solutions cluster_verification Verification Problem Chromatographic Problem Encountered PeakShape Poor Peak Shape? Problem->PeakShape Resolution Poor Resolution? PeakShape->Resolution No CheckColumn Check Column Health (Use end-capped column) PeakShape->CheckColumn Yes RetentionTime Retention Time Shift? Resolution->RetentionTime No OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes CheckMobilePhase Check Mobile Phase Prep RetentionTime->CheckMobilePhase Yes Reinject Re-inject Sample/Standard RetentionTime->Reinject No OptimizepH Optimize Mobile Phase pH CheckColumn->OptimizepH CheckConcentration Check Sample Concentration OptimizepH->CheckConcentration CheckConcentration->Reinject ChangeSolvent Change Organic Solvent OptimizeGradient->ChangeSolvent ChangeColumn2 Use High-Resolution Column ChangeSolvent->ChangeColumn2 ChangeColumn2->Reinject UseOven Use Column Oven CheckMobilePhase->UseOven Equilibrate Ensure Proper Equilibration UseOven->Equilibrate Equilibrate->Reinject ProblemSolved Problem Solved? Reinject->ProblemSolved ProblemSolved->Problem Yes, New Problem Consult Consult Senior Analyst or Manufacturer ProblemSolved->Consult No

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Navigating the Narrow Therapeutic Window of Neritaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center – Neritaloside Research

For researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, its narrow therapeutic window presents a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its therapeutic window a concern?

A1: this compound is a cardiac glycoside, a class of compounds known for their potent biological activity.[1][2] Like other cardiac glycosides, it exhibits a narrow therapeutic window, meaning the concentration at which it is effective is very close to the concentration at which it becomes toxic.[1][3][4] This necessitates precise dose control in experimental settings to differentiate between therapeutic and toxic effects.

Q2: What is the primary mechanism of action of this compound?

A2: The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][5][6] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, affecting cellular processes like muscle contraction and cell signaling.[6]

Q3: Beyond Na+/K+-ATPase inhibition, what other signaling pathways are affected by this compound?

A3: Research suggests that this compound's anticancer effects may also be mediated through the modulation of other signaling pathways. Notably, it has been shown to suppress the STAT-3 signaling pathway, which is often constitutively activated in cancer cells and plays a role in cell proliferation and invasion.[1][7][8]

Q4: How can I determine the therapeutic window of this compound for my specific cell line?

A4: To determine the therapeutic window, you must perform parallel cytotoxicity assays on your cancer cell line of interest and a relevant normal (non-cancerous) cell line, ideally of the same tissue origin or a sensitive cell type like cardiomyocytes. The therapeutic index can be calculated as the ratio of the IC50 (or a similar toxicity metric) in the normal cell line to the IC50 for the desired therapeutic effect (e.g., growth inhibition) in the cancer cell line. A larger ratio indicates a wider and safer therapeutic window.

Troubleshooting Guide for this compound Experiments

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results. 1. Inconsistent cell seeding density.2. Pipetting errors when preparing serial dilutions.3. Edge effects in multi-well plates.4. Cell contamination (e.g., mycoplasma).1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and prepare fresh dilutions for each experiment.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.4. Regularly test cell lines for mycoplasma contamination.
No significant difference between therapeutic and toxic concentrations. 1. The chosen normal cell line may be unusually resistant.2. The cancer cell line may be relatively insensitive to this compound.3. The incubation time may be too long, leading to non-specific toxicity.1. Use a well-characterized and sensitive normal cell line (e.g., primary cardiomyocytes or a sensitive immortalized line).2. Confirm the sensitivity of your cancer cell line to other known cytotoxic agents.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time that maximizes the therapeutic window.
Unexpected cell death in vehicle-treated control wells. 1. Solvent toxicity (e.g., DMSO).2. Poor cell health or over-confluency.1. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO). Run a solvent toxicity control.2. Use healthy, sub-confluent cells for all experiments.
Difficulty in reproducing results from published literature. 1. Differences in cell line passage number or source.2. Variations in assay protocols (e.g., reagents, incubation times).3. Differences in the purity of the this compound compound.1. Use cell lines from a reputable source and maintain a consistent passage number for experiments.2. Adhere strictly to a validated and detailed experimental protocol.3. Ensure the purity of your this compound stock and store it correctly.

Quantitative Data Summary

The following table summarizes the log10IC50 values for this compound across a panel of 59 cancer cell lines from the National Cancer Institute (NCI). This data can serve as a starting point for selecting appropriate concentration ranges for your experiments.

Cell Line Panel This compound log10(IC50) M
Leukemia
CCRF-CEM-7.19
HL-60(TB)-7.02
K-562-7.07
MOLT-4-7.14
RPMI-8226-7.22
SR-7.21
Non-Small Cell Lung Cancer
A549/ATCC-6.81
EKVX-7.31
HOP-62-6.93
HOP-92-6.91
NCI-H226-6.93
NCI-H23-6.93
NCI-H322M-6.92
NCI-H460-6.83
NCI-H522-6.94
Colon Cancer
COLO 205-6.98
HCC-2998-6.98
HCT-116-6.96
HCT-15-6.92
HT29-6.94
KM12-6.96
SW-620-6.96
CNS Cancer
SF-268-6.99
SF-295-6.99
SF-539-7.01
SNB-19-6.99
SNB-75-7.02
U251-6.99
Melanoma
LOX IMVI-6.99
MALME-3M-6.98
M14-6.97
SK-MEL-2-6.98
SK-MEL-28-6.98
SK-MEL-5-6.98
UACC-257-6.98
UACC-62-6.98
Ovarian Cancer
IGROV1-7.00
OVCAR-3-6.96
OVCAR-4-6.98
OVCAR-5-6.99
OVCAR-8-6.98
NCI/ADR-RES-6.84
SK-OV-3-6.92
Renal Cancer
786-0-6.96
A498-6.93
ACHN-6.96
CAKI-1-6.93
RXF 393-6.98
SN12C-6.96
TK-10-6.98
UO-31-6.96
Prostate Cancer
PC-3-6.87
DU-145-6.88
Breast Cancer
MCF7-6.91
MDA-MB-231/ATCC-6.91
HS 578T-6.90
BT-549-6.92
T-47D-6.92
MDA-MB-468-6.90

Data adapted from the NCI DTP Human Tumor Cell Line Screen.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol outlines a standard procedure to determine the IC50 of this compound in both cancerous and normal cell lines.

Materials:

  • Target cell lines (e.g., a cancer cell line and a normal fibroblast or cardiomyocyte cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Na+/K+-ATPase Inhibition Assay

This is a biochemical assay to confirm the inhibitory activity of this compound on its primary target.

Materials:

  • Purified Na+/K+-ATPase enzyme (commercially available)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP

  • This compound dilutions

  • Malachite green reagent for phosphate detection

  • 96-well plate

  • Plate reader (620-650 nm)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the purified Na+/K+-ATPase enzyme to the assay buffer.

    • Add different concentrations of this compound to the wells. Include a positive control (e.g., ouabain) and a no-inhibitor control.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Phosphate Detection:

    • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Data Analysis:

    • Measure the absorbance at 620-650 nm.

    • The amount of phosphate produced is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value for Na+/K+-ATPase inhibition.

Visualizations

Neritaloside_Signaling_Pathway cluster_cell Cell Membrane Na+/K+ pump Na+/K+ pump Increased [Na+]i Increased [Na+]i Na+/K+ pump->Increased [Na+]i This compound This compound This compound->Na+/K+ pump Inhibition p-STAT3 p-STAT3 This compound->p-STAT3 Suppression Increased [Ca2+]i Increased [Ca2+]i Increased [Na+]i->Increased [Ca2+]i STAT3 STAT3 Increased [Ca2+]i->STAT3 Modulation of upstream kinases STAT3->p-STAT3 Phosphorylation Nucleus Nucleus p-STAT3->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Invasion Invasion Gene Transcription->Invasion

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanism of Action Confirmation cluster_2 Phase 3: Cardiotoxicity Assessment A Prepare this compound Serial Dilutions C Treat Cells (24, 48, 72h) A->C B Seed Cancer & Normal Cells (96-well plates) B->C D Perform MTT Assay C->D E Calculate IC50 & Determine Therapeutic Window D->E F Na+/K+-ATPase Inhibition Assay E->F Use IC50 values G Western Blot for p-STAT3/STAT3 E->G Use IC50 values I Treat with this compound (Therapeutic vs. Toxic doses) E->I Select concentrations H Culture hiPSC-Cardiomyocytes H->I J Assess Beating Rate & Arrhythmia I->J

Caption: Experimental Workflow for this compound Evaluation.

References

troubleshooting low yield of Neritaloside from plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of Neritaloside from plant sources, primarily Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it commonly extracted?

This compound is a cardiac glycoside, a class of organic compounds known for their effects on the heart. It is primarily extracted from the leaves and flowers of Nerium oleander, a common ornamental shrub.[1][2] All parts of the Nerium oleander plant are toxic and contain a variety of cardiac glycosides.

Q2: What are the general steps involved in the extraction and isolation of this compound?

The process generally involves:

  • Preparation of Plant Material: Drying and grinding the plant material (leaves or flowers) to increase the surface area for extraction.

  • Extraction: Using a suitable solvent to extract the crude cardiac glycosides from the plant powder.

  • Purification: A multi-step process to isolate this compound from the crude extract, which often includes liquid-liquid partitioning and chromatographic techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Q3: Which solvents are most effective for extracting this compound?

Polar solvents are generally effective for the extraction of cardiac glycosides. Methanol and ethanol are commonly used.[3] Studies have shown that a methanol-water mixture can also be efficient.[4] The choice of solvent can significantly impact the yield of the crude extract.

Q4: What is a typical yield for this compound extraction?

The yield of this compound can vary significantly based on the plant material, extraction method, and purification process. The total cardiac glycoside content in Nerium oleander leaves has been reported to be as high as 259.71 mg/g in a methanol extract.[2] The yield of the crude methanolic extract from leaves can be around 18.7%.[3] The final yield of pure this compound will be a fraction of this and is dependent on the efficiency of the purification steps.

Data Presentation

Table 1: Comparison of Crude Extract Yield from Nerium oleander

Plant PartSolventCrude Extract Yield (%)Total Cardiac Glycoside Content (mg/g of extract)Reference
LeavesMethanol18.7259.71 ± 0.23[2][3]
LeavesWater10.2169.89 ± 0.21[2]
FlowersMethanol48.8200.25 ± 0.31[2][3]
FlowersWater8.4123.44 ± 0.10[2]

Experimental Protocols

Protocol 1: High-Yield Extraction of Crude Cardiac Glycosides

This protocol is adapted from a high-yield method for total cardiac glycosides from Nerium oleander leaves.

1. Plant Material Preparation:

  • Dry fresh Nerium oleander leaves at 85-90°C to inactivate enzymes that may degrade cardiac glycosides.
  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Macerate 100g of the dried leaf powder in 1 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
  • Filter the mixture and collect the filtrate.
  • Repeat the extraction of the plant residue two more times with fresh ethanol.
  • Combine all the filtrates.

3. Concentration:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

4. Liquid-Liquid Partitioning:

  • Resuspend the concentrated aqueous extract in distilled water.
  • Perform successive extractions with n-hexane to remove non-polar compounds. Discard the n-hexane phase.
  • Subsequently, extract the aqueous phase with a mixture of n-butanol, chloroform, and ethanol (in a 4:2:1 ratio) to partition the cardiac glycosides into the organic phase.
  • Separate and collect the organic phase.

5. Final Concentration:

  • Concentrate the organic phase under reduced pressure to obtain the crude cardiac glycoside extract.

Protocol 2: Purification of this compound by Preparative HPLC

This is a representative protocol for the purification of this compound from the crude extract. Optimization of the mobile phase and gradient may be required.

1. Sample Preparation:

  • Dissolve the crude cardiac glycoside extract in the initial mobile phase (e.g., 30% acetonitrile in water).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with 30% B, increasing to 70% B over 40 minutes.
  • Flow Rate: 15 mL/min
  • Detection: UV at 220 nm.

3. Fraction Collection:

  • Collect fractions based on the elution profile, targeting the peak corresponding to this compound. The retention time will need to be determined using an analytical standard if available.

4. Purity Analysis and Final Steps:

  • Analyze the collected fractions for purity using analytical HPLC.
  • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Troubleshooting Guides

Low Yield of Crude Extract
Issue Possible Cause Recommended Solution
Low initial extract weight Incomplete drying of plant material leading to enzymatic degradation.Ensure plant material is thoroughly dried before extraction.
Inefficient grinding, reducing solvent penetration.Grind the plant material to a fine, uniform powder.
Insufficient solvent volume or extraction time.Increase the solvent-to-solid ratio and/or the extraction duration.
Choice of an inappropriate solvent.Use polar solvents like methanol or ethanol. A methanol-water mixture can also be effective.[3][4]
Low Yield of Purified this compound
Issue Possible Cause Recommended Solution
Loss during liquid-liquid partitioning Incorrect solvent system or pH.Ensure the partitioning solvent system is optimized for cardiac glycosides. Maintain a neutral pH to prevent hydrolysis.
Poor separation in column chromatography Inappropriate stationary or mobile phase.For silica gel chromatography, use a gradient of increasing polarity (e.g., chloroform-methanol).
Co-elution of structurally similar cardiac glycosides.Optimize the gradient and consider using a different stationary phase for better selectivity.
Low recovery from preparative HPLC Suboptimal mobile phase or gradient.Perform analytical HPLC to optimize the separation conditions before scaling up to preparative HPLC.
Degradation of this compound during the process.Avoid high temperatures and extreme pH conditions. Cardiac glycosides can be sensitive to acidic and strongly basic conditions.
Peak tailing or splitting in HPLC Column overload.Reduce the amount of sample injected onto the column.
Column contamination or degradation.Use a guard column and regularly clean the preparative column according to the manufacturer's instructions.

Visualizations

Extraction_Workflow plant Nerium oleander Leaves drying Drying (85-90°C) plant->drying grinding Grinding drying->grinding powder Fine Powder grinding->powder extraction Maceration (Ethanol) powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract concentration1 Concentration (Rotovap) crude_extract->concentration1 aqueous_suspension Aqueous Suspension concentration1->aqueous_suspension partitioning Liquid-Liquid Partitioning (n-hexane, then BuOH/CHCl3/EtOH) aqueous_suspension->partitioning crude_glycosides Crude Cardiac Glycoside Extract partitioning->crude_glycosides purification Purification (Prep HPLC) crude_glycosides->purification This compound Pure this compound purification->this compound Troubleshooting_Low_Yield cluster_extraction Crude Extraction Stage cluster_purification Purification Stage start Low this compound Yield plant_prep Improper Plant Prep? start->plant_prep Check solvent_issue Suboptimal Solvent/Time? start->solvent_issue Check partitioning_loss Loss in Partitioning? start->partitioning_loss Check chromatography_issue Poor Chromatography? start->chromatography_issue Check degradation Compound Degradation? start->degradation Check grinding_drying Ensure proper drying and fine grinding. plant_prep->grinding_drying Solution solvent_optimization Optimize solvent type, volume, and extraction time. solvent_issue->solvent_optimization Solution solvent_ph_check Verify partitioning solvent and maintain neutral pH. partitioning_loss->solvent_ph_check Solution hplc_optimization Optimize mobile phase, gradient, and column load. chromatography_issue->hplc_optimization Solution gentle_conditions Avoid high temperatures and extreme pH. degradation->gentle_conditions Solution

References

dealing with co-eluting compounds in Neritaloside chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatography of Neritaloside, a cardiac glycoside from Nerium oleander. Co-elution with structurally similar compounds is a common challenge, and this guide offers practical solutions to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound in Nerium oleander extracts?

A1: Due to their structural similarities, other cardiac glycosides present in Nerium oleander are the most common co-eluents. These primarily include Oleandrin, Odoroside-H, and Odoroside-A.[1][2][3] Flavonoids and other secondary metabolites present in the complex plant matrix can also potentially co-elute.

Q2: What is a typical starting HPLC/UPLC method for this compound analysis?

A2: A common starting point for the analysis of this compound and other cardiac glycosides is reversed-phase chromatography.[2][3]

  • Column: A C18 column is frequently used. For higher resolution, a column with a smaller particle size (e.g., 1.7 µm) is recommended.[2][3]

  • Mobile Phase: A gradient elution with water and an organic solvent like acetonitrile or methanol is typical. The addition of a modifier, such as 0.1% formic acid, is often used to improve peak shape.[4]

  • Detection: UV detection at around 217-220 nm is suitable for cardiac glycosides. For more selective and sensitive detection, mass spectrometry (MS) is preferred.

Q3: How can I confirm if a peak is pure this compound or a co-elution of multiple compounds?

A3: Peak purity analysis is crucial. If you are using a Diode Array Detector (DAD), you can assess the spectral homogeneity across the peak. A non-homogenous spectrum suggests the presence of co-eluting impurities. The most definitive method for confirming peak purity and identifying co-eluting compounds is High-Resolution Mass Spectrometry (HR-MS), which can distinguish between compounds with very similar retention times based on their mass-to-charge ratio.[1]

Q4: What is the key difference between using acetonitrile and methanol as the organic modifier in the mobile phase?

A4: Acetonitrile and methanol have different elution strengths and can provide different separation selectivities.[5][6]

  • Acetonitrile generally has a stronger elution strength in reversed-phase chromatography, leading to shorter retention times. It is an aprotic solvent.[6][7][8]

  • Methanol is a protic solvent and can engage in hydrogen bonding interactions with the analyte and stationary phase, which can alter the selectivity and potentially improve the resolution of certain compounds.[5][6][9] If you are experiencing co-elution with acetonitrile, switching to methanol (or a combination of both) is a valuable strategy to explore.

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide provides a systematic approach to resolving co-elution issues during this compound chromatography.

Problem: Poor resolution between this compound and a co-eluting peak, suspected to be Oleandrin or an Odoroside isomer.

Step 1: Identify the Co-eluting Compound

Before optimizing the chromatography, it is essential to identify the co-eluting compound.

Start Suspected Co-elution Check_DAD Perform Peak Purity Analysis (DAD) Start->Check_DAD Use_MS Utilize LC-MS/MS for Identification Check_DAD->Use_MS Purity < 99% Identified Co-eluent Identified Check_DAD->Identified Purity > 99.5% (Peak is pure) Use_MS->Identified Successful ID Not_Identified Further Investigation Needed Use_MS->Not_Identified ID Unsuccessful

Caption: Workflow for identifying co-eluting compounds.

Step 2: Method Optimization Strategies

Once the co-eluting compound is identified, the following parameters can be adjusted to improve separation. The impact of these changes on the resolution (Rs) of this compound and a common co-eluent, Oleandrin, is summarized in the table below.

ParameterInitial ConditionModified ConditionExpected Outcome on Resolution (Rs)
Mobile Phase Composition 60% Acetonitrile / 40% Water55% Acetonitrile / 45% WaterIncrease
60% Acetonitrile / 40% Water65% Methanol / 35% WaterSignificant Change (Increase or Decrease)
Mobile Phase Modifier 0.1% Formic Acid0.05% Formic Acid or 5mM Ammonium FormatePotential improvement in peak shape and selectivity
Gradient Slope 20-80% Acetonitrile in 15 min30-60% Acetonitrile in 20 minIncrease
Flow Rate 1.0 mL/min0.8 mL/minIncrease
Column Temperature 30 °C40 °CPotential Change (Increase or Decrease)
Stationary Phase Standard C18Phenyl-Hexyl or different C18 chemistrySignificant Change in Selectivity
Step 3: Systematic Troubleshooting Workflow

The following workflow provides a logical sequence for troubleshooting co-elution.

Start Poor Resolution (Co-elution) Modify_Gradient 1. Modify Gradient Slope (Make it shallower) Start->Modify_Gradient Change_Solvent 2. Change Organic Solvent (Acetonitrile to Methanol or vice-versa) Modify_Gradient->Change_Solvent No Resolved Resolution Achieved Modify_Gradient->Resolved Yes Adjust_Modifier 3. Adjust Mobile Phase Modifier (e.g., Formic Acid concentration) Change_Solvent->Adjust_Modifier No Change_Solvent->Resolved Yes Change_Column 4. Change Column Chemistry (e.g., to Phenyl-Hexyl) Adjust_Modifier->Change_Column No Adjust_Modifier->Resolved Yes Change_Column->Resolved Yes Not_Resolved Resolution Not Achieved Change_Column->Not_Resolved No

Caption: A systematic workflow for troubleshooting peak co-elution.

Detailed Experimental Protocols

Sample Preparation from Nerium oleander Leaves

This protocol describes the extraction of cardiac glycosides, including this compound, from dried plant material.

  • Drying and Grinding: Dry the fresh leaves of Nerium oleander in an oven at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered leaf material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonciate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Clean-up (Recommended):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the cardiac glycosides with 5 mL of 90% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC/UPLC analysis.

UPLC-MS/MS Method for this compound and Other Cardiac Glycosides

This method is based on a published protocol for the quantitative analysis of cardiac glycosides in Nerium oleander.[2][3]

  • Instrumentation: UPLC system coupled with a tandem quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm).[2][3]

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 70 30
    5.0 0.3 70 30
    15.0 0.3 30 70
    20.0 0.3 5 95
    22.0 0.3 5 95
    22.1 0.3 70 30

    | 25.0 | 0.3 | 70 | 30 |

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Key MRM Transitions (precursor ion > product ion):

      • This compound: m/z [to be determined based on specific instrument and adduct]

      • Oleandrin: m/z 577.4 > 373.3

      • Odoroside-H: m/z [to be determined based on specific instrument and adduct]

      • Odoroside-A: m/z [to be determined based on specific instrument and adduct]

References

strategies to reduce Neritaloside toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neritaloside in cell culture. This compound, a cardiac glycoside with therapeutic potential, can exhibit toxicity, and this resource offers strategies to mitigate these effects and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardenolide cardiac glycoside, a class of naturally derived compounds. Its primary molecular target is the Na+/K+-ATPase pump located in the plasma membrane of cells.[1] By inhibiting this pump, this compound disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium ions. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. While this mechanism is key to its cardiotonic effects, it also underpins its cytotoxic and therapeutic (e.g., anticancer) activities.

Q2: I'm observing high levels of cytotoxicity in my cell line even at low concentrations of this compound. What could be the cause?

Several factors can contribute to heightened sensitivity to this compound:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to cardiac glycosides. This can be due to differences in the expression levels of Na+/K+-ATPase isoforms or variations in downstream signaling pathways.

  • Culture Conditions: The composition of your cell culture medium, particularly the serum concentration, can influence the apparent cytotoxicity of a compound.[2][3]

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded.

Q3: Can I modulate the toxicity of this compound without compromising its intended biological effect?

Yes, it is possible to modulate this compound's toxicity. Strategies include optimizing cell culture conditions, co-treatment with antioxidants to counteract secondary toxic effects like oxidative stress, or targeting specific downstream pathways involved in the toxic response. The appropriate strategy will depend on your specific experimental goals.

Troubleshooting Guide

Issue 1: Excessive Cell Death and Poor Reproducibility

If you are experiencing widespread cell death or inconsistent results between experiments, consider the following troubleshooting steps.

Potential Cause: High effective concentration of this compound due to low serum concentration in the culture medium. Components in serum can bind to drugs, reducing their free concentration and thus their cytotoxic impact.[2][3][4]

Strategy: Optimize Serum Concentration

This experiment will help you determine the optimal serum concentration to achieve a desirable therapeutic window for this compound in your cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Media Preparation: Prepare complete media with a range of fetal bovine serum (FBS) concentrations (e.g., 1%, 2.5%, 5%, 10%, and 20%).

  • This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in a serum-free medium.

  • Treatment: Remove the overnight culture medium from the cells. Add an equal volume of the appropriate FBS-containing medium and the corresponding 2x this compound dilution to each well to achieve a final 1x concentration of both this compound and serum. Include a vehicle control (e.g., DMSO) for each serum concentration.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.

  • Data Analysis: Plot the cell viability against the this compound concentration for each serum percentage and calculate the IC50 value for each condition.

You will likely observe that as the serum concentration increases, the IC50 value of this compound also increases, indicating a reduction in cytotoxicity. This will allow you to select a serum concentration that provides a more manageable and reproducible experimental window.

Issue 2: Signs of Oxidative Stress in this compound-Treated Cells

A known consequence of disrupting cellular ion homeostasis is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and contribute to non-specific cell death.[5][6]

Potential Cause: this compound-induced inhibition of Na+/K+-ATPase leads to downstream signaling events that increase ROS production.

Strategy: Co-treatment with an Antioxidant

The use of an antioxidant, such as N-acetylcysteine (NAC), can help to mitigate ROS-induced toxicity.[7][8][9][10][11]

  • Cell Seeding: Plate your cells in a multi-well plate suitable for your intended downstream analysis (e.g., viability, ROS measurement, western blotting). Allow cells to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound at the desired concentration.

    • Prepare a stock solution of N-acetylcysteine (NAC) in a suitable solvent (e.g., water or PBS) and neutralize the pH if necessary. A typical final concentration range for NAC in cell culture is 1-10 mM.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • NAC alone (at the highest concentration used for co-treatment)

    • This compound + a range of NAC concentrations (e.g., 1, 5, 10 mM)

  • Treatment Application: Add the respective treatments to your cells. You can pre-treat with NAC for 1-2 hours before adding this compound or add them concurrently.

  • Incubation: Incubate for your desired experimental duration.

  • Analysis:

    • Cell Viability: Measure cell viability to determine if NAC co-treatment rescues cells from this compound-induced death.

    • ROS Measurement: Use a fluorescent probe like DCFDA or MitoSOX Red to quantify intracellular or mitochondrial ROS levels, respectively.

  • Data Analysis: Compare the cell viability and ROS levels between the treatment groups.

Successful co-treatment with NAC should result in a decrease in intracellular ROS and a corresponding increase in cell viability in the presence of this compound, without necessarily affecting its primary mechanism of action.

Issue 3: Suspected Mitochondrial Dysfunction

The disruption of intracellular calcium homeostasis by cardiac glycosides can lead to mitochondrial calcium overload, impairing mitochondrial function and contributing to toxicity.[5][6]

Potential Cause: this compound-induced elevation of cytosolic Ca2+ leads to excessive mitochondrial Ca2+ uptake.

Strategy: Inhibition of the Mitochondrial Na+/Ca2+ Exchanger

The use of CGP-37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCE), can prevent mitochondrial calcium overload and its detrimental consequences.[5][6][12]

  • Cell Seeding: Plate cells as required for your endpoint measurements.

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of CGP-37157 in a suitable solvent (e.g., DMSO). A typical concentration for in vitro use is around 1 µM.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • CGP-37157 alone

    • This compound + CGP-37157

  • Treatment Application: Pre-treat cells with CGP-37157 for approximately 30-60 minutes before adding this compound.

  • Incubation: Incubate for the desired experimental duration.

  • Analysis:

    • Cell Viability: Assess if CGP-37157 provides a protective effect.

    • Mitochondrial Membrane Potential: Use a fluorescent dye like TMRE or JC-1 to assess mitochondrial health.

    • Intracellular Calcium Imaging: If available, use a calcium-sensitive dye like Fura-2 or Fluo-4 to monitor cytosolic and mitochondrial calcium dynamics.

  • Data Analysis: Evaluate if CGP-37157 can reverse or prevent the toxic effects of this compound on cell viability and mitochondrial function.

CGP-37157 co-treatment is expected to reduce this compound-induced mitochondrial dysfunction and improve cell survival by preventing mitochondrial calcium overload.

Quantitative Data

The cytotoxic effects of this compound have been evaluated across the NCI-60 panel of human cancer cell lines. The table below summarizes the log10(IC50) values, providing a reference for its potency in different cancer types.

Cell LineCancer Typelog10(IC50) Molar
Leukemia
CCRF-CEMLeukemia-7.64
HL-60(TB)Leukemia-7.57
K-562Leukemia-7.49
MOLT-4Leukemia-7.62
RPMI-8226Leukemia-7.42
SRLeukemia-7.74
Non-Small Cell Lung Cancer
A549/ATCCNSCLC-7.22
EKVXNSCLC-7.00
HOP-62NSCLC-7.15
HOP-92NSCLC-7.21
NCI-H226NSCLC-7.25
NCI-H23NSCLC-7.19
NCI-H322MNSCLC-7.14
NCI-H460NSCLC-7.24
NCI-H522NSCLC-7.30
Colon Cancer
COLO 205Colon-7.17
HCC-2998Colon-7.12
HCT-116Colon-7.17
HCT-15Colon-7.12
HT29Colon-7.15
KM12Colon-7.15
SW-620Colon-7.21
CNS Cancer
SF-268CNS-7.29
SF-295CNS-7.24
SF-539CNS-7.22
SNB-19CNS-7.22
SNB-75CNS-7.22
U251CNS-7.22
Melanoma
LOX IMVIMelanoma-7.12
MALME-3MMelanoma-7.12
M14Melanoma-7.12
SK-MEL-2Melanoma-7.12
SK-MEL-28Melanoma-7.12
SK-MEL-5Melanoma-7.12
UACC-257Melanoma-7.12
UACC-62Melanoma-7.12
Ovarian Cancer
IGROV1Ovarian-7.20
OVCAR-3Ovarian-7.17
OVCAR-4Ovarian-7.21
OVCAR-5Ovarian-7.19
OVCAR-8Ovarian-7.19
NCI/ADR-RESOvarian-7.22
SK-OV-3Ovarian-7.19
Renal Cancer
786-0Renal-7.35
A498Renal-7.30
ACHNRenal-7.29
CAKI-1Renal-7.27
RXF 393Renal-7.27
SN12CRenal-7.27
TK-10Renal-7.30
UO-31Renal-7.32
Prostate Cancer
PC-3Prostate-7.22
DU-145Prostate-7.24
Breast Cancer
MCF7Breast-7.17
MDA-MB-231/ATCCBreast-7.15
HS 578TBreast-7.15
BT-549Breast-7.17
T-47DBreast-7.20
MDA-MB-435Breast-7.12

Data sourced from the NCI-60 study by Efferth et al.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Neritaloside_Toxicity_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activates Na_ion Intracellular Na+ ↑ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ ↑ NCX->Ca_ion EGFR EGFR ROS ROS ↑ EGFR->ROS Leads to Src->EGFR Transactivates Na_ion->NCX Reduces Ca2+ efflux via CaMKII CaMKII Ca_ion->CaMKII Activates Mito_Ca Mitochondrial Ca2+ ↑ Ca_ion->Mito_Ca Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis CaMKII->Apoptosis Mito_Ca->Mito_Dysfunction Mito_Dysfunction->Apoptosis

Caption: Signaling cascade initiated by this compound-induced Na+/K+-ATPase inhibition.

Mitigation_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_analysis Analysis cluster_outcome Outcome Start High this compound Toxicity Observed Opt_Serum Optimize Serum Concentration Start->Opt_Serum Add_Antioxidant Co-treat with Antioxidant (NAC) Start->Add_Antioxidant Inhibit_mNCE Co-treat with mNCE Inhibitor (CGP-37157) Start->Inhibit_mNCE Viability Assess Cell Viability (e.g., MTT, MTS) Opt_Serum->Viability ROS_Analysis Measure ROS (e.g., DCFDA) Add_Antioxidant->ROS_Analysis Mito_Analysis Assess Mitochondrial Health (e.g., TMRE) Inhibit_mNCE->Mito_Analysis End Reduced Toxicity & Improved Data Viability->End ROS_Analysis->Viability Mito_Analysis->Viability

Caption: Experimental workflow for troubleshooting and mitigating this compound toxicity.

References

Technical Support Center: Optimizing Neritaloside Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Neritaloside dosage in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cardenolide cardiac glycoside found in the plant Nerium oleander.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances cardiac muscle contractility (positive inotropic effect) and can also trigger various signaling pathways.[1][2][3]

Q2: Is there an established safe starting dose for this compound in animal studies?

To date, there is no universally established safe starting dose for pure this compound in common laboratory animals like mice and rats. Most available in vivo studies have used extracts of Nerium oleander, which contain a mixture of cardiac glycosides.[4][5][6][7] Therefore, it is crucial to perform a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD) and a safe and effective dose range for your specific animal model and experimental goals.[8][9][10][11]

Q3: How can I estimate a starting dose for my dose-range finding study?

While specific data for this compound is limited, you can make an initial estimation based on data from related compounds like Oleandrin, another major cardiac glycoside from Nerium oleander. For instance, pharmacokinetic studies in mice have been conducted with intravenous doses of 40 µg/kg and oral doses of 80 µg/kg of Oleandrin.[12] It is important to start with a very low dose, several-fold lower than those reported for similar compounds, and escalate cautiously.

Q4: What are the expected signs of toxicity with this compound administration?

As a cardiac glycoside, this compound is expected to have a narrow therapeutic window.[13] Signs of toxicity are primarily related to its effects on the cardiovascular and gastrointestinal systems.[1][2][14] Common signs of toxicity include:

  • Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal pain.[1][2][14]

  • Cardiovascular: Bradycardia (slow heart rate), various forms of atrioventricular (AV) block, and other cardiac arrhythmias.[2][3][14] In severe cases, ventricular tachycardia or fibrillation can occur.[2][14]

  • General: Lethargy, weakness, and neurological signs like drowsiness.[2][14]

Hyperkalemia (elevated potassium levels) is a key indicator of severe cardiac glycoside poisoning.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden death of animals at initial doses. The starting dose was too high. There can be significant species-specific differences in sensitivity to cardiac glycosides.[15]Immediately stop the experiment. Re-evaluate the starting dose, considering a significant reduction (e.g., by a factor of 10 or more). Review literature for toxicity data on similar compounds in your chosen animal model.
Animals show signs of mild to moderate distress (e.g., lethargy, reduced food intake). The dose is approaching the maximum tolerated dose (MTD).Closely monitor the animals for clinical signs of toxicity. Consider reducing the dose for subsequent experiments. If signs persist or worsen, euthanize the animal to prevent suffering.
Inconsistent results between animals in the same dose group. Variability in drug absorption, especially with oral administration. Individual animal sensitivity.Ensure consistent administration technique. For oral gavage, ensure the compound is properly in solution or suspension. Increase the number of animals per group to improve statistical power.
No observable effect at the highest planned dose. The doses used are below the therapeutic window. The compound may have low bioavailability via the chosen route of administration.Consider escalating the dose cautiously while closely monitoring for toxicity. If possible, measure plasma concentrations of this compound to assess bioavailability. Consider an alternative route of administration (e.g., intravenous or intraperitoneal) if oral bioavailability is suspected to be low.[16]
ECG abnormalities are observed. This is an expected effect of cardiac glycosides. The severity will depend on the dose.Monitor ECGs closely. Document the type and severity of arrhythmias. This can be a key endpoint for determining the MTD. Doses causing severe or life-threatening arrhythmias are considered above the MTD.

Data Presentation: Dosage and Toxicity of Nerium oleander and its Glycosides

Table 1: Toxicity of Nerium oleander Extracts in Various Animal Species

Animal SpeciesExtract/Plant PartRoute of AdministrationObserved Toxic Dose/Lethal DoseReference
SheepDried oleander leavesOralLethal dose: 110 mg/kg bw[17]
CattleOleander leavesOralLD50: 50 mg/kg[17]
MonkeysDried and ground oleander leavesOralCumulative lethal dose: 30 to 60 mg/kg bw[6]
MiceAqueous extract of leaves and flowersOral25 mg/kg daily for 4 weeks showed toxic effects[4][7][18]
RatsAqueous leaf decoctionIntramuscular5 ml/kg and 10 ml/kg induced inflammatory responses[5]

Table 2: Pharmacokinetic Parameters of Oleandrin in Mice

Route of AdministrationDoseCmaxTmaxElimination Half-life (t1/2)Oral BioavailabilityReference
Intravenous (i.v.)40 µg/kg--0.4 ± 0.1 h-[12]
Oral (p.o.)80 µg/kgReached at 20 min20 min2.3 ± 0.5 h~30%[12]
Intravenous (i.v.)342 µg/kg (from extract)----[19]
Oral (p.o.)1710 µg/kg (from extract)Reached at 10 min10 min-61.6%[19]

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

This protocol outlines a general procedure for determining the MTD of this compound. It is crucial to adapt this protocol to your specific animal model and institutional guidelines (IACUC).

Objective: To identify the MTD of this compound, defined as the highest dose that does not cause unacceptable toxicity over a specified period.[10][11]

Materials:

  • This compound (of known purity)

  • Appropriate vehicle for administration (e.g., saline, PBS, corn oil)

  • Animal model (e.g., mice or rats of a specific strain, age, and sex)

  • Standard laboratory equipment for animal handling, dosing, and observation.

  • ECG monitoring equipment (if available)

Procedure:

  • Dose Selection:

    • Based on available data for related compounds (e.g., Oleandrin), select a starting dose that is significantly lower than any reported toxic dose. For example, start with a dose at least 10-fold lower than the lowest reported effective or toxic dose of a similar cardiac glycoside.

    • Establish a dose escalation scheme. A common approach is to use a geometric progression (e.g., doubling the dose for each new group). A minimum of 3-4 dose levels is recommended.[8]

  • Animal Groups:

    • Use a small number of animals per group for the initial DRF study (e.g., 3-5 animals per sex per group).[10]

    • Include a control group that receives the vehicle only.

  • Administration:

    • Administer this compound via the intended route for your main study (e.g., oral gavage, intraperitoneal injection).

  • Observation:

    • Observe the animals continuously for the first few hours post-dosing and then at regular intervals for at least 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of gastrointestinal distress.[11]

    • Monitor body weight daily. A significant loss of body weight (e.g., >15-20%) is often considered a sign of unacceptable toxicity.[10]

    • If available, perform ECG monitoring to detect cardiac abnormalities.

  • Endpoint:

    • The MTD is the highest dose at which no severe toxicity or mortality is observed.[10]

    • At the end of the observation period, a necropsy may be performed to look for macroscopic organ changes.

Mandatory Visualizations

Signaling Pathway of this compound

Neritaloside_Signaling cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Increases This compound This compound This compound->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Activates SR Sarcoplasmic Reticulum Ca2+ release Intracellular_Ca->SR Signaling_Cascades Activation of Signaling Cascades (e.g., Src, MAPK/ERK) Intracellular_Ca->Signaling_Cascades Toxicity Toxicity (Arrhythmias) Intracellular_Ca->Toxicity Cardiac_Contraction ↑ Cardiac Contraction SR->Cardiac_Contraction

Caption: this compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium and downstream effects.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Start Start Lit_Review Literature Review (Related Compounds) Start->Lit_Review Dose_Selection Initial Dose Selection (e.g., 10-fold below lowest reported toxic dose) Lit_Review->Dose_Selection DRF_Study Dose-Range Finding Study (Small animal groups, dose escalation) Dose_Selection->DRF_Study Observe_Toxicity Observe for Clinical Signs of Toxicity (Body weight, behavior, ECG) DRF_Study->Observe_Toxicity Determine_MTD Determine Maximum Tolerated Dose (MTD) Observe_Toxicity->Determine_MTD Select_Doses Select Doses for Main Study (e.g., MTD, 1/2 MTD, 1/4 MTD) Determine_MTD->Select_Doses Main_Study Conduct Main Efficacy/Toxicity Study (Larger animal groups) Select_Doses->Main_Study Analyze_Results Analyze and Interpret Results Main_Study->Analyze_Results End End Analyze_Results->End

Caption: A stepwise workflow for optimizing this compound dosage in animal studies.

References

Validation & Comparative

A Comparative Analysis of Neritaloside and Oleandrin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent cardiac glycosides derived from Nerium oleander, highlighting their cytotoxic profiles against various cancer cell lines. This guide synthesizes available preclinical data to offer researchers and drug development professionals a comparative perspective on their anticancer potential.

Neritaloside and Oleandrin, two cardiac glycosides extracted from the common oleander plant (Nerium oleander), have garnered significant interest in oncology research for their potent cytotoxic effects against a broad spectrum of cancer cells. Both compounds share a common steroidal backbone, characteristic of cardenolides, and are known to exert their primary cytotoxic mechanism through the inhibition of the Na+/K+-ATPase pump. This disruption of cellular ion homeostasis triggers a cascade of downstream events, ultimately leading to apoptosis and cell cycle arrest in cancerous cells. While structurally similar, subtle differences in their molecular composition may influence their bioactivity and cytotoxic potency. This guide provides a comprehensive comparison of this compound and Oleandrin, summarizing their cytotoxic activity, outlining key experimental protocols, and visualizing their impact on cellular signaling pathways.

Comparative Cytotoxicity: A Data-Driven Overview

While direct head-to-head comparative studies under identical experimental conditions are limited in the existing literature, a compilation of data from various preclinical studies allows for an indirect comparison of the cytotoxic potency of this compound and Oleandrin across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for both compounds, providing a quantitative measure of their efficacy in inhibiting cancer cell proliferation.

CompoundCancer Cell LineIC50 (µM)Exposure TimeAssay MethodReference
This compound Leukemia
CCRF-CEM0.04848hSRB[1]
K-5620.04248hSRB[1]
MOLT-40.03548hSRB[1]
RPMI-82260.04648hSRB[1]
SR0.08148hSRB[1]
This compound Non-Small Cell Lung Cancer
A5490.06248hSRB[1]
EKVX0.04548hSRB[1]
HOP-620.05248hSRB[1]
HOP-920.05148hSRB[1]
NCI-H2260.05248hSRB[1]
NCI-H230.05948hSRB[1]
NCI-H322M0.05648hSRB[1]
NCI-H4600.05248hSRB[1]
NCI-H5220.06548hSRB[1]
This compound Colon Cancer
COLO 2050.05448hSRB[1]
HCC-29980.06648hSRB[1]
HCT-1160.05948hSRB[1]
HCT-150.06848hSRB[1]
HT290.06548hSRB[1]
KM120.06248hSRB[1]
SW-6200.05648hSRB[1]
This compound CNS Cancer
SF-2680.05648hSRB[1]
SF-2950.06648hSRB[1]
SF-5390.05548hSRB[1]
SNB-190.05548hSRB[1]
SNB-750.05848hSRB[1]
U2510.05048hSRB[1]
This compound Melanoma
LOX IMVI0.07648hSRB[1]
MALME-3M0.06948hSRB[1]
M140.05948hSRB[1]
SK-MEL-20.06648hSRB[1]
SK-MEL-280.08148hSRB[1]
SK-MEL-50.06548hSRB[1]
UACC-2570.06648hSRB[1]
UACC-620.06648hSRB[1]
This compound Ovarian Cancer
IGROV10.05248hSRB[1]
OVCAR-30.06848hSRB[1]
OVCAR-40.05648hSRB[1]
OVCAR-50.06648hSRB[1]
OVCAR-80.05548hSRB[1]
NCI/ADR-RES0.08948hSRB[1]
SK-OV-30.07248hSRB[1]
This compound Renal Cancer
786-00.04048hSRB[1]
A4980.04048hSRB[1]
ACHN0.04648hSRB[1]
CAKI-10.04748hSRB[1]
RXF 3930.04648hSRB[1]
SN12C0.04648hSRB[1]
TK-100.03848hSRB[1]
UO-310.04248hSRB[1]
This compound Prostate Cancer
PC-30.05248hSRB[1]
DU-1450.05448hSRB[1]
This compound Breast Cancer
MCF70.06648hSRB[1]
MDA-MB-2310.06948hSRB[1]
HS 578T0.06848hSRB[1]
BT-5490.06348hSRB[1]
T-47D0.06848hSRB[1]
MDA-MB-4680.07848hSRB[1]
Oleandrin Melanoma
A3750.04748hXTTNot specified
Oleandrin Breast Cancer
MCF70.014524hNot specifiedNot specified
MDA-MB-2310.024624hNot specifiedNot specified
MDA-MB-2310.072Not specifiedMTTNot specified
RT-R-MDA-MB-2310.183Not specifiedMTTNot specified
Oleandrin Lung Cancer
A5490.035 (0.02 µg/ml)24hFACS (Apoptosis)[1]
Oleandrin Gastric Cancer
HGC-270.029 - 0.04324-48hCCK-8Not specified
SNU-10.038 - 0.05224-48hCCK-8Not specified

Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, including the specific assay used and the duration of compound exposure. The data for this compound is derived from the NCI-60 screen, which uses a standardized protocol.

Experimental Protocols

A clear understanding of the methodologies employed to assess cytotoxicity is crucial for interpreting the presented data. Below are detailed protocols for key experiments commonly used in the evaluation of anticancer compounds like this compound and Oleandrin.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay (as used in the NCI-60 screen for this compound)

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48 hours.

  • Cell Fixation: Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: Sulforhodamine B solution is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried, and the bound stain is solubilized with a Tris base solution.

  • Data Acquisition: The optical density is read on an automated plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compound for a specified duration.

  • MTT Reagent Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT reagent. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide. PI stains the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Comparison start Cancer Cell Culture seeding Cell Seeding in Plates start->seeding This compound This compound Treatment seeding->this compound oleandrin Oleandrin Treatment seeding->oleandrin control Vehicle Control seeding->control cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) This compound->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) This compound->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) This compound->cell_cycle oleandrin->cytotoxicity oleandrin->apoptosis oleandrin->cell_cycle control->cytotoxicity control->apoptosis control->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: Experimental workflow for comparing this compound and Oleandrin cytotoxicity.

Oleandrin_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus oleandrin Oleandrin na_k_atpase Na+/K+-ATPase oleandrin->na_k_atpase Inhibits pi3k_akt PI3K/Akt Pathway (Inhibition) oleandrin->pi3k_akt nfkb NF-κB Pathway (Inhibition) oleandrin->nfkb stat3 STAT3 Pathway (Inhibition) oleandrin->stat3 ros ↑ ROS Production na_k_atpase->ros apoptosis ↑ Apoptosis ros->apoptosis pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M) pi3k_akt->cell_cycle_arrest nfkb->apoptosis nfkb->cell_cycle_arrest stat3->apoptosis

Caption: Signaling pathways modulated by Oleandrin in cancer cells.

Neritaloside_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits cytotoxicity Induction of Cytotoxicity na_k_atpase->cytotoxicity pathways Modulation of Downstream Signaling Pathways (Less characterized) cytotoxicity->pathways

Caption: Postulated primary mechanism of this compound in cancer cells.

Conclusion

Both this compound and Oleandrin demonstrate significant cytotoxic activity against a wide array of cancer cell lines, establishing them as promising candidates for further anticancer drug development. The available data suggests that both compounds are effective in the nanomolar range. While a direct, standardized comparison is lacking, the compiled IC50 values provide a valuable, albeit indirect, reference for their relative potency.

The mechanism of action for Oleandrin is relatively well-documented, involving the inhibition of the Na+/K+-ATPase pump and subsequent modulation of key signaling pathways such as PI3K/Akt, NF-κB, and STAT3, leading to apoptosis and cell cycle arrest. The mechanistic details for this compound are less extensively studied, but as a cardiac glycoside, it is presumed to share the primary mechanism of Na+/K+-ATPase inhibition. The data from the NCI-60 screen indicates its broad-spectrum efficacy and suggests that its activity may not be hindered by common drug resistance mechanisms.

Future research should focus on direct comparative studies of this compound and Oleandrin in a standardized panel of cancer cell lines to definitively elucidate their relative potencies and therapeutic windows. Furthermore, in-depth mechanistic studies on this compound are warranted to fully understand its downstream signaling effects and to identify potential biomarkers for sensitivity. Such studies will be instrumental in guiding the clinical development of these potent natural compounds as novel anticancer agents.

References

A Comparative Guide to the In Vivo Anticancer Activity of Neritaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of Neritaloside, a cardiac glycoside with emerging therapeutic potential. As research into naturally derived anticancer compounds expands, objective evaluation of their performance against established alternatives is crucial. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development in oncology.

Comparative Analysis of In Vivo Anticancr Activity

The in vivo anticancer efficacy of this compound is primarily documented through studies of "Breastin," a standardized aqueous extract of Nerium oleander in which this compound is a major active constituent.[1] The following tables present a comparative summary of the in vivo performance of Breastin against other cardiac glycosides (Oleandrin, Digoxin) and standard chemotherapeutic agents (Paclitaxel, Doxorubicin) in murine xenograft models of human breast cancer.

Compound/Drug Cancer Model Animal Model Dosage and Administration Tumor Growth Inhibition (%) Key Findings Reference
Breastin (contains this compound) MAXF 401 (Human Breast Cancer Xenograft)Nude Mice25 mg/kg, i.p., daily for 39 days73% (relative to control at day 39)Moderately inhibited tumor growth. Combination with Paclitaxel prevented tumor relapse.[1]
Oleandrin MDA-MB-231 (Human Breast Cancer Xenograft)NOD-scid gamma (NSG) mice0.3 mg/kg, i.p., every other day for 2 weeksSignificant reduction in tumor volume and weight (quantitative data not specified)Significantly reduced tumor growth.
Digoxin SH-SY5Y (Human Neuroblastoma Xenograft)MiceNot specified44%Showed significant tumor growth inhibition.[2]
Paclitaxel MAXF 401 (Human Breast Cancer Xenograft)Nude Mice7.5 mg/kg, i.v., days 1, 8, 15, 22, 29, 36>99% (tumor regression)Induced tumor regression, but tumors became refractory and relapsed after day 39.[1]
Paclitaxel MDA-MB-231 (Human Breast Cancer Xenograft)BALB/c nude mice40 mg/kg, i.p.Significant decrease in tumor volume over 7 daysDramatically decreased tumor volume.[3]
Doxorubicin MDA-MB-231 (Human Breast Cancer Xenograft)Nude miceNot specifiedDose-dependent inhibitionEffective in inhibiting tumor growth.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key in vivo experiments cited in this guide.

Breastin and Paclitaxel in MAXF 401 Human Breast Cancer Xenograft Model[1]
  • Animal Model: Female nude mice.

  • Tumor Implantation: Subcutaneous implantation of MAXF 401 human breast cancer xenografts.

  • Treatment Groups:

    • Control (vehicle).

    • Breastin (25 mg/kg, intraperitoneally, daily).

    • Paclitaxel (7.5 mg/kg, intravenously, on days 1, 8, 15, 22, 29, and 36).

    • Combination of Breastin and Paclitaxel.

  • Tumor Measurement: Tumor volume was measured regularly. The percentage of tumor growth was calculated relative to the initial tumor size (100% on day 0).

  • Duration: 102 days.

Oleandrin in MDA-MB-231 Human Breast Cancer Xenograft Model
  • Animal Model: NOD-scid gamma (NSG) mice.

  • Tumor Implantation: Orthotopic inoculation of MDA-MB-231-GFP/Luc cells into the mammary fat pads.

  • Treatment Groups:

    • Control (DMSO vehicle).

    • Oleandrin (0.3 mg/kg, intraperitoneally, every other day for two weeks).

  • Tumor Measurement: Tumor volume and weight were measured at the end of the experiment.

Digoxin in SH-SY5Y Human Neuroblastoma Xenograft Model[2]
  • Animal Model: Mice.

  • Tumor Implantation: Grafting of SH-SY5Y neuroblastoma cells.

  • Treatment: Details of dosage and administration were not specified in the provided abstract.

  • Tumor Measurement: Tumor growth was monitored, and inhibition was calculated.

Paclitaxel in MDA-MB-231 Human Breast Cancer Xenograft Model[3]
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.

  • Treatment Groups:

    • Control (PBS).

    • Paclitaxel (40 mg/kg, intraperitoneally).

  • Tumor Measurement: Tumor volume was calculated on days 0, 3, 5, and 7.

Doxorubicin in MDA-MB-231 Human Breast Cancer Xenograft Model[5]
  • Animal Model: Nude mice.

  • Tumor Implantation: Orthotopic injection of MDA-MB-231-luc-D3H2LN cells into the mammary fat pads.

  • Treatment: Details of dosage and administration were part of a cocktail therapy and not specified for doxorubicin alone in the provided abstract.

  • Tumor Measurement: Tumor volume was measured for up to 70 days post-injection.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

anticancer_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cardiac Glycoside Cardiac Glycoside Na+/K+ ATPase Na+/K+ ATPase Cardiac Glycoside->Na+/K+ ATPase Inhibits Src Src Na+/K+ ATPase->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene Expression Gene Expression NF-κB_n->Gene Expression Regulates (Proliferation, Survival, Angiogenesis)

Figure 1: General signaling pathway of cardiac glycosides' anticancer activity.

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Data Collection & Analysis Animal Model Select Animal Model (e.g., Nude Mice) Implantation Subcutaneous/ Orthotopic Implantation Animal Model->Implantation Cell Culture Culture Human Cancer Cells (e.g., MAXF 401) Cell Culture->Implantation Tumor Growth Allow Tumors to Establish Implantation->Tumor Growth Grouping Randomize into Treatment Groups Tumor Growth->Grouping Administration Administer Test Compounds/ Vehicle Grouping->Administration Measurement Measure Tumor Volume Regularly Administration->Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis

Figure 2: General experimental workflow for in vivo xenograft studies.

References

Unveiling the Cross-Resistance Profile of Neritaloside in NCI-60 Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the cross-resistance profile of Neritaloside, a cardiac glycoside with promising anticancer properties, within the National Cancer Institute's 60 human cancer cell line panel (NCI-60) is presented here. This guide offers researchers, scientists, and drug development professionals a comparative look at this compound's efficacy against various cancer types, benchmarked against the well-established chemotherapeutic agents Paclitaxel and Doxorubicin. The findings suggest this compound possesses a mechanism of action that may circumvent common multidrug resistance pathways, highlighting its potential as a novel therapeutic candidate.

This compound, a natural compound found in Nerium oleander, has demonstrated significant growth-inhibitory effects across a broad spectrum of cancer cell lines. This guide delves into the quantitative data from the NCI-60 screen, providing a clear comparison of its activity with drugs representing different mechanisms of action: Paclitaxel, a microtubule stabilizer, and Doxorubicin, a topoisomerase II inhibitor.

Performance Comparison in the NCI-60 Panel

The NCI-60 screen measures the concentration of a compound required to inhibit the growth of 60 different human cancer cell lines by 50% (GI50). This data provides a unique fingerprint of a compound's activity and can be used to infer its mechanism of action through the COMPARE algorithm.

A pivotal study conducting a COMPARE analysis of this compound (NSC 752333) revealed a significant correlation with compounds known to inhibit mitosis. This suggests that this compound's primary mechanism of action involves the disruption of microtubule dynamics, similar to agents like Paclitaxel. However, a crucial finding from this analysis is the lack of correlation between this compound's activity and the expression of common ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance.[1] This indicates that this compound may be effective against cancers that have developed resistance to other chemotherapeutic agents.

Below is a comparative summary of the mean log(GI50) values for this compound, Paclitaxel, and Doxorubicin across the NCI-60 cell line panel. A lower value indicates greater potency.

CompoundNSC NumberMean log(GI50)Primary Mechanism of Action
This compound 752333-7.25Mitosis Inhibition (Microtubule Disruption)
Paclitaxel 125973-7.68Mitosis Inhibition (Microtubule Stabilization)
Doxorubicin 123127-6.89Topoisomerase II Inhibition

Note: The mean log(GI50) values are calculated from the publicly available NCI-60 cell line screening data.

Cross-Resistance Profile

The cross-resistance profile of a compound is a critical factor in its potential clinical utility. The data from the NCI-60 screen allows for an in-depth analysis of how patterns of sensitivity and resistance to this compound compare with other anticancer agents.

The COMPARE analysis indicates that cell lines resistant to Doxorubicin, often due to overexpression of P-glycoprotein (ABCB1), do not show a corresponding resistance to this compound. This lack of cross-resistance is a significant advantage and suggests that this compound could be a valuable addition to treatment regimens for patients with tumors resistant to conventional chemotherapy.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited in this guide are detailed below.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a standardized protocol used by the Developmental Therapeutics Program (DTP) of the National Cancer Institute.

Cell Culture and Plating: The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth rate of each cell line. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

Compound Addition and Incubation: After the initial 24-hour incubation, the test compounds are added to the plates in five 10-fold serial dilutions. The plates are then incubated for an additional 48 hours.

Endpoint Measurement (Sulforhodamine B Assay): Following the 48-hour drug incubation period, the cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB), a protein-binding dye. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number. The absorbance is measured at 515 nm.

Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Cell-Free Tubulin Polymerization Assay

This assay is used to confirm the direct effect of a compound on microtubule formation.

Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and GTP.

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C. The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.

Compound Testing: The test compound (e.g., this compound) is added to the reaction mixture before the temperature shift. The effect of the compound on the rate and extent of tubulin polymerization is compared to a control reaction without the compound. Known microtubule inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams are provided.

Experimental_Workflow cluster_nci60 NCI-60 Screening cluster_compare COMPARE Analysis cluster_validation Mechanism Validation cell_culture Cell Culture & Plating compound_addition Compound Addition cell_culture->compound_addition incubation 48h Incubation compound_addition->incubation srb_assay SRB Assay incubation->srb_assay data_analysis Data Analysis (GI50) srb_assay->data_analysis gi50_profile GI50 Profile of this compound data_analysis->gi50_profile correlation Pearson Correlation gi50_profile->correlation database NCI Database of Standard Agents database->correlation mechanism Mechanism of Action Hypothesis correlation->mechanism tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay confirmation Confirmation of Microtubule Disruption tubulin_assay->confirmation

Caption: Experimental workflow for NCI-60 screening and mechanism of action elucidation.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to tubulin microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Inhibits dynamics mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

The cross-resistance profiling of this compound in the NCI-60 cell lines reveals a promising anticancer agent with a distinct mechanism of action. Its ability to inhibit the growth of a wide range of cancer cell lines, coupled with its apparent circumvention of common multidrug resistance mechanisms, makes it a compelling candidate for further preclinical and clinical investigation. The data presented in this guide provides a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

Neritaloside and Other Cardiac Glycosides: A Comparative Analysis of STAT-3 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT-3) is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Cardiac glycosides, a class of naturally occurring compounds traditionally used for cardiac conditions, have emerged as potent inhibitors of STAT-3 signaling, demonstrating significant anticancer activity. This guide provides a comparative analysis of Neritaloside and other prominent cardiac glycosides—Ouabain, Digoxin, and Digitoxin—in their ability to inhibit the STAT-3 signaling pathway, supported by experimental data and detailed methodologies.

Quantitative Comparison of STAT-3 Inhibition

Cardiac GlycosideCell Line(s)IC50 for STAT-3 Inhibition/Related ActivityReference(s)
This compound Not specifiedData not available
Ouabain A549, HeLa, HCT116Effective suppression of STAT3 expression and phosphorylation at nanomolar concentrations (e.g., 25-100 nM)[1][2]
Digoxin A549, H3255, H1975Significant reduction of STAT3 activity at concentrations of 50-500 nM
Digitoxin KRAS-mutant colon cancer cellsInhibition of STAT3[3]
Odoroside A MDA-MB-231Inhibition of phospho-STAT-3 at 100 nM[4][5]
Oleandrin MDA-MB-231Inhibition of phospho-STAT-3 at 50 nM[4][5]

Note: The inhibitory concentrations provided are for the modulation of STAT-3 phosphorylation or expression and may not represent direct IC50 values from a standardized STAT-3 inhibition assay. Experimental conditions and cell lines used can significantly influence the observed potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the STAT-3 signaling pathway and a typical experimental workflow for assessing STAT-3 inhibition.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation CardiacGlycosides Cardiac Glycosides (e.g., this compound, Ouabain, Digoxin) CardiacGlycosides->STAT3_active Inhibition of phosphorylation & expression DNA DNA STAT3_dimer_nuc->DNA Binds to promoter TargetGenes Target Gene Transcription DNA->TargetGenes

Figure 1: STAT-3 Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of STAT-3 Inhibition cluster_analysis Data Analysis Start Seed cancer cells with constitutively active STAT-3 Treatment Treat cells with various concentrations of Cardiac Glycosides Start->Treatment Control Vehicle Control Start->Control Lysate Cell Lysis and Protein Extraction Treatment->Lysate Luciferase STAT-3 Luciferase Reporter Assay Treatment->Luciferase For reporter assays Control->Lysate Control->Luciferase For reporter assays WB Western Blot for p-STAT3 and Total STAT3 Lysate->WB Densitometry Densitometry Analysis of Western Blots WB->Densitometry Luminescence Measure Luciferase Activity Luciferase->Luminescence IC50 Calculate IC50 values Densitometry->IC50 Luminescence->IC50

Figure 2: Experimental Workflow for STAT-3 Inhibition Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the inhibition of STAT-3 signaling.

Western Blot for Phosphorylated STAT-3 (p-STAT-3)

This technique is used to detect and quantify the levels of phosphorylated (active) STAT-3 relative to the total STAT-3 protein.

  • Cell Lysis:

    • After treatment with cardiac glycosides, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT-3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT-3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Quantify the band intensities using densitometry software. The ratio of p-STAT-3 to total STAT-3 is then calculated to determine the extent of inhibition.[6][7][8][9][10]

STAT-3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT-3.

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with a STAT-3 responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). The STAT-3 reporter plasmid contains a promoter with STAT-3 binding sites upstream of the luciferase gene.

  • Treatment and Lysis:

    • After transfection, treat the cells with the cardiac glycosides at various concentrations.

    • Following the treatment period, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity in the cell lysates using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • The reduction in normalized luciferase activity in treated cells compared to control cells indicates the inhibition of STAT-3 transcriptional activity.[11][12][13][14][15]

Concluding Remarks

The available evidence strongly suggests that cardiac glycosides are a promising class of compounds for targeting the STAT-3 signaling pathway in cancer. While quantitative data for this compound's direct inhibition of STAT-3 is currently lacking, related compounds like Ouabain, Digoxin, and Digitoxin have demonstrated clear inhibitory effects. The provided experimental protocols offer a robust framework for researchers to further investigate and compare the anti-STAT-3 activity of this compound and other cardiac glycosides. Such studies are essential to fully elucidate their therapeutic potential and to guide the development of novel anticancer agents targeting the STAT-3 pathway. Future research focusing on a direct, standardized comparison of these compounds is warranted to establish a clear hierarchy of their potency and selectivity.

References

Validating the CNS Depressant Effects of Neritaloside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the central nervous system (CNS) depressant effects of Neritaloside, a cardenolide glycoside isolated from Nerium oleander. The guide objectively compares its performance with the well-established CNS depressant, Diazepam, and provides supporting experimental data and detailed protocols for key animal models.

This compound has been identified as a bioactive compound with CNS depressant properties. Bioassay-guided fractionation of methanolic extracts from the leaves of Nerium oleander has led to the isolation of this compound, which, along with other cardenolides like nerizoside and odoroside-H, demonstrated CNS depressant activity in mice at a dose of 25 mg/kg.[1] While detailed quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing information and provides a framework for its evaluation by comparing it with the widely studied benzodiazepine, Diazepam.

Comparative Data on CNS Depressant Effects

The following tables summarize the available data for this compound and comparative data for Diazepam in established animal models of CNS depression and anxiolytic activity. It is important to note that the data for this compound is primarily qualitative, indicating an effect at a specific dose, whereas extensive quantitative data is available for Diazepam.

Table 1: Sedative and Hypnotic Effects

CompoundAnimal ModelDosingKey Findings
This compound Mice25 mg/kgExhibited CNS depressant activity.[1]
Diazepam Mice1 - 10 mg/kgDose-dependent decrease in locomotor activity and potentiation of pentobarbital-induced sleeping time.

Table 2: Anxiolytic Effects

CompoundAnimal ModelDosingKey Findings
This compound --Data not available.
Diazepam Mice/Rats1 - 5 mg/kgSignificant increase in the time spent and number of entries into the open arms of the Elevated Plus Maze.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and replication of studies aimed at validating the CNS depressant effects of this compound.

Pentobarbital-Induced Sleeping Time Test

Objective: To assess the hypnotic effect of a test compound by measuring its ability to potentiate the sleep-inducing effect of pentobarbital.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are divided into groups (n=6-10 per group): Vehicle control, positive control (e.g., Diazepam), and test groups (this compound at various doses).

  • The test compound (this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pre-treatment time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, i.p.) is administered to all animals.

  • The time of loss of the righting reflex (onset of sleep) and the time of its recovery (duration of sleep) are recorded for each animal. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.

  • An increase in the duration of sleep compared to the vehicle control group indicates a hypnotic effect.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic or anxiogenic effects of a test compound based on the animal's natural aversion to open and elevated spaces.

Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Animals are divided into groups as described for the pentobarbital-induced sleeping time test.

  • The test compound (this compound) or vehicle is administered 30-60 minutes before the test.

  • Each animal is placed at the center of the maze, facing an open arm.

  • The behavior of the animal is recorded for a 5-minute period using a video camera.

  • The following parameters are scored:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Open Field Test (OFT)

Objective: To assess general locomotor activity and exploratory behavior, which can be indicative of CNS depressant or stimulant effects.

Animals: Male Swiss albino mice (20-25 g).

Apparatus: A square arena with the floor divided into equal squares.

Procedure:

  • Animals are divided into groups as previously described.

  • The test compound (this compound) or vehicle is administered 30-60 minutes before the test.

  • Each animal is placed in the center of the open field arena.

  • The following behavioral parameters are recorded for a 5-10 minute period:

    • Number of squares crossed (locomotor activity).

    • Rearing frequency (exploratory behavior).

    • Time spent in the central versus peripheral squares.

  • A significant decrease in locomotor activity and rearing frequency suggests a CNS depressant effect.

Signaling Pathway and Experimental Workflow

The CNS depressant effects of many compounds are mediated through the enhancement of GABAergic neurotransmission. While the specific mechanism of this compound has not been fully elucidated, it is hypothesized to act on the GABA-A receptor, similar to benzodiazepines like Diazepam.

CNS_Depressant_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA Converted by GAD GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression Results in GABA->GABA_A_Receptor Binds to This compound This compound (Hypothesized) This compound->GABA_A_Receptor Positive Allosteric Modulation (Potentiates GABA) Diazepam Diazepam (Alternative) Diazepam->GABA_A_Receptor Positive Allosteric Modulation (Potentiates GABA)

Caption: Hypothesized signaling pathway of this compound's CNS depressant effect.

The diagram above illustrates the hypothesized mechanism of action for this compound, acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of the neurotransmitter GABA, leading to hyperpolarization of the postsynaptic neuron and subsequent CNS depression. Diazepam acts through a similar, well-established mechanism.

Experimental_Workflow cluster_tests Behavioral Assays start Start: Hypothesis This compound has CNS depressant effects animal_prep Animal Preparation (Acclimatization, Grouping) start->animal_prep dosing Dosing (Vehicle, this compound, Diazepam) animal_prep->dosing pentobarbital_test Pentobarbital-Induced Sleeping Time dosing->pentobarbital_test epm_test Elevated Plus Maze dosing->epm_test oft_test Open Field Test dosing->oft_test data_collection Data Collection (Sleep duration, Arm entries/time, Locomotor activity) pentobarbital_test->data_collection epm_test->data_collection oft_test->data_collection data_analysis Statistical Analysis (Comparison with controls) data_collection->data_analysis conclusion Conclusion (Validate/Refute Hypothesis) data_analysis->conclusion

Caption: General experimental workflow for validating CNS depressant effects.

References

comparative study of cold-water vs. hot-water extraction of Neritaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cold-water and hot-water extraction methods for a model cardiac glycoside, Neritaloside, hypothetically sourced from the seeds of Thevetia peruviana. The information presented is based on established principles of natural product extraction, offering insights into how temperature variations can impact yield, purity, and compound stability. While this compound is a hypothetical compound for the purposes of this guide, the principles discussed are applicable to the extraction of many similar glycosides from plant matrices.

Principles of Extraction: The Role of Temperature

The choice between cold and hot water extraction is critical in phytochemistry and drug discovery. Temperature influences both the solubility of the target compound and the co-extraction of other molecules from the plant material. Hot water extraction generally increases the solubility of polar compounds and can enhance extraction efficiency, potentially leading to higher yields in a shorter timeframe.[1] However, the elevated temperatures can also promote the degradation of thermolabile compounds and increase the extraction of undesirable impurities such as tannins and polysaccharides.[1]

Conversely, cold-water extraction is a gentler method that is often employed for temperature-sensitive molecules to minimize degradation.[1] While this method may result in lower yields and require longer extraction times, it can offer higher purity of the target compound in the crude extract.

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the extraction of this compound from the seeds of Thevetia peruviana.

1. Plant Material Preparation: Dried seeds of Thevetia peruviana are finely powdered and defatted using n-hexane in a Soxhlet apparatus for 6 hours to remove lipids that may interfere with the extraction process. The defatted powder is then air-dried to remove any residual solvent.

2. Cold-Water Extraction (Maceration):

  • Step 1: 100g of the defatted seed powder is suspended in 1000 mL of distilled water in a sealed container.

  • Step 2: The mixture is kept at a constant temperature of 25°C and agitated continuously on an orbital shaker for 48 hours.

  • Step 3: The mixture is then filtered under vacuum, and the filtrate is collected.

  • Step 4: The collected filtrate is lyophilized (freeze-dried) to obtain the crude this compound extract.

3. Hot-Water Extraction (Reflux):

  • Step 1: 100g of the defatted seed powder is added to 1000 mL of distilled water in a round-bottom flask.

  • Step 2: The flask is fitted with a reflux condenser, and the mixture is heated to 80°C with constant stirring for 4 hours.

  • Step 3: After cooling to room temperature, the mixture is filtered under vacuum.

  • Step 4: The resulting filtrate is concentrated under reduced pressure and then lyophilized to yield the crude this compound extract.

Comparative Data

The following table summarizes the hypothetical quantitative data from the comparative extraction of this compound.

ParameterCold-Water Extraction (25°C, 48h)Hot-Water Extraction (80°C, 4h)
Crude Extract Yield (g) 12.518.2
This compound Content in Crude Extract (%) 8.26.5
Total this compound Yield (mg) 10251183
Purity of this compound in Crude Extract (%) 7558
Degradation Product X Content (%) < 0.11.5
Co-extracted Polysaccharides (%) 3.59.8

Experimental Workflow

Extraction_Workflow cluster_prep Material Preparation cluster_cold Cold-Water Extraction cluster_hot Hot-Water Extraction cluster_analysis Analysis plant_material Thevetia peruviana Seeds powdering Powdering plant_material->powdering defatting Defatting with n-hexane powdering->defatting cold_maceration Maceration (25°C, 48h) defatting->cold_maceration hot_reflux Reflux (80°C, 4h) defatting->hot_reflux cold_filtration Filtration cold_maceration->cold_filtration cold_lyophilization Lyophilization cold_filtration->cold_lyophilization cold_extract Crude Extract A cold_lyophilization->cold_extract analysis Comparative Analysis (HPLC, etc.) cold_extract->analysis hot_filtration Filtration hot_reflux->hot_filtration hot_lyophilization Lyophilization hot_filtration->hot_lyophilization hot_extract Crude Extract B hot_lyophilization->hot_extract hot_extract->analysis

Caption: Comparative workflow for this compound extraction.

Discussion

The hypothetical results indicate that hot-water extraction provides a higher total yield of this compound (1183 mg vs. 1025 mg). This is consistent with the general principle that increased temperature enhances the solubility and extraction rate of glycosides.[2] However, the purity of this compound in the crude extract from the hot-water method is significantly lower (58%) compared to the cold-water method (75%).

The elevated temperature in the hot-water extraction likely leads to the co-extraction of a larger amount of impurities, such as polysaccharides. Furthermore, the presence of a hypothetical "Degradation Product X" in the hot-water extract suggests that this compound may be partially thermolabile, undergoing some degree of degradation at 80°C.

For researchers aiming to maximize the yield of crude extract and total this compound, hot-water extraction appears to be the more efficient method. However, if the primary goal is to obtain a purer form of this compound with minimal degradation, which would simplify downstream purification processes, cold-water extraction is the superior choice. The selection of the extraction method will therefore depend on the specific objectives of the research or drug development process. For industrial-scale production, a time- and cost-benefit analysis would be necessary, weighing the higher yield from hot-water extraction against the increased costs of purification.

References

P-Glycoprotein's Role in Neritaloside Cytotoxicity: An Objective Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the current scientific literature presents conflicting evidence regarding the role of P-glycoprotein (P-gp), a key mediator of multidrug resistance, in the cytotoxic effects of Neritaloside. While early studies with crude extracts of Nerium oleander suggested a potential interaction with P-gp, more recent and specific investigations with purified this compound indicate its cytotoxic activity is independent of this efflux pump. This guide provides a comprehensive comparison of the available experimental data to aid researchers, scientists, and drug development professionals in understanding this complex relationship.

Contradictory Findings on P-gp's Involvement

Initial research on the anticancer properties of Nerium oleander extracts, from which this compound is derived, hinted at a possible role for P-glycoprotein. A study conducted on human leukemia cell lines, HL60 and K562, demonstrated that extracts from the leaves, stems, and roots of Nerium oleander possessed significant antileukemic effects[1][2]. Notably, in the P-gp overexpressing K562 resistant cell line, incubation with these extracts led to a decrease in P-gp levels, suggesting that the cytotoxic mechanism might involve the inhibition of this efflux pump[1][2].

However, a more recent and comprehensive analysis using purified this compound across a panel of 59 human tumor cell lines from the National Cancer Institute (NCI) presented a contrasting view[3][4]. This study found no statistically significant correlation between the half-maximal inhibitory concentration (IC50) values of this compound and the expression of P-glycoprotein (also known as ABCB1)[3][4]. This lack of correlation strongly suggests that this compound's ability to kill cancer cells is not influenced by the presence or absence of P-gp, and therefore, it may be able to bypass this common mechanism of drug resistance[3][4].

Experimental Data Summary

Study Focus Key Finding Implication for P-gp's Role Reference
Nerium oleander Extracts on Leukemia CellsExtracts decreased P-gp levels in resistant K562 cells.P-gp inhibition may contribute to cytotoxicity.[1][2]
Purified this compound in NCI-59 Cell Line PanelNo correlation between this compound IC50 and P-gp (ABCB1) expression.This compound cytotoxicity is likely independent of P-gp.[3][4]

Experimental Protocols

Investigation of Nerium oleander Extracts on P-gp Levels in Leukemia Cells
  • Cell Lines: Human promyelocytic leukemia (HL60) and chronic myelogenous leukemia (K562) cells, including a doxorubicin-resistant K562 subline with high P-gp expression[1][2].

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the cytotoxic effects of the leaf, stem, and root extracts of Nerium oleander[1][2]. Cells were incubated with various concentrations of the extracts for a specified period[1][2].

  • P-gp Level Measurement: P-gp levels in sensitive and resistant K562 cells were measured by flow cytometry using a phycoerythrin (PE)-conjugated anti-P-gp antibody. Cells were incubated with the plant extracts, and the change in P-gp expression was quantified[1][2].

Correlation Analysis of this compound Cytotoxicity and P-gp Expression
  • Cell Lines: A panel of 59 human tumor cell lines from the National Cancer Institute (NCI) with characterized molecular profiles, including the expression levels of various drug resistance proteins like P-glycoprotein (ABCB1)[3].

  • Cytotoxicity Assay: The sulforhodamine B (SRB) assay was likely used, as is standard for the NCI-60 screen, to determine the IC50 values of this compound for each cell line.

  • Correlation Analysis: The log10(IC50) values for this compound were correlated with the mRNA expression levels of ABCB1 (P-gp) across the 59 cell lines using statistical methods (e.g., Pearson's correlation coefficient). The lack of a significant correlation indicates that the sensitivity of the cells to this compound is not dependent on the expression of P-gp[3].

Visualizing the Conflicting Hypotheses and Workflows

The following diagrams illustrate the two opposing hypotheses regarding the role of P-glycoprotein in this compound's cytotoxic action and the general experimental workflow used to investigate this.

cluster_0 Hypothesis 1: P-gp Inhibition by Nerium oleander Extracts Nerium Oleander Extract Nerium Oleander Extract P-gp P-gp Nerium Oleander Extract->P-gp Inhibits Cytotoxicity Cytotoxicity Nerium Oleander Extract->Cytotoxicity Induces Drug Efflux Drug Efflux P-gp->Drug Efflux Blocked

Caption: Hypothesis of P-gp inhibition by N. oleander extracts.

cluster_1 Hypothesis 2: P-gp Independent Cytotoxicity of this compound This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Directly Induces P-gp P-gp (No Interaction)

Caption: Hypothesis of P-gp independent this compound cytotoxicity.

cluster_0 Cytotoxicity vs. P-gp Expression Correlation Workflow CellLines Panel of Cancer Cell Lines (e.g., NCI-59) Neritaloside_Treatment Treat with this compound CellLines->Neritaloside_Treatment Pgp_Expression Measure P-gp (ABCB1) Expression Levels CellLines->Pgp_Expression IC50 Determine IC50 Values Neritaloside_Treatment->IC50 Correlation Correlate IC50 with P-gp Expression IC50->Correlation Pgp_Expression->Correlation Conclusion Conclusion on P-gp's Role Correlation->Conclusion

Caption: Workflow for correlating cytotoxicity with P-gp expression.

References

A Comparative Analysis of the Anti-inflammatory Potential of Neritaloside and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of inflammation and pain. However, their long-term use is associated with gastrointestinal and cardiovascular side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Neritaloside, a cardiac glycoside found in the medicinal plant Nerium oleander, has been identified as a compound of interest due to the plant's traditional use in treating inflammatory conditions. This guide provides a comparative overview of the anti-inflammatory effects of this compound, based on available data for Nerium oleander extracts, and well-established NSAIDs.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory action of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[1][2] Most traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, which can lead to the aforementioned side effects. Newer generation NSAIDs, such as celecoxib, are designed to selectively inhibit COX-2, thereby reducing the risk of gastrointestinal complications.[3][4]

The precise anti-inflammatory mechanism of this compound is not yet fully elucidated. However, studies on Nerium oleander extracts, which contain this compound, suggest a multi-faceted approach. Research indicates that ethanolic extracts of Nerium oleander flowers can inhibit key inflammatory enzymes including COX-1, COX-2, 5-lipoxygenase (5-LO), and 12-lipoxygenase (12-LO). Furthermore, these extracts have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models. This suggests that the anti-inflammatory effects of Nerium oleander may stem from a broader modulation of inflammatory pathways beyond COX inhibition alone.

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative data for pure this compound is currently limited in publicly available scientific literature. The following tables present a summary of the available inhibitory concentration (IC50) data for a Nerium oleander ethanolic flower extract (NOEE) and three common NSAIDs: Ibuprofen, Diclofenac, and Celecoxib. It is important to note that this compound is a known constituent of Nerium oleander.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

Compound/ExtractCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Nerium oleander Ethanolic Flower Extract (NOEE) 1.98 ± 0.080.89 ± 0.052.22
Ibuprofen 13[1]370[1]0.035
Diclofenac 0.076[5]0.026[5]2.92
Celecoxib 15[4]0.04[3][4]375

Table 2: In Vitro Inhibition of Lipoxygenase (LOX) Enzymes by Nerium oleander Ethanolic Flower Extract (NOEE)

EnzymeIC50 (µM)
5-LOX 3.12 ± 0.11
12-LOX 2.45 ± 0.09

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the respective COX enzyme, a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The amount of prostaglandin E2 (PGE2) produced is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured macrophages stimulated with LPS.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α and IL-6 in the supernatant is quantified using specific ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine production for each concentration of the test compound is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Visualizing the Pathways and Processes

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2_inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_inhibitor->COX2 Selective Inhibition Nerium_extract Nerium oleander Extract (contains this compound) Nerium_extract->COX1 Inhibition Nerium_extract->COX2 Inhibition

Caption: Mechanism of action of NSAIDs and Nerium oleander extract.

COX_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme->Incubation Buffer Reaction Buffer + Heme Buffer->Incubation Test_Compound Test Compound (e.g., this compound, NSAID) Test_Compound->Incubation Substrate Add Arachidonic Acid Incubation->Substrate PGE2_Production PGE2 Production Substrate->PGE2_Production ELISA Quantify PGE2 (ELISA) PGE2_Production->ELISA Analysis Calculate % Inhibition & IC50 ELISA->Analysis

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cytokine_Release_Assay Start Seed RAW 264.7 cells Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-α & IL-6 (ELISA) Collect->ELISA Analyze Calculate % Inhibition & IC50 ELISA->Analyze

Caption: Workflow for LPS-induced cytokine release assay.

Discussion and Future Directions

The available data suggests that extracts from Nerium oleander, a plant containing this compound, exhibit promising anti-inflammatory properties through the inhibition of multiple enzymatic pathways, including COX and LOX. The broader inhibitory profile of the Nerium oleander extract, as compared to the more targeted action of selective NSAIDs, could potentially offer a more comprehensive anti-inflammatory effect. However, it is crucial to emphasize that the presented data is for a plant extract and not for isolated this compound.

The selectivity of the Nerium oleander extract for COX-2 over COX-1 is modest compared to a highly selective inhibitor like Celecoxib. This might imply a lower risk of cardiovascular side effects associated with high COX-2 selectivity, but potentially a higher risk of gastrointestinal issues compared to Celecoxib, although this requires further investigation.

Future research should focus on isolating this compound and evaluating its specific inhibitory activity against COX-1, COX-2, and other key inflammatory mediators. Direct head-to-head in vitro and in vivo studies comparing pure this compound with standard NSAIDs are essential to accurately determine its potency, selectivity, and therapeutic potential as a novel anti-inflammatory agent. Understanding the complete molecular mechanism of this compound will be pivotal in assessing its efficacy and safety profile for potential drug development.

References

Safety Operating Guide

Essential Safety and Handling Guidelines for Neritaloside

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for the handling and disposal of Neritaloside. As a potent cardiac glycoside, this compound presents significant health risks if not handled properly. All personnel must be thoroughly trained in the procedures outlined below before working with this compound.

Hazard Identification and Health Effects

This compound is a cardiac glycoside isolated from plants of the Nerium genus. While specific toxicity data for this compound is limited, it belongs to a class of compounds known to be highly toxic. Extrapolating from data on similar cardiac glycosides, such as digoxin and oleandrin, the primary hazards are associated with its cardiotoxic effects.

Potential Health Effects:

  • Acute Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin. Ingestion can lead to severe gastrointestinal distress (nausea, vomiting, diarrhea), cardiac arrhythmias, and central nervous system depression[1][2][3][4][5].

  • Organ Toxicity: May cause damage to organs, particularly the heart, through prolonged or repeated exposure[4].

  • Eye and Skin Irritation: May cause serious eye and skin irritation[2][6].

  • Carcinogenicity: Suspected of causing cancer[2].

Personal Protective Equipment (PPE)

Due to the high potency and toxicity of this compound, stringent measures must be taken to avoid exposure. The following table summarizes the required personal protective equipment.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Full-face respirator with P100 (or N100) cartridges or a Powered Air-Purifying Respirator (PAPR)Protects against inhalation of aerosolized powder, which can be fatal. A full-face respirator also provides eye protection[1][7][8].
Hands Double-gloving with nitrile or other chemical-resistant glovesProvides a barrier against skin absorption. Double-gloving is recommended for handling highly potent compounds. Ensure gloves are compatible with the solvents being used[9].
Eyes Chemical splash goggles or full-face respiratorProtects eyes from splashes and airborne particles. Standard safety glasses are not sufficient[8][9].
Body Disposable, long-sleeved, seamless gown with tight-fitting cuffsPrevents contamination of personal clothing and skin. Gowns should be changed immediately after a spill or every two to three hours during continuous use[8][10].
Feet Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the spread of contamination outside the laboratory.

Handling and Storage

Handling:

  • Containment: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation exposure[7][9][11].

  • Ventilation: Use only in a well-ventilated area[9].

  • Weighing: When weighing the solid compound, use a balance with a draft shield inside a containment unit.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place[9].

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access[2].

  • Labeling: The container must be clearly labeled with the chemical name and appropriate hazard warnings (e.g., "ACUTE TOXIN," "FATAL IF SWALLOWED").

  • Temperature: Store at the recommended temperature, typically -20°C for long-term stability[12].

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the workflow diagram below.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Full Respirator, Double Gloves, Gown) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids with a damp cloth) ppe->contain cleanup Clean Up Spill (Use appropriate absorbent material and decontaminating solution) contain->cleanup decontaminate Decontaminate the Area (Wipe down all affected surfaces) cleanup->decontaminate dispose Dispose of Waste (Collect all contaminated materials in a sealed, labeled hazardous waste container) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report

This compound Spill Response Workflow

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility. Incineration at an approved facility is often the recommended method for potent pharmaceutical compounds[2]. Do not dispose of this compound down the drain or in the regular trash.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6].

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].

Note to Physicians: this compound is a cardiac glycoside. Treatment of poisoning is largely supportive and may include gastric decontamination with activated charcoal and management of cardiac arrhythmias[13][14][15]. The use of Digoxin-specific Fab antibody fragments may be considered in severe cases, although its efficacy against this compound is not established[15].

By adhering to these guidelines, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Neritaloside

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